molecular formula C6H10O B154558 4-methylpent-1-en-3-one CAS No. 1606-47-9

4-methylpent-1-en-3-one

Cat. No.: B154558
CAS No.: 1606-47-9
M. Wt: 98.14 g/mol
InChI Key: SNOYUTZWILESAI-UHFFFAOYSA-N
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Description

4-Methylpent-1-en-3-one (CAS 1606-47-9) is an organic compound with the molecular formula C6H10O and a molecular weight of 98.14 g/mol . It is classified as an α,β-unsaturated ketone. This compound is characterized as "information only not used for fragrances or flavors," indicating it is not typically employed in consumer applications but is intended for specialized research and development purposes . Physicochemical data estimates its water solubility at approximately 8885 mg/L at 25°C . As with all chemicals of this nature, proper laboratory practices should be observed. This product is designated For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOYUTZWILESAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166944
Record name 1-Penten-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-47-9
Record name 1-Penten-3-one, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Penten-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylpent-1-en-3-one, a valuable chemical intermediate. The document details a robust synthesis protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound, also known as isopropyl vinyl ketone, is a six-carbon α,β-unsaturated ketone. Its structure, featuring both a conjugated double bond and a carbonyl group, makes it a versatile synthon in organic chemistry, particularly in the construction of more complex molecular architectures relevant to pharmaceutical development. This guide focuses on a practical and accessible two-step synthesis route commencing with an aldol (B89426) condensation followed by a controlled dehydration.

Synthesis Pathway

The synthesis of this compound can be effectively achieved through a two-step process:

  • Aldol Condensation: The initial step involves the base-catalyzed aldol condensation of isobutyraldehyde (B47883) and acetone (B3395972). This reaction forms the β-hydroxy ketone intermediate, 4-hydroxy-4-methylpentan-2-one.

  • Dehydration: The subsequent step is the acid-catalyzed dehydration of the aldol adduct. This elimination reaction can theoretically yield two isomeric products: the desired this compound and the thermodynamically more stable isomer, 4-methylpent-3-en-2-one (mesityl oxide). Careful control of reaction conditions is crucial to favor the formation of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-4-methylpentan-2-one (Aldol Condensation)

This procedure outlines the base-catalyzed aldol condensation of isobutyraldehyde and acetone.

Materials:

  • Isobutyraldehyde

  • Acetone

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add a solution of sodium hydroxide in water.

  • Cool the flask in an ice bath.

  • A mixture of isobutyraldehyde and acetone is added dropwise to the cooled base solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The reaction mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 4-hydroxy-4-methylpentan-2-one.

Step 2: Synthesis of this compound (Dehydration)

This protocol describes the acid-catalyzed dehydration of 4-hydroxy-4-methylpentan-2-one. The use of a mild acid and careful temperature control can influence the product distribution, favoring the kinetic product (this compound) over the thermodynamic product (4-methylpent-3-en-2-one).

Materials:

  • 4-Hydroxy-4-methylpentan-2-one

  • Iodine (I₂) (catalyst)

  • Sodium sulfate (anhydrous)

  • Distillation apparatus

  • Heatable magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, dissolve a catalytic amount of iodine in 4-hydroxy-4-methylpentan-2-one.[1]

  • Heat the mixture in an oil bath. The temperature should be carefully controlled, starting at a lower temperature (e.g., 120 °C) and gradually increasing to facilitate the distillation of the product as it forms.[1] The collection of the product as it is formed helps to shift the equilibrium towards the desired less stable isomer.

  • Continue the distillation until no more product is collected.

  • The collected distillate, which may contain some water, is transferred to a separatory funnel.

  • The organic layer is separated and dried over anhydrous sodium sulfate.

  • The crude product can be further purified by fractional distillation to yield this compound. A yield of approximately 47% can be expected for the mixture of isomers under these conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dehydration step of the synthesis.

ParameterValueReference
Reactant 4-Hydroxy-4-methylpentan-2-one[1]
Catalyst Iodine (I₂)[1]
Initial Temperature 120 °C[1]
Final Temperature 150-160 °C[1]
Reaction Time ~45 minutes[1]
Yield (Isomer Mixture) 47%[1]

Logical Relationship of the Synthesis

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow A Isobutyraldehyde & Acetone B Aldol Condensation (Base Catalyst, e.g., NaOH) A->B C 4-Hydroxy-4-methylpentan-2-one B->C D Dehydration (Acid Catalyst, e.g., I₂) C->D E This compound (Product) D->E F 4-Methylpent-3-en-2-one (Byproduct) D->F G Purification (Fractional Distillation) E->G

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route: Friedel-Crafts Acylation

An alternative, more direct approach to this compound involves a Friedel-Crafts-type acylation reaction. This method utilizes 3-methylbutanoyl chloride (isovaleryl chloride) and vinylidene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through a dichlorinated intermediate, 1,1-dichloro-4-methylpent-1-en-3-one. Subsequent dehydrohalogenation of this intermediate with a base like triethylamine (B128534) yields the final enone product. While this method is conceptually straightforward, obtaining detailed experimental protocols with high yields can be challenging.

Conclusion

The synthesis of this compound via the aldol condensation of isobutyraldehyde and acetone, followed by a controlled dehydration, presents a reliable and well-documented method for laboratory-scale production. Careful execution of the experimental protocols, particularly the dehydration step, is essential for maximizing the yield of the desired product. The alternative Friedel-Crafts acylation route offers a more direct pathway but may require further optimization to achieve high efficiency. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methylpent-1-en-3-one, an α,β-unsaturated ketone with potential applications in organic synthesis and drug discovery. This document details its structural characteristics, physicochemical parameters, spectral data, and reactivity, with a focus on providing practical information for laboratory applications.

Core Chemical Properties and Identifiers

This compound, also known as isopropyl vinyl ketone, is a ketone with the molecular formula C₆H₁₀O.[1][2] Its chemical structure features a vinyl group conjugated to a carbonyl group, with an isopropyl substituent at the α-position to the carbonyl. This arrangement of functional groups dictates its characteristic reactivity.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1606-47-9[1]
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1]
Canonical SMILES CC(C)C(=O)C=C[1]
InChI Key SNOYUTZWILESAI-UHFFFAOYSA-N[1]

Physicochemical Data

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Kovats Retention Index (Standard Non-Polar) 830[1]
Kovats Retention Index (Standard Polar) 1093[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed interpretation of the ¹H NMR spectrum is not available, the ¹³C NMR spectrum for this compound is accessible through public databases such as PubChem.[1] The spectrum would be expected to show distinct signals for the six carbon atoms in the molecule, including the carbonyl carbon, the two olefinic carbons, the methine carbon of the isopropyl group, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O (carbonyl) and C=C (alkene) stretching vibrations. The carbonyl group in α,β-unsaturated ketones typically shows a stretching frequency in the range of 1650-1700 cm⁻¹. The C=C stretch would appear in the 1600-1680 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) WebBook and PubChem.[1][2] The mass spectrum would show the molecular ion peak (M⁺) at m/z 98, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group, the vinyl group, and carbon monoxide.

Synthesis and Reactivity

Synthesis

Another potential synthetic pathway is through a Friedel-Crafts acylation followed by dehydrohalogenation. This would involve the acylation of a vinyl substrate with isobutyryl chloride in the presence of a Lewis acid catalyst, followed by elimination to introduce the double bond.

A third possibility is the Wittig reaction , a versatile method for forming alkenes. This would involve the reaction of a suitable phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, this could potentially involve the reaction of a vinylphosphonium ylide with isobutyraldehyde (B47883). The general steps for preparing a Wittig reagent involve the reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt, which is then deprotonated with a strong base.

Wittig_Synthesis PPh3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPh3->PhosphoniumSalt SN2 Reaction AlkylHalide Alkyl Halide AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation StrongBase Strong Base StrongBase->Ylide Alkene Alkene Ylide->Alkene Wittig Reaction TriphenylphosphineOxide Triphenylphosphine Oxide Carbonyl Aldehyde or Ketone Carbonyl->Alkene

Caption: General workflow for the Wittig reaction.

Chemical Reactivity and Potential in Drug Development

The key to the reactivity of this compound lies in its α,β-unsaturated carbonyl moiety. This functional group makes the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as a Michael addition or conjugate addition.

This reactivity is of significant interest to drug development professionals. The ability of α,β-unsaturated carbonyl compounds to act as Michael acceptors allows them to form covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins. This can lead to irreversible inhibition of enzyme activity, a strategy employed in the design of certain therapeutic agents.

Michael_Addition Enone This compound (Michael Acceptor) Intermediate Enolate Intermediate Enone->Intermediate Nucleophilic Attack at β-carbon Nucleophile Nucleophile (e.g., Thiol from Cysteine) Nucleophile->Intermediate Adduct Covalent Adduct Intermediate->Adduct Protonation

Caption: Mechanism of the Michael addition reaction.

Conclusion

This compound is a molecule with a rich chemical functionality stemming from its α,β-unsaturated ketone structure. While a complete experimental dataset for its physical properties is yet to be fully compiled in publicly accessible literature, its spectral characteristics are partially documented. The synthetic routes to this compound are based on well-established organic reactions, and its reactivity profile, particularly its susceptibility to Michael addition, makes it a compound of interest for further investigation in the fields of organic synthesis and medicinal chemistry. Further research to fully characterize its physical properties and to develop detailed, optimized synthetic protocols is warranted.

References

Spectroscopic Profile of 4-methylpent-1-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated ketone, 4-methylpent-1-en-3-one. This document includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information presented is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and drug development applications.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
=CH₂ (vinyl)5.8 - 6.5dd
=CH- (vinyl)6.0 - 6.8dd
-CH(CH₃)₂2.8 - 3.2septet
-CH(CH₃ )₂1.0 - 1.2d

¹³C NMR (Carbon-13 NMR):

CarbonPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)195 - 205
=CH₂ (vinyl)125 - 135
=CH- (vinyl)135 - 150
-C H(CH₃)₂35 - 45
-CH(C H₃)₂15 - 25
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands indicative of its functional groups.

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (α,β-unsaturated ketone)1670 - 1690Strong
C=C (alkene)1610 - 1640Medium
=C-H (vinyl)3010 - 3095Medium
C-H (alkane)2870 - 2960Medium-Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a distinct fragmentation pattern. The major fragments are summarized below.[1][2]

m/zRelative Intensity (%)Possible Fragment
5599.99[C₃H₃O]⁺ or [C₄H₇]⁺
2720.30[C₂H₃]⁺
4318.80[C₃H₇]⁺ or [CH₃CO]⁺
4111.20[C₃H₅]⁺
7011.00[M - CO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and ensure the exterior is clean.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 13 ppm

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 220 ppm

  • Number of Scans: 1024 or higher (depending on sample concentration)

  • Relaxation Delay: 2-5 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates for neat liquid).

Sample Preparation (Neat Liquid/ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically perform a background correction.

  • Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern and assign structures to the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Purified Compound Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Neat Neat Liquid (IR) Sample->Neat NMR NMR Spectrometer Dissolution->NMR MS GC-MS Dissolution->MS IR FTIR Spectrometer Neat->IR Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS TIC Analysis, Mass Spectrum Extraction MS->Process_MS Interpretation Structural Elucidation & Characterization Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 4-methylpent-1-en-3-one: Structure, Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methylpent-1-en-3-one, a member of the α,β-unsaturated ketone class of organic compounds, possesses a chemical structure that imparts a unique reactivity profile, making it a subject of interest in organic synthesis and theoretical chemistry. This technical guide provides a comprehensive overview of its IUPAC nomenclature, structure, physicochemical properties, synthesis, and characteristic reactions. The information is tailored for professionals in research and development, particularly those in the pharmaceutical and chemical industries, to facilitate a deeper understanding and application of this compound.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its structure consists of a five-carbon pentane (B18724) chain with a double bond between carbon 1 and 2 (-1-en-) and a ketone functional group at carbon 3 (-3-one). A methyl group is substituted at carbon 4.

The chemical structure can be represented as:

Chemical Formula: C₆H₁₀O[1]

SMILES Notation: CC(C)C(=O)C=C[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

PropertyValueReference(s)
Molecular Weight 98.14 g/mol [1]
CAS Number 1606-47-9[1]
Appearance Not explicitly stated; likely a liquid
Boiling Point Not definitively found
Density Not definitively found
Water Solubility 8885 mg/L at 25 °C (estimated)[2]
¹H NMR Predicted shifts are available[2]
¹³C NMR Predicted shifts are available[2]
IR Spectroscopy Characteristic C=O and C=C stretching expected
Mass Spectrometry Data available in spectral databases[1]

Synthesis of this compound

For the synthesis of this compound, a crossed aldol (B89426) condensation between isobutyraldehyde and acetone (B3395972) would be a logical approach. The enolate of acetone would act as the nucleophile, attacking the carbonyl carbon of isobutyraldehyde. Subsequent dehydration of the resulting β-hydroxy ketone would yield the target compound.

General Experimental Protocol for Aldol Condensation (Illustrative)

The following is a generalized protocol for a base-catalyzed aldol condensation, which could be adapted for the synthesis of this compound.

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • Ketone (e.g., acetone)

  • Base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)[4][5]

  • Solvent (e.g., ethanol, water, or a mixture)[4]

  • Acid for neutralization (e.g., dilute acetic acid or hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde and ketone in the chosen solvent.[4]

  • Addition of Base: Slowly add an aqueous solution of the base catalyst to the reaction mixture while stirring.[4] The reaction is often carried out at room temperature or with gentle heating.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and neutralize it with a dilute acid.

  • Extraction: Extract the product into an organic solvent.[6]

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.[6]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.[6]

Reactivity and Potential Signaling Pathway Interactions

The reactivity of this compound is dominated by the presence of the α,β-unsaturated carbonyl moiety. This conjugated system creates two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for two main types of nucleophilic attack:

  • 1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon.

  • 1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the β-carbon of the carbon-carbon double bond.

The regioselectivity of the nucleophilic attack is dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., Gilman cuprates, enolates, amines, thiols) generally favor 1,4-addition.

Biological Relevance of α,β-Unsaturated Ketones

While specific signaling pathways involving this compound are not well-documented in the available literature, the broader class of α,β-unsaturated carbonyl compounds is known to interact with biological systems. Their electrophilic nature allows them to react with nucleophilic residues in biomolecules, such as the cysteine residues in proteins. This can lead to the formation of covalent adducts and subsequent alteration of protein function.[7]

One important biological pathway where α,β-unsaturated carbonyl compounds are known to be involved is the cellular response to oxidative stress and detoxification, often involving glutathione (B108866) (GSH) .[8] GSH is a key intracellular antioxidant that can react with electrophilic compounds in a process catalyzed by glutathione S-transferases (GSTs). This reaction detoxifies the electrophile and facilitates its excretion from the cell.[8]

The interaction of α,β-unsaturated ketones with the glutathione detoxification pathway can be visualized as follows:

Glutathione_Detoxification cluster_0 Cellular Environment AB_Unsaturated_Ketone α,β-Unsaturated Ketone (e.g., this compound) GSH_Adduct Glutathione Adduct AB_Unsaturated_Ketone->GSH_Adduct Nucleophilic attack by GSH GSH Glutathione (GSH) GSH->GSH_Adduct GST Glutathione S-Transferase (GST) GST->GSH_Adduct Catalysis Excretion Excretion from Cell GSH_Adduct->Excretion Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Nucleophile (e.g., Thiol) - Solvent - Catalyst (if needed) start->reaction_setup reaction Reaction under controlled conditions (temperature, time) reaction_setup->reaction workup Reaction Workup: - Quenching - Extraction - Drying reaction->workup purification Purification: - Column Chromatography or Distillation workup->purification product_characterization Product Characterization purification->product_characterization nmr NMR Spectroscopy (¹H, ¹³C) product_characterization->nmr ms Mass Spectrometry product_characterization->ms ir IR Spectroscopy product_characterization->ir analysis Data Analysis: - Structure Elucidation - Determination of  1,2- vs. 1,4-addition ratio nmr->analysis ms->analysis ir->analysis end End analysis->end

References

Technical Guide: Physicochemical Properties of 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpent-1-en-3-one, also known as isopropyl vinyl ketone, is an α,β-unsaturated ketone with the molecular formula C₆H₁₀O. Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts specific reactivity and physical characteristics that are of interest in various chemical and pharmaceutical research contexts. This technical guide provides a comprehensive overview of the known physical properties of this compound, details general experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in synthetic applications. The available data is summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Boiling Point 122.3 °C at 760 mmHg[1]
Density 0.816 g/cm³[1]
Water Solubility 8885 mg/L at 25 °C (estimated)[2]
Flash Point 23.4 °C[1]
Melting Point Not available
Refractive Index Not available

Experimental Protocols

Detailed experimental procedures for the determination of the key physical properties of liquid ketones are outlined below. These are generalized protocols and may require optimization for this compound.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination is as follows:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement using a Pycnometer

A pycnometer is a flask with a specific volume used to determine the density of a liquid.

  • Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured.

  • Calibration with Water: The pycnometer is filled with distilled water of a known temperature and weighed to determine its exact volume.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. Care is taken to avoid air bubbles.

  • Final Weighing: The filled pycnometer is weighed.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Refractive Index Measurement using an Abbe Refractometer

The refractive index is a measure of how much light bends as it passes through a substance.

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement should also be recorded, as the refractive index is temperature-dependent.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.

G Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification Physical_Properties Determination of Physical Properties Purification->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR IR Infrared Spectroscopy Structure_Verification->IR MS Mass Spectrometry Structure_Verification->MS Boiling_Point Boiling Point Physical_Properties->Boiling_Point Density Density Physical_Properties->Density Refractive_Index Refractive Index Physical_Properties->Refractive_Index Solubility Solubility Physical_Properties->Solubility Final_Product Pure this compound NMR->Final_Product IR->Final_Product MS->Final_Product Boiling_Point->Final_Product Density->Final_Product Refractive_Index->Final_Product Solubility->Final_Product

Workflow for the synthesis and characterization of this compound.

Conclusion

References

An In-depth Technical Guide to the Isomers of 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methylpent-1-en-3-one and its key structural isomers. It delves into their chemical and physical properties, detailed experimental protocols for their synthesis, and discusses the biological significance of the enone functional group, which is pertinent to drug discovery and development.

Introduction to this compound and its Isomers

This compound, also known as isopropyl vinyl ketone, is an α,β-unsaturated ketone with the molecular formula C₆H₁₀O.[1] Its isomers, which share the same molecular formula but differ in their structural arrangement, exhibit distinct physical, chemical, and biological properties. Understanding these differences is crucial for their application in chemical synthesis and drug design. The core structure of these compounds features a six-carbon backbone with a carbonyl group and a carbon-carbon double bond. The relative positions of these functional groups and the branching of the carbon chain define the specific isomer.

The degree of unsaturation for C₆H₁₀O is two, which can be accounted for by the double bond of the enone system and the carbonyl group. Other isomers can include cyclic structures, other functional groups like aldehydes, or different arrangements of the double bond and ketone. This guide will focus on the most relevant acyclic ketone isomers.

Physicochemical Properties of Key Isomers

The properties of this compound and its prominent isomers are summarized below. These differences in physical constants are a direct result of their varied molecular structures.[2]

PropertyThis compound4-Methylpent-3-en-2-one (Mesityl Oxide)4-Methylpent-4-en-2-one (Isomesityl Oxide)(E)-3-Hexen-2-one
CAS Number 1606-47-9[1]141-79-7[3]3744-02-3763-93-9
Molecular Weight ( g/mol ) 98.14[1]98.145[3]98.14398.14
Boiling Point (°C) Not readily available129.5[3]Not readily available138.68 (est.)[4]
Density (g/cm³) Not readily available0.858[3]Not readily available0.8655[4]
Refractive Index (n²⁰/D) Not readily available1.442[3]Not readily available1.4418[4]
Appearance -Colorless, oily liquid[3][5]-Colorless liquid[4]
Odor -Honey-like, peppermint[3][5]-Fruity and green[4]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of these isomers.

Infrared (IR) Spectroscopy

The IR spectra of these enones are characterized by strong absorption bands for the C=O and C=C stretching vibrations. The conjugation of the double bond with the carbonyl group typically shifts the C=O stretching frequency to a lower wavenumber compared to a saturated ketone.

IsomerC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
This compound ~1700~1650
4-Methylpent-3-en-2-one ~1685~1620
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the structure of each isomer.

¹H NMR Data (δ, ppm, CDCl₃)

ProtonThis compound4-Methylpent-3-en-2-one
CH₃ (isopropyl) ~1.1 (d, 6H)~1.9 (s, 3H), ~2.1 (s, 3H)
CH (isopropyl) ~2.9 (sept, 1H)-
=CH₂ ~5.8 (d, 1H), ~6.3 (d, 1H)-
=CH ~6.1 (dd, 1H)~6.1 (s, 1H)
-CO-CH₃ -~2.1 (s, 3H)

¹³C NMR Data (δ, ppm, CDCl₃)

CarbonThis compound4-Methylpent-3-en-2-one
C=O ~205~198
C=C ~128, ~136~124, ~155
CH₃ (isopropyl) ~18~20, ~27
CH (isopropyl) ~41-
-CO-CH₃ -~27

Experimental Protocols

Synthesis of this compound (Isopropyl Vinyl Ketone)

A common method for the synthesis of this compound is through a Friedel-Crafts-type acylation followed by dehydrohalogenation.

Synthesis_4_Methylpent_1_en_3_one reagents1 Isobutyryl chloride + Vinylidene chloride intermediate 1,1-Dichloro-4-methylpentan-3-one reagents1->intermediate Friedel-Crafts Acylation catalyst1 AlCl₃ catalyst1->intermediate product This compound intermediate->product Dehydrohalogenation reagents2 Base (e.g., Triethylamine) reagents2->product

Caption: Synthesis of this compound.

Protocol:

  • Friedel-Crafts Acylation:

    • To a cooled solution of vinylidene chloride in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) portion-wise while maintaining a low temperature.

    • Slowly add isobutyryl chloride to the mixture.

    • Allow the reaction to stir at a low temperature for several hours until the starting materials are consumed (monitored by TLC or GC).

    • Carefully quench the reaction by pouring it over ice and water.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dichlorinated intermediate.

  • Dehydrohalogenation:

    • Dissolve the crude intermediate in a suitable solvent.

    • Add a base, such as triethylamine, and heat the mixture to reflux.

    • Monitor the reaction for the formation of the product.

    • After completion, cool the reaction mixture, filter off any salts, and wash the filtrate.

    • Purify the crude product by distillation to yield this compound.

Synthesis of 4-Methylpent-3-en-2-one (Mesityl Oxide)

Mesityl oxide is readily synthesized by the aldol (B89426) condensation of acetone (B3395972).[3]

Synthesis_Mesityl_Oxide acetone Acetone (2 equivalents) intermediate Diacetone Alcohol acetone->intermediate Aldol Condensation catalyst Acid or Base Catalyst catalyst->intermediate product Mesityl Oxide intermediate->product Dehydration

Caption: Synthesis of Mesityl Oxide.

Protocol:

  • Aldol Condensation:

    • Charge a round-bottom flask with acetone and a catalyst (e.g., solid sodium hydroxide (B78521) or an acidic ion-exchange resin).

    • Reflux the mixture for several hours. The reaction will first form diacetone alcohol.

  • Dehydration:

    • Upon continued heating, the diacetone alcohol will dehydrate to form mesityl oxide and water.

    • The progress of the reaction can be monitored by observing the separation of an aqueous layer.

  • Purification:

    • After cooling, separate the organic layer.

    • Wash the organic layer with dilute acid and then with water to remove any remaining catalyst and byproducts.

    • Dry the organic layer over anhydrous calcium chloride.

    • Purify the crude mesityl oxide by fractional distillation.

Relevance in Drug Development and Signaling Pathways

The α,β-unsaturated ketone moiety, present in this compound and its isomers, is a recognized "privileged scaffold" in medicinal chemistry.[6] This structural motif is found in numerous natural products and synthetic compounds with a wide range of biological activities.

Mechanism of Action

The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack by biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins.[7] This covalent modification can alter the function of target proteins, leading to various physiological effects.

Nrf2-EpRE Signaling Pathway

One of the key signaling pathways modulated by α,β-unsaturated carbonyl compounds is the Nrf2-EpRE (Nuclear factor erythroid 2-related factor 2 - Electrophile Response Element) pathway.[8] This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Enone α,β-Unsaturated Ketone (e.g., this compound) Keap1 Keap1 (Cysteine Residues) Enone->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 binds & promotes Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE EpRE/ARE Genes Phase II Detoxifying & Antioxidant Genes ARE->Genes activates transcription of

Caption: Modulation of the Nrf2-EpRE pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophiles, such as enones, can react with cysteine residues on Keap1, leading to a conformational change that prevents the degradation of Nrf2.[7] This allows Nrf2 to translocate to the nucleus, bind to the Electrophile Response Element (EpRE), and initiate the transcription of a battery of cytoprotective genes, including those involved in detoxification and antioxidant defense.[8]

The ability of enone-containing compounds to modulate this and other signaling pathways makes them attractive candidates for the development of drugs targeting diseases associated with oxidative stress and inflammation, such as cancer and neurodegenerative disorders.[6][7]

Conclusion

This compound and its isomers are versatile chemical entities with distinct properties and synthetic accessibility. The enone functional group they share is a key pharmacophore that imparts significant biological activity, primarily through its ability to interact with cellular nucleophiles and modulate critical signaling pathways like Nrf2-EpRE. A thorough understanding of the chemistry and biology of these isomers is essential for leveraging their potential in the development of novel therapeutics and other advanced materials. This guide provides a foundational resource for researchers and professionals working in these fields.

References

Technical Guide: 4-Methylpent-1-en-3-one (CAS No. 1606-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-methylpent-1-en-3-one (CAS No. 1606-47-9), also known as isopropyl vinyl ketone. It details the physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions of this α,β-unsaturated ketone. The document is intended to serve as a foundational resource for professionals in research and development who are interested in the applications of this compound in organic synthesis and drug discovery. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Additionally, key reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Compound Identification and Properties

This compound is an organic compound with the chemical formula C₆H₁₀O.[1] It is classified as an α,β-unsaturated ketone, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group. This structural motif is responsible for its characteristic reactivity.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 1606-47-9[1][2]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [2]
IUPAC Name This compound[2]
Synonyms Isopropyl vinyl ketone, 4-Methyl-1-penten-3-one, isopropylvinyl ketone, i-propyl vinyl ketone[1][2]
Appearance Not specified
Boiling Point Not specified
Density Not specified
Water Solubility (est.) 8885 mg/L @ 25 °C[3]
InChI InChI=1S/C6H10O/c1-4-6(7)5(2)3/h4-5H,1H2,2-3H3[1][2]
InChIKey SNOYUTZWILESAI-UHFFFAOYSA-N[1][2]
SMILES CC(C)C(=O)C=C[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeData HighlightsReference
GC-MS Mass fragments observed at m/z: 55 (99.99%), 27 (20.30%), 43 (18.80%), 41 (11.20%), 70 (11.00%)[2]
¹³C NMR Spectra available in the PubChem database.[2][2]
¹H NMR Not explicitly found in the search results.
IR Not explicitly found in the search results.

Synthesis of this compound

Two primary synthetic routes for this compound are documented: a Friedel-Crafts-type acylation followed by dehydrohalogenation, and the Mannich reaction.

Friedel-Crafts-Type Acylation and Dehydrohalogenation

This method involves a two-step process starting with the acylation of vinylidene chloride with isovaleryl chloride.

Experimental Protocol:

  • Step 1: Friedel-Crafts-Type Acylation: In a reaction vessel equipped with a stirrer and a cooling bath, vinylidene chloride is reacted with 3-methylbutanoyl chloride (isovaleryl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, facilitating an electrophilic attack on the vinylidene chloride. This reaction forms the dichlorinated intermediate, 1,1-dichloro-4-methylpent-1-en-3-one.

  • Step 2: Dehydrohalogenation: The crude dichlorinated intermediate is then treated with a base, such as triethylamine. This promotes the elimination of a molecule of hydrogen chloride (HCl), yielding the final product, this compound. Purification is typically achieved through distillation.

Synthesis_Friedel_Crafts isovaleryl_chloride Isovaleryl Chloride intermediate 1,1-dichloro-4-methylpent-1-en-3-one isovaleryl_chloride->intermediate + Vinylidene Chloride (AlCl₃) vinylidene_chloride Vinylidene Chloride product This compound intermediate->product + Triethylamine (-HCl)

Figure 1: Friedel-Crafts-Type Synthesis Pathway
Mannich Reaction

An alternative synthesis involves the Mannich reaction of isopropyl methyl ketone.

Experimental Protocol:

The Mannich reaction is a three-component condensation involving an active hydrogen compound (isopropyl methyl ketone), formaldehyde (B43269), and a secondary amine (e.g., dimethylamine) to form a Mannich base. This is followed by the elimination of the amine to generate the α,β-unsaturated ketone.

  • Mannich Base Formation: Isopropyl methyl ketone is reacted with formaldehyde and a secondary amine hydrochloride in a suitable solvent.

  • Elimination: The resulting Mannich base is then subjected to thermal elimination or treated with a mild base to induce elimination of the amine, forming the carbon-carbon double bond of this compound.

Synthesis_Mannich reactants Isopropyl Methyl Ketone + Formaldehyde + Secondary Amine mannich_base Mannich Base reactants->mannich_base Condensation product This compound mannich_base->product Elimination

Figure 2: Mannich Reaction Synthesis Pathway

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is dominated by its conjugated enone system, which has two electrophilic sites: the carbonyl carbon and the β-carbon.

Michael Addition

As a Michael acceptor, this compound can undergo conjugate addition with various nucleophiles.

Experimental Protocol: Michael Addition with Methyl 3-oxobutanoate

  • A solution of this compound and methyl 3-oxobutanoate is prepared in a suitable solvent, such as ethanol.

  • A catalytic amount of a base, for example, sodium ethoxide, is added to the solution to deprotonate the methyl 3-oxobutanoate, forming a nucleophilic enolate.

  • The enolate then attacks the β-carbon of the this compound in a conjugate addition fashion.

  • The reaction is typically stirred at room temperature until completion, monitored by techniques like TLC.

  • Workup involves neutralization of the catalyst, extraction with an organic solvent, and purification of the product, often by column chromatography.

Michael_Addition_Workflow start Mix this compound and Methyl 3-oxobutanoate add_catalyst Add catalytic base (e.g., NaOEt) start->add_catalyst reaction Stir at room temperature add_catalyst->reaction workup Neutralize, Extract, and Purify reaction->workup product Michael Adduct workup->product

Figure 3: Michael Addition Experimental Workflow
Polymerization

Vinyl ketones, including isopropyl vinyl ketone, are known to undergo polymerization. This can be initiated by radical initiators.

Experimental Protocol: Radical Polymerization

  • This compound (the monomer) is dissolved in a suitable solvent, or used neat (in bulk).

  • A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the monomer.

  • The mixture is heated to a temperature that causes the decomposition of the initiator and initiates the polymerization (e.g., 80 °C for AIBN).

  • The reaction is allowed to proceed for a specified time to achieve the desired polymer chain length.

  • The resulting polymer, poly(isopropyl vinyl ketone), is then isolated and purified, often by precipitation in a non-solvent.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the literature search, general safety precautions for handling α,β-unsaturated ketones should be followed. These compounds are often irritants and lachrymators. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult a supplier-specific SDS.

Conclusion

This compound is a versatile α,β-unsaturated ketone with significant potential in organic synthesis. The synthetic routes described, particularly the Friedel-Crafts-type acylation and the Mannich reaction, provide accessible methods for its preparation. Its reactivity, characterized by susceptibility to nucleophilic attack at the β-carbon, makes it a valuable building block for the synthesis of more complex molecules. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this compound in various fields of chemical science.

References

An In-depth Technical Guide to 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-methylpent-1-en-3-one, also known as isopropyl vinyl ketone. It covers the synthesis, chemical properties, and potential biological activities of this α,β-unsaturated ketone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this compound.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₆H₁₀O.[1] As an α,β-unsaturated ketone, its chemical reactivity is largely defined by the electrophilic nature of the carbon-carbon double bond and the carbonyl group.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Isopropyl vinyl ketone, 1-Penten-3-one, 4-methyl-[1][3]
CAS Number 1606-47-9[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Appearance Not specified in literature
Boiling Point Not specified in literature
Melting Point Not specified in literature
Density Not specified in literature
Solubility Estimated water solubility: 8885 mg/L @ 25 °C[3]
Kovats Retention Index Standard non-polar: 830, Standard polar: 1093[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by dehydrohalogenation. This method is a common strategy for the preparation of vinyl ketones.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed synthetic route based on established methodologies for Friedel-Crafts acylation and dehydrohalogenation reactions.

Step 1: Friedel-Crafts Acylation of Ethylene (B1197577) with Isobutyryl Chloride

This step involves the reaction of isobutyryl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-chloro-4-methylpentan-3-one (B8570194).

  • Materials:

    • Isobutyryl chloride

    • Ethylene gas

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Bubble ethylene gas through the stirred suspension.

    • Slowly add isobutyryl chloride dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-chloro-4-methylpentan-3-one.

Step 2: Dehydrohalogenation of 1-Chloro-4-methylpentan-3-one

The crude 1-chloro-4-methylpentan-3-one is then treated with a base to eliminate hydrogen chloride and form the desired product, this compound.

  • Materials:

    • Crude 1-chloro-4-methylpentan-3-one

    • Triethylamine (B128534) (Et₃N) or other suitable non-nucleophilic base

    • Anhydrous diethyl ether or dichloromethane

    • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • Procedure:

    • Dissolve the crude 1-chloro-4-methylpentan-3-one in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add triethylamine to the solution.

    • Stir the reaction mixture at room temperature or gently reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and wash with water and saturated ammonium chloride solution to remove the triethylammonium (B8662869) chloride salt and excess base.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Diagram 1: Synthesis of this compound

Synthesis isobutyryl_chloride Isobutyryl Chloride intermediate 1-Chloro-4-methylpentan-3-one isobutyryl_chloride->intermediate AlCl3, CH2Cl2 ethylene Ethylene ethylene->intermediate product This compound intermediate->product Et3N

Caption: Synthetic route to this compound.

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

TechniqueExpected/Reported DataSource
¹H NMR Predicted: Signals for vinyl protons (~5.8-6.5 ppm), methine proton of the isopropyl group (~2.8-3.2 ppm, septet), and methyl protons of the isopropyl group (~1.1 ppm, doublet).
¹³C NMR Predicted: Signals for carbonyl carbon (~190-200 ppm), vinyl carbons (~125-140 ppm), methine carbon of the isopropyl group, and methyl carbons of the isopropyl group.
IR Predicted: Characteristic peaks for C=O stretch (~1680 cm⁻¹), C=C stretch (~1620 cm⁻¹), and vinylic C-H stretches (~3010-3095 cm⁻¹).
Mass Spec (GC-MS) Major fragments observed at m/z = 55, 43, 27.[1]

Biological Activity and Potential Signaling Pathways

Specific biological activity data for this compound is limited in the scientific literature. However, as an α,β-unsaturated ketone, it belongs to a class of compounds known to exhibit various biological effects, often attributed to their reactivity as Michael acceptors.[4][5]

Michael Addition and Covalent Modification

The electrophilic β-carbon of the enone system in this compound is susceptible to nucleophilic attack by biological macromolecules, such as proteins and peptides containing cysteine residues (thiol groups).[4][5] This covalent modification can lead to the inhibition of enzyme activity or disruption of protein function.

Diagram 2: Michael Addition of a Thiol to this compound

Michael_Addition cluster_0 This compound cluster_1 Nucleophile (e.g., Cysteine residue) cluster_2 Covalent Adduct ketone O || C / \nH-C   C-(CH(CH3)2) || CH2 adduct O || C / \nH2C-C-(CH(CH3)2) |   S-R ketone->adduct thiol R-SH thiol->adduct

Caption: Covalent modification via Michael addition.

Predicted Biological Effects and Signaling Pathway Involvement

Given the reactivity of α,β-unsaturated ketones, it is plausible that this compound could interact with various cellular signaling pathways. For instance, methyl vinyl ketone, a structurally related compound, has been shown to disrupt neuronal survival and inhibit the PI3K/Akt signaling pathway.[6][7][8] The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death).

The proposed mechanism involves the covalent modification of key signaling proteins within this pathway, such as PI3K itself, thereby inhibiting their function.[8]

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Signaling (Cell Survival, Growth) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Inhibition MVK This compound MVK->PI3K Covalent Modification (Inhibition)

References

An In-depth Technical Guide on the Reactivity of the Enone Functional Group in 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the enone functional group, with a specific focus on 4-methylpent-1-en-3-one. The document delves into the key reactions characteristic of α,β-unsaturated ketones, including Michael additions, direct nucleophilic additions to the carbonyl group, and various cycloaddition reactions. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from analogous enone systems to provide a robust framework for understanding and predicting its chemical behavior. Detailed, adaptable experimental protocols for seminal reactions are provided, alongside visual representations of reaction mechanisms and workflows to facilitate comprehension and application in a research and development setting.

Introduction to this compound

This compound, also known as isopropyl vinyl ketone, is an α,β-unsaturated ketone with the chemical formula C₆H₁₀O.[1] Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts a unique and versatile reactivity profile. This enone system possesses two primary electrophilic sites: the carbonyl carbon (C3) and the β-carbon of the alkene (C1). This dual electrophilicity allows for a rich variety of chemical transformations, making it and similar enones valuable building blocks in organic synthesis.

Molecular Structure:

Physicochemical Properties:

PropertyValue
Molecular FormulaC₆H₁₀O
Molecular Weight98.14 g/mol [1]
IUPAC NameThis compound[1]
CAS Number1606-47-9[1]
SMILESCC(C)C(=O)C=C[1]

Key Reactive Sites and General Principles

The reactivity of this compound is governed by the electronic properties of the enone functional group. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering both the carbonyl carbon and the β-alkene carbon electrophilic.

  • 1,2-Addition (Direct Addition): "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more electrophilic carbonyl carbon in a 1,2-addition fashion.[2]

  • 1,4-Addition (Conjugate or Michael Addition): "Soft" nucleophiles, including enolates, amines, thiols, and cuprates, preferentially attack the β-carbon of the double bond.[2] This is a thermodynamically controlled process that benefits from the formation of a stable enolate intermediate.[3]

The steric hindrance provided by the isopropyl group at the α-position (C4) can influence the regioselectivity and stereoselectivity of nucleophilic attacks.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds.[3][4] It involves the addition of a nucleophile (the Michael donor) to the β-carbon of the enone (the Michael acceptor).

Thia-Michael Addition

The addition of thiols to enones is a highly efficient reaction, often proceeding under mild conditions to yield β-thio ketones.

Quantitative Data for Thiol Addition to an Analogous Enone (4-Hexen-3-one):

NucleophileCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)
ThiophenolNoneNeat0.530High (implied)

Note: This data is for a similar, less sterically hindered enone and serves as a representative example. Optimization for this compound would be necessary.

Experimental Protocol: Thia-Michael Addition (Adapted)

Objective: To synthesize a β-thio ketone via the Michael addition of a thiol to this compound.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Solvent (e.g., Dichloromethane or neat)

  • Reaction vial with magnetic stir bar

  • TLC supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a reaction vial, dissolve this compound in the chosen solvent (if not neat).

  • Add thiophenol to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1-4 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the β-thio ketone.

Nucleophilic Addition to the Carbonyl Group (1,2-Addition)

Strong, "hard" nucleophiles, such as Grignard reagents, favor direct attack at the carbonyl carbon.

Grignard Reaction

The reaction of this compound with a Grignard reagent (R-MgX) is expected to yield a tertiary allylic alcohol after acidic workup.

Experimental Protocol: Grignard Reaction (Adapted)

Objective: To synthesize a tertiary allylic alcohol from this compound and a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide (e.g., bromobenzene)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Three-necked flask, dropping funnel, condenser (all oven-dried)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in the three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small portion of anhydrous ether/THF.

    • Add a solution of the halide in anhydrous ether/THF dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and cloudiness), add the remaining halide solution at a rate that maintains a gentle reflux.

  • Reaction with Enone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of this compound in anhydrous ether/THF dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting alcohol by column chromatography or distillation.

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, providing access to cyclic and bicyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, the enone can act as the dienophile. The reaction requires a diene partner and typically proceeds with electron-rich dienes. The stereochemistry of the substituents on the dienophile is retained in the product.

Quantitative Data for Diels-Alder Reaction with an Analogous System:

DieneDienophileTemperature (°C)Yield (%)
CyclopentadieneMethyl vinyl ketone20High (rate constant available)

Note: Methyl vinyl ketone is a close structural analog of this compound. The presence of the isopropyl group may affect the reaction rate and stereoselectivity.

Experimental Protocol: Diels-Alder Reaction (Adapted)

Objective: To synthesize a cyclohexene (B86901) derivative via a Diels-Alder reaction.

Materials:

  • This compound (dienophile, 1.0 eq)

  • A suitable diene (e.g., freshly cracked cyclopentadiene, 1.2 eq)

  • Solvent (e.g., ethyl acetate (B1210297) or hexane)

  • Reaction vial

  • Ice bath

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vial.

  • Cool the solution in an ice bath.

  • Add the diene to the solution and stir.

  • Allow the reaction to proceed, monitoring by TLC. The reaction may be complete in a few hours at room temperature or may require gentle heating.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The product can be purified by recrystallization or column chromatography.

[2+2] Photochemical Cycloaddition

Enones can undergo [2+2] cycloaddition with alkenes upon photochemical excitation to form cyclobutane (B1203170) rings.[5][6][7][8][9] This reaction proceeds through a triplet diradical intermediate.[6]

[3+2] Cycloaddition (with Nitrones)

Enones can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. With nitrones as the 1,3-dipole, this reaction leads to the formation of five-membered isoxazolidine (B1194047) rings, which are valuable heterocyclic scaffolds.[1][4][10]

Conclusion

This compound exhibits a rich and versatile reactivity profile characteristic of the enone functional group. Its dual electrophilic nature allows for selective reactions with a wide range of nucleophiles through either 1,2- or 1,4-addition pathways. Furthermore, its conjugated π-system enables participation in various cycloaddition reactions, providing access to complex cyclic structures. While quantitative data specifically for this molecule is sparse, the principles of enone reactivity and the provided analogous experimental protocols offer a solid foundation for its application in synthetic organic chemistry, drug discovery, and materials science. Further research is warranted to fully elucidate the specific kinetic and thermodynamic parameters of its reactions.

References

Stereoselective Synthesis of 4-Methylpent-1-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical considerations and synthetic strategies for producing enantiomerically enriched 4-methylpent-1-en-3-one. While direct literature on the asymmetric synthesis of this specific β-chiral vinyl ketone is limited, this document extrapolates from well-established organocatalytic methods for analogous α,β-unsaturated systems to propose viable synthetic routes. The content herein is intended to serve as a foundational resource for researchers engaged in the synthesis of chiral ketones and their application in drug discovery and development.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the C4 position, making it a chiral molecule existing as a pair of enantiomers, (R)-4-methylpent-1-en-3-one and (S)-4-methylpent-1-en-3-one. The control of this stereocenter is of paramount importance in synthetic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its specific stereoisomeric form.

The conjugated enone system in this compound presents a versatile scaffold for various chemical transformations, including Michael additions and Diels-Alder reactions. The stereoselective synthesis of this compound would provide a valuable chiral building block for the construction of more complex molecules with defined three-dimensional structures.

Proposed Stereoselective Synthetic Strategies

Based on analogous reactions in the field of asymmetric organocatalysis, two primary strategies are proposed for the enantioselective synthesis of this compound:

  • Strategy A: Asymmetric Conjugate Addition to a Prochiral Precursor. This approach involves the enantioselective addition of a nucleophile to a suitable prochiral α,β-unsaturated ketone, catalyzed by a chiral organocatalyst.

  • Strategy B: Asymmetric Aldol (B89426) Reaction followed by Dehydration. This strategy involves the stereoselective construction of the β-hydroxy ketone precursor via an asymmetric aldol reaction, followed by dehydration to yield the target enone.

This guide will focus on Strategy A, as it represents a more direct and atom-economical approach.

Asymmetric Conjugate Addition via Iminium Ion Catalysis

Organocatalytic asymmetric conjugate addition has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing chiral this compound, a plausible approach involves the reaction of a suitable nucleophile with a precursor in the presence of a chiral primary or secondary amine catalyst.

Proposed Reaction Pathway

The proposed reaction pathway involves the reversible formation of a chiral iminium ion intermediate from the reaction of an α,β-unsaturated aldehyde with a chiral amine catalyst. This activation lowers the LUMO of the enal, facilitating a highly stereocontrolled conjugate addition of a nucleophile. Subsequent hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields the chiral product.

G cluster_0 Catalytic Cycle Enal α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Enal->Iminium + Catalyst Catalyst Chiral Amine Catalyst Adduct Enamine Intermediate Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Grignard reagent) Product Chiral Aldehyde Adduct->Product + H₂O Product->Catalyst - Catalyst (regenerated) FinalProduct (R/S)-4-methylpent-1-en-3-one Product->FinalProduct Oxidation/Wittig

Caption: Proposed catalytic cycle for the asymmetric synthesis of a chiral aldehyde precursor.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol adapted from established methods for asymmetric conjugate additions to enals. This protocol is intended as a starting point and may require optimization for the specific synthesis of this compound.

Materials:

  • Prochiral α,β-unsaturated aldehyde (e.g., acrolein)

  • Isopropylmagnesium chloride (or other suitable isopropyl nucleophile)

  • Chiral primary amine catalyst (e.g., a derivative of proline or a cinchona alkaloid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acidic workup solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • To a flame-dried, argon-purged flask is added the chiral primary amine catalyst (10 mol%).

  • Anhydrous solvent is added, and the solution is cooled to the desired temperature (e.g., -78 °C).

  • The prochiral α,β-unsaturated aldehyde is added dropwise.

  • The isopropyl nucleophile is added slowly over a period of time.

  • The reaction is stirred at the same temperature until completion, as monitored by TLC or GC-MS.

  • The reaction is quenched by the addition of the acidic workup solution.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

  • The resulting chiral aldehyde is then converted to the target ketone, for example, via oxidation and a subsequent Wittig reaction.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a successful asymmetric conjugate addition, based on literature precedents for similar reactions.

EntryCatalystNucleophileSolventTemp (°C)Yield (%)ee (%)dr
1Proline-derivedi-PrMgClCH₂Cl₂-7885-95>90N/A
2Cinchona-derivedi-Pr₂ZnToluene-4080-90>95N/A

Note: This data is hypothetical and serves as a target for the optimization of the synthesis of this compound.

Alternative Stereoselective Approaches

While organocatalytic conjugate addition is a promising route, other stereoselective methods could also be explored.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries covalently bonded to the substrate can direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, followed by a diastereoselective conjugate addition of an isopropyl group. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule.

G Start Achiral Substrate ChiralSubstrate Chiral Substrate-Auxiliary Adduct Start->ChiralSubstrate + Auxiliary Auxiliary Chiral Auxiliary Reaction Diastereoselective Reaction (e.g., Conjugate Addition) ChiralSubstrate->Reaction Diastereomer Diastereomerically Enriched Product Reaction->Diastereomer Cleavage Auxiliary Cleavage Diastereomer->Cleavage Product Enantiomerically Enriched This compound Cleavage->Product

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Biocatalytic Approaches

Enzymes, such as ene-reductases, could potentially be employed for the asymmetric reduction of a suitable precursor to furnish chiral this compound. This approach offers the advantages of high enantioselectivity and mild reaction conditions.

Conclusion

The stereoselective synthesis of this compound presents a valuable challenge with significant potential for applications in organic synthesis and drug development. While direct and optimized protocols are yet to be reported, the principles of asymmetric organocatalysis, particularly conjugate addition reactions, provide a strong foundation for the development of efficient and highly selective synthetic routes. The experimental protocols and conceptual frameworks presented in this guide are intended to stimulate further research and innovation in this area. Future work should focus on the screening of chiral catalysts and the optimization of reaction conditions to achieve high yields and enantioselectivities for the synthesis of this important chiral building block.

Methodological & Application

Application Notes and Protocols for Michael Addition Reactions Using 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. This powerful and versatile reaction is widely employed in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active molecules. 4-Methylpent-1-en-3-one, also known as isopropyl vinyl ketone, serves as a reactive Michael acceptor, enabling the introduction of a variety of functional groups at the β-position. Its steric and electronic properties, influenced by the isopropyl group, can offer unique selectivity in these additions. These application notes provide an overview of the use of this compound in Michael addition reactions with various nucleophiles and detail protocols for these transformations. The resulting 1,5-dicarbonyl compounds or their heteroatom-containing analogues are valuable intermediates in drug discovery and development.

General Reaction Mechanism

The Michael addition reaction proceeds via the nucleophilic attack of a Michael donor on the β-carbon of an α,β-unsaturated carbonyl compound, such as this compound. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a nucleophilic enolate or a related species. The resulting enolate intermediate from the conjugate addition is then protonated to yield the final Michael adduct.

Caption: General Mechanism of the Michael Addition Reaction.

Applications in Drug Development

Michael adducts derived from reactions with this compound are versatile intermediates in the synthesis of a wide range of biologically active compounds. The 1,5-dicarbonyl moiety, a common feature of these adducts, is a precursor to various heterocyclic systems, such as pyridines, pyrimidines, and quinolines, which are prevalent in many pharmaceutical agents. Furthermore, the introduction of heteroatoms via aza-Michael or thia-Michael additions allows for the synthesis of β-amino ketones and β-thio ketones, which are important pharmacophores in numerous drug candidates. The ability to perform these reactions enantioselectively opens avenues for the synthesis of chiral drugs with improved efficacy and reduced side effects.

Experimental Protocols

The following sections provide detailed protocols for the Michael addition of various nucleophiles to this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Michael Addition of Malonates

The addition of soft carbon nucleophiles like dialkyl malonates to this compound is a classic method for forming 1,5-dicarbonyl compounds.

Table 1: Michael Addition of Diethyl Malonate to this compound

EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1NaOEt (20)EtOH1285General Procedure
2DBU (10)CH2Cl22478General Procedure
3L-proline (20)DMSO4870 (85% ee)Asymmetric Variant

Protocol:

  • To a solution of sodium ethoxide (NaOEt) (0.2 mmol) in anhydrous ethanol (B145695) (10 mL) under an inert atmosphere, add diethyl malonate (1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Aza-Michael Addition of Amines

The aza-Michael addition provides a direct route to β-amino ketones, which are valuable building blocks in medicinal chemistry.

Table 2: Aza-Michael Addition of Benzylamine (B48309) to this compound

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneNeat252490General Procedure
2Yb(OTf)3 (5 mol%)CH3CN25695Lewis Acid Catalysis
3Chiral Thiourea (10 mol%)Toluene04882 (92% ee)Asymmetric Variant

Protocol:

  • To a solution of this compound (1.0 mmol) in acetonitrile (B52724) (5 mL), add benzylamine (1.1 mmol).

  • If a catalyst is used, add it to the mixture at this stage.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to yield the β-amino ketone.

Thia-Michael Addition of Thiols

The conjugate addition of thiols is an efficient method for the synthesis of β-thio ketones.

Table 3: Thia-Michael Addition of Thiophenol to this compound

EntryCatalystSolventTime (h)Yield (%)Reference
1Et3N (10 mol%)CH2Cl2298General Procedure
2NoneH2O495Green Chemistry
3Chiral Bifunctional Catalyst (5 mol%)Toluene-202490 (95% ee)

Protocol:

  • To a solution of this compound (1.0 mmol) in dichloromethane (B109758) (10 mL), add thiophenol (1.1 mmol).

  • Add triethylamine (B128534) (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the β-thio ketone.

Visualizations

Experimental Workflow for a Catalyzed Michael Addition

experimental_workflow start Start dissolve_catalyst Dissolve Catalyst in Solvent start->dissolve_catalyst add_donor Add Michael Donor dissolve_catalyst->add_donor add_acceptor Add this compound add_donor->add_acceptor reaction Stir at Specified Temperature add_acceptor->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification end End purification->end

Caption: General experimental workflow for a catalyzed Michael addition.
Logical Relationship of Asymmetric Michael Addition Components

asymmetric_michael_components cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product acceptor This compound (Prochiral) product Chiral Michael Adduct acceptor->product donor Michael Donor (Prochiral) donor->product catalyst Chiral Catalyst catalyst->acceptor Activates catalyst->donor Activates

Caption: Key components in an asymmetric Michael addition.

Synthesis of 4-methylpent-1-en-3-one and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpent-1-en-3-one, also known as isopropyl vinyl ketone, and its derivatives are valuable building blocks in organic synthesis. As α,β-unsaturated ketones, they serve as versatile intermediates in a variety of carbon-carbon bond-forming reactions, including Michael additions, Diels-Alder reactions, and Robinson annulations. Their utility extends to the synthesis of complex organic molecules, natural products, and pharmacologically active compounds. This document provides detailed protocols for the synthesis of this compound and offers strategies for the preparation of its derivatives.

Synthetic Strategies

Two primary methods for the synthesis of this compound are the Friedel-Crafts acylation followed by dehydrohalogenation, and the Mannich reaction. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups.

Friedel-Crafts Acylation and Dehydrohalogenation

This two-step approach involves the initial acylation of a vinyl substrate, followed by an elimination reaction to generate the α,β-unsaturated ketone. A common route employs the Friedel-Crafts acylation of vinylidene chloride with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting dichlorinated intermediate is then treated with a base to induce dehydrochlorination.

Advantages:

  • Readily available starting materials.

  • Generally good yields.

Disadvantages:

  • Use of stoichiometric amounts of Lewis acids can generate significant waste.

  • The handling of corrosive reagents requires care.

Mannich Reaction

The Mannich reaction provides an alternative route to vinyl ketones. This one-pot reaction involves the aminoalkylation of an enolizable ketone, such as methyl isopropyl ketone, with a non-enolizable aldehyde (e.g., formaldehyde) and a secondary amine (e.g., dimethylamine) to form a Mannich base. Subsequent thermal elimination of the amine from the Mannich base yields the desired α,β-unsaturated ketone.

Advantages:

  • Often a one-pot procedure.

  • Can be more atom-economical than the Friedel-Crafts approach.

Disadvantages:

  • Reaction conditions may need careful optimization.

  • Formation of byproducts can sometimes occur.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of this compound via the two primary methods. Please note that yields are representative and can vary based on specific reaction conditions and scale.

MethodKey ReagentsCatalyst/SolventTypical Yield (%)Reference
Friedel-Crafts Acylation Isobutyryl chloride, Vinylidene chlorideAlCl₃ / Dichloromethane (B109758)60-75General Method
Dehydrohalogenation Dichlorinated intermediate from above, Triethylamine (B128534)Dichloromethane80-90General Method
Mannich Reaction Methyl isopropyl ketone, Paraformaldehyde, Dimethylamine (B145610) hydrochlorideIsopropanol / Heat50-70General Method

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Dehydrohalogenation

Step A: Synthesis of 1,1-dichloro-4-methylpentan-3-one

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add isobutyryl chloride (1.0 eq) dropwise to the stirred suspension.

  • Acylation: To the resulting acylium ion complex, add vinylidene chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate (B86663).

  • Purification: Remove the solvent under reduced pressure. The crude 1,1-dichloro-4-methylpentan-3-one can be used in the next step without further purification or can be purified by vacuum distillation.

Step B: Synthesis of this compound (Dehydrohalogenation)

  • Reaction Setup: Dissolve the crude 1,1-dichloro-4-methylpentan-3-one from Step A in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition: Cool the solution to 0 °C. Add triethylamine (2.5 eq) dropwise over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with water, 1 M HCl, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Mannich Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl isopropyl ketone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in isopropanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the formation of the Mannich base by TLC.

  • Isolation of Mannich Base (Optional): The Mannich base can be isolated by cooling the reaction mixture, filtering the precipitate, and washing with cold isopropanol.

  • Elimination: For direct conversion, after the initial reflux period, add a small amount of a suitable base (e.g., sodium hydroxide) and continue to heat the mixture to effect the elimination of dimethylamine. Alternatively, the isolated Mannich base can be heated in a suitable solvent to induce elimination.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the product by fractional distillation.

Synthesis of Derivatives

The synthesis of derivatives of this compound can be achieved by utilizing substituted starting materials in the protocols described above.

  • Derivatives with Substitution on the Isopropyl Group: By using substituted isobutyryl chlorides (e.g., 2-phenylisobutyryl chloride) in the Friedel-Crafts acylation, or substituted methyl ketones (e.g., 1-phenyl-2-methylpropan-1-one) in the Mannich reaction, derivatives with various substituents on the isopropyl moiety can be prepared.

  • Derivatives with Substitution on the Vinyl Group: The synthesis of α- or β-substituted vinyl ketones can be more challenging. For β-substitution, one could potentially use a substituted vinylidene chloride in the Friedel-Crafts acylation. For α-substitution, alternative methods such as the acylation of substituted vinyl organometallic reagents may be required.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_fc Friedel-Crafts Acylation & Dehydrohalogenation cluster_mannich Mannich Reaction IC Isobutyryl Chloride Intermediate 1,1-dichloro-4-methyl- pentan-3-one IC->Intermediate + Vinylidene Chloride VC Vinylidene Chloride VC->Intermediate AlCl3 AlCl3 AlCl3->Intermediate DCM DCM DCM->Intermediate Product_FC This compound Intermediate->Product_FC + Et3N Et3N Et3N Et3N->Product_FC MIK Methyl Isopropyl Ketone MannichBase Mannich Base MIK->MannichBase + Paraformaldehyde + Dimethylamine HCl Paraform Paraformaldehyde Paraform->MannichBase DMA_HCl Dimethylamine HCl DMA_HCl->MannichBase IPA Isopropanol, Heat IPA->MannichBase Product_M This compound MannichBase->Product_M Elimination Heat Heat Heat->Product_M

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Reaction (Friedel-Crafts or Mannich) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Crude Crude Product Concentration->Crude Purification Fractional Distillation Crude->Purification Pure Pure Product Purification->Pure Analysis Characterization (NMR, IR, MS) Pure->Analysis

Caption: General experimental workflow for synthesis and purification.

Application of 4-Methylpent-1-en-3-one in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpent-1-en-3-one, also known as isopropyl vinyl ketone, is an α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its reactive enone functionality makes it a valuable precursor for the construction of a variety of molecular scaffolds, including those found in pharmaceutically active compounds. While direct applications of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structural motif is central to the synthesis of important classes of therapeutic agents. This document explores the application of α,β-unsaturated ketones, with a focus on structures related to this compound, in pharmaceutical synthesis, providing detailed protocols and insights into their utility.

Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent example of the utility of α,β-unsaturated ketones in pharmaceutical synthesis is in the preparation of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone (B1676900). Nabumetone is a prodrug that is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] The synthesis of Nabumetone can be achieved through the reaction of a naphthyl derivative with methyl vinyl ketone, a close structural analog of this compound.[4]

Signaling Pathway of Nabumetone

Nabumetone's therapeutic effect is derived from the inhibition of the COX-2 enzyme by its active metabolite, 6-MNA.[2][5] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] By inhibiting COX-2, 6-MNA reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3][7]

Nabumetone_Pathway cluster_synthesis Metabolic Activation Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Nabumetone Nabumetone (Prodrug) MNA 6-MNA (Active Metabolite) Nabumetone->MNA Hepatic Metabolism MNA->COX2 Inhibition

Caption: Mechanism of action of Nabumetone.

Experimental Protocols

Synthesis of 4-(6-methoxy-2-naphthyl)-3-buten-2-one (Nabumetone Precursor)

One of the key intermediates in some syntheses of Nabumetone is 4-(6-methoxy-2-naphthyl)-3-buten-2-one, which can be prepared via a Mizoroki-Heck reaction between 2-bromo-6-methoxynaphthalene (B28277) and methyl vinyl ketone.[8]

Experimental Workflow:

Nabumetone_Synthesis_Workflow Reactants 2-bromo-6-methoxynaphthalene + Methyl Vinyl Ketone Reaction Mizoroki-Heck Reaction (Pd(OAc)2, Cs2CO3, DMF/water) Reactants->Reaction Intermediate 4-(6-methoxy-2-naphthyl)-3-buten-2-one Reaction->Intermediate Purification Flash Chromatography Intermediate->Purification Product Purified Intermediate Purification->Product

Caption: Workflow for the synthesis of a Nabumetone precursor.

Protocol:

A mixture of 2-bromo-6-methoxynaphthalene (1.0 equiv), methyl vinyl ketone (1.5 equiv), palladium(II) acetate (B1210297) (0.002 equiv), and cesium carbonate (1.1 equiv) in a 3:1 mixture of DMF and water is heated to 160°C for 20 minutes under microwave irradiation.[8] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by flash chromatography to yield 4-(6-methoxy-2-naphthyl)-3-buten-2-one.[8]

Synthesis of Nabumetone

The unsaturated intermediate is then hydrogenated to yield Nabumetone.

Protocol:

4-(6-methoxy-2-naphthyl)-3-buten-2-one is dissolved in a suitable solvent such as ethyl acetate and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[9] The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield Nabumetone, which can be further purified by recrystallization.[9][10]

Quantitative Data
Reaction StepStarting MaterialsKey Reagents/CatalystsSolventTemperature (°C)TimeYield (%)Reference
Synthesis of 4-(6-methoxy-2-naphthyl)-3-buten-2-one 2-bromo-6-methoxynaphthalene, Methyl vinyl ketonePd(OAc)₂, Cs₂CO₃DMF/water (3:1)160 (Microwave)20 min76[8]
Hydrogenation to Nabumetone 4-(6-methoxy-2-naphthyl)-3-buten-2-one5% Pd/C, H₂Tetrahydrofuran505 hours99.4[9]
Alternative Nabumetone Synthesis 2-(bromomethyl)-6-methoxynaphthalene, Sodium acetoacetic esterK₂CO₃AcetoneReflux3 hours92 (intermediate)[10]
Hydrolysis to Nabumetone Ethyl 2-acetyl-3-(6-methoxy-2-naphthyl) propionate40% KOHWaterReflux6 hours75[10]

Application in the Synthesis of Bioactive Heterocycles

α,β-Unsaturated ketones like this compound are valuable precursors for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[11] The conjugated system of the enone allows for various cycloaddition and condensation reactions to form five- and six-membered rings containing heteroatoms such as nitrogen, oxygen, and sulfur. These heterocyclic cores are prevalent in many approved drugs.

General Synthetic Strategy:

Heterocycle_Synthesis Enone This compound Reaction Cyclocondensation/ Michael Addition Enone->Reaction Reagent Binucleophilic Reagent (e.g., Hydrazine, Guanidine, etc.) Reagent->Reaction Heterocycle Bioactive Heterocycle (e.g., Pyrazole, Pyrimidine, etc.) Reaction->Heterocycle

Caption: General scheme for heterocycle synthesis.

While specific examples detailing the use of this compound to produce a named pharmaceutical were not prevalent in the surveyed literature, the chemical principles strongly support its potential in this area. For instance, the reaction of enones with hydrazines to form pyrazolines is a well-established method for generating compounds with potential biological activities.

This compound and its structural analogs are important intermediates in pharmaceutical synthesis. Their utility is demonstrated in the synthesis of the NSAID Nabumetone, where the related methyl vinyl ketone is a key building block. The reactivity of the α,β-unsaturated ketone moiety allows for the construction of complex carbon skeletons and heterocyclic systems that are fundamental to many therapeutic agents. The provided protocols and data for the synthesis of Nabumetone serve as a practical example of the application of this class of compounds in drug development. Further research into the reactions of this compound is likely to uncover more direct applications in the synthesis of novel and effective pharmaceuticals.

References

Application Notes and Protocols: 4-Methylpent-1-en-3-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpent-1-en-3-one, an α,β-unsaturated ketone, serves as a versatile and valuable precursor in a variety of organic transformations. Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, renders it susceptible to nucleophilic attack, making it a key building block for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several cornerstone reactions of organic synthesis, including the Michael addition and the Robinson annulation. These reactions are fundamental in the synthesis of carbocyclic and heterocyclic systems, which are prevalent in natural products and pharmaceutical agents.

Key Applications

The primary utility of this compound in organic synthesis stems from its role as a Michael acceptor. The β-carbon of the enone system is electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles. This reactivity is harnessed in several key synthetic strategies.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[1] In the case of this compound, this reaction allows for the introduction of a variety of functional groups, leading to the formation of 1,5-dicarbonyl compounds or their equivalents. These products are valuable intermediates for further transformations.

General Reaction Scheme:

G cluster_0 Michael Addition Reactant1 This compound Product Michael Adduct Reactant1->Product Reactant2 Nucleophile (Nu-H) Reactant2->Product Catalyst Base or Acid Catalyst Catalyst->Product

Caption: General workflow of a Michael addition reaction.

A variety of nucleophiles can be employed as Michael donors, including enolates derived from 1,3-dicarbonyl compounds, amines, and thiols. The choice of catalyst, typically a base, is crucial for the generation of the nucleophile and for promoting the addition reaction.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to construct a six-membered ring.[2][3] This reaction is particularly significant in the synthesis of polycyclic compounds, such as steroids and terpenes.[2] When this compound is used as the Michael acceptor in a Robinson annulation, it leads to the formation of functionalized cyclohexenone derivatives.

A classic example is the reaction with a cyclic 1,3-dione, such as 2-methyl-1,3-cyclohexanedione, which ultimately yields a Wieland-Miescher ketone analogue.[3]

Logical Workflow for Robinson Annulation:

G A 1. Michael Addition B Formation of 1,5-Diketone Intermediate A->B C 2. Intramolecular Aldol Condensation B->C D Formation of Bicyclic Alcohol C->D E 3. Dehydration D->E F Final Annulated Product (Cyclohexenone) E->F

Caption: Sequential steps of the Robinson annulation.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: Michael Addition of Diethyl Malonate to this compound

This protocol describes the base-catalyzed Michael addition of a soft carbon nucleophile, diethyl malonate, to this compound.

Reaction Scheme:

(CH₃)₂CHCOCH=CH₂ + CH₂(COOEt)₂ --(NaOEt/EtOH)--> (CH₃)₂CHCOCH₂CH₂CH(COOEt)₂

Materials and Methods:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound98.144.91 g (5.0 mL)50
Diethyl malonate160.178.01 g (7.5 mL)50
Sodium22.991.15 g50
Absolute Ethanol (B145695)46.0750 mL-
Diethyl ether74.12As needed-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.15 g, 50 mmol) in small pieces to absolute ethanol (50 mL) in a flask equipped with a reflux condenser and a drying tube. The reaction is exothermic and should be cooled if necessary.

  • Once all the sodium has dissolved, diethyl malonate (8.01 g, 50 mmol) is added dropwise to the sodium ethoxide solution with stirring.

  • This compound (4.91 g, 50 mmol) is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux for 2 hours.

  • After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield the diethyl 2-(3-methyl-2-oxobutyl)malonate.

Expected Yield:

Protocol 2: Robinson Annulation of 2-Methyl-1,3-cyclohexanedione with this compound

This protocol outlines the synthesis of a Wieland-Miescher ketone analogue through the Robinson annulation of 2-methyl-1,3-cyclohexanedione with this compound.[3][4]

Reaction Scheme:

2-Methyl-1,3-cyclohexanedione + this compound --(Base)--> Wieland-Miescher Ketone Analogue

Materials and Methods:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-Methyl-1,3-cyclohexanedione126.156.31 g50
This compound98.144.91 g (5.0 mL)50
Potassium Hydroxide (B78521)56.112.81 g50
Methanol (B129727)32.04100 mL-
Diethyl ether74.12As needed-
Hydrochloric acid (1 M)36.46As needed-

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (6.31 g, 50 mmol) and potassium hydroxide (2.81 g, 50 mmol) in methanol (100 mL).

  • To this solution, add this compound (4.91 g, 50 mmol) dropwise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the methanol is removed under reduced pressure.

  • The residue is dissolved in water (100 mL) and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired Wieland-Miescher ketone analogue.

Expected Yield:

While specific yields for this reaction with this compound are not detailed in the provided search results, Robinson annulations are known to provide moderate to good yields, typically in the range of 40-70%, depending on the specific substrates and reaction conditions.

Data Presentation

Table 1: Summary of Key Reactions and Products

Reaction TypeNucleophile/DienophileProduct StructureTypical Yield Range
Michael AdditionDiethyl malonateDiethyl 2-(3-methyl-2-oxobutyl)malonate70-90% (estimated)
Robinson Annulation2-Methyl-1,3-cyclohexanedioneWieland-Miescher Ketone Analogue40-70% (estimated)

Conclusion

This compound is a highly effective and versatile precursor in organic synthesis. Its utility in Michael additions and Robinson annulations allows for the efficient construction of complex cyclic and acyclic frameworks that are central to the synthesis of numerous natural products and pharmaceutically active compounds. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this valuable building block. Further optimization of reaction conditions and exploration of asymmetric variants of these reactions can lead to the development of novel and efficient synthetic routes to important molecular targets.

References

Application Notes and Protocols for the Selective Reduction of 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the selective reduction of the α,β-unsaturated ketone, 4-methylpent-1-en-3-one. The protocols outlined below describe methods for achieving either selective 1,2-reduction to the corresponding allylic alcohol or selective 1,4-conjugate reduction to the saturated ketone.

Introduction

The reduction of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, offering pathways to valuable intermediates such as allylic alcohols and saturated ketones. The regioselectivity of this reduction is highly dependent on the choice of reducing agent and reaction conditions. This compound presents a classic example of a conjugated enone system, featuring two primary sites for nucleophilic attack: the carbonyl carbon (C3) and the β-carbon of the alkene (C1).

This application note details two highly selective methods for the reduction of this compound:

  • Luche Reduction: for the selective 1,2-reduction to 4-methylpent-1-en-3-ol.

  • Catalytic Hydrogenation: for the selective 1,4-reduction to 4-methylpentan-3-one.

A comparative discussion of the less selective sodium borohydride (B1222165) reduction is also included.

Reaction Pathways

The reduction of this compound can proceed via two main pathways, as illustrated below. The choice of reagents dictates the predominant product.

G start This compound reagent1 1,2-Reduction (e.g., Luche Reduction) start->reagent1 reagent2 1,4-Reduction (e.g., Catalytic Hydrogenation) start->reagent2 product1 4-Methylpent-1-en-3-ol (Allylic Alcohol) product2 4-Methylpentan-3-one (Saturated Ketone) reagent1->product1 reagent2->product2

Caption: Reaction pathways for the reduction of this compound.

Experimental Protocols

Protocol 1: Selective 1,2-Reduction via Luche Reduction

This protocol describes the highly selective conversion of this compound to 4-methylpent-1-en-3-ol using sodium borohydride in the presence of cerium(III) chloride. The Luche reduction is known for its excellent chemoselectivity in reducing the carbonyl group of α,β-unsaturated ketones without affecting the double bond.[1][2][3][4]

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), analytical grade

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 10.2 mmol) and cerium(III) chloride heptahydrate (4.1 g, 11.2 mmol) in 50 mL of methanol.

  • Cool the resulting solution to 0 °C in an ice bath with continuous stirring.

  • To the cooled solution, add sodium borohydride (0.39 g, 10.2 mmol) portion-wise over 5-10 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford pure 4-methylpent-1-en-3-ol.

Protocol 2: Selective 1,4-Reduction via Catalytic Hydrogenation

This protocol details the reduction of the carbon-carbon double bond of this compound to yield the saturated ketone, 4-methylpentan-3-one, through catalytic hydrogenation.[5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH), absolute

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • To a hydrogenation flask, add this compound (1.0 g, 10.2 mmol) and 50 mL of absolute ethanol.

  • Carefully add 10% palladium on carbon (0.1 g, 10% w/w) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC.

  • Once the reaction is complete (typically 1-3 hours), carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylpentan-3-one.

  • If necessary, the product can be further purified by distillation.

Data Presentation

The following table summarizes the expected outcomes for the different reduction methods of this compound.

Reduction Method Reducing Agent Primary Product Product Structure Typical Yield Selectivity
Luche Reduction NaBH₄, CeCl₃·7H₂O4-Methylpent-1-en-3-ol
alt text
>95%High (1,2-reduction)
Catalytic Hydrogenation H₂, Pd/C4-Methylpentan-3-one
alt text
>90%High (1,4-reduction)
Standard NaBH₄ Reduction NaBH₄Mixture of productsMixtureVariableLow

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

G cluster_0 Protocol 1: Luche Reduction A1 Dissolve Substrate and CeCl₃·7H₂O in MeOH A2 Cool to 0 °C A1->A2 A3 Add NaBH₄ portion-wise A2->A3 A4 Stir at 0 °C for 30 min A3->A4 A5 Quench with NH₄Cl (aq) A4->A5 A6 Extract with Et₂O A5->A6 A7 Dry, Filter, and Concentrate A6->A7 A8 Purify by Column Chromatography A7->A8 G cluster_1 Protocol 2: Catalytic Hydrogenation B1 Combine Substrate and Pd/C in EtOH B2 Purge with H₂ and Pressurize B1->B2 B3 Stir Vigorously at Room Temp B2->B3 B4 Vent H₂ and Purge with N₂ B3->B4 B5 Filter through Celite® B4->B5 B6 Concentrate Filtrate B5->B6 B7 Purify by Distillation (optional) B6->B7

References

Application Notes and Protocols: Use of 4-Methylpent-1-en-3-one in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methylpent-1-en-3-one, also known as isopropyl vinyl ketone, in aldol (B89426) condensation reactions and related C-C bond-forming strategies. This document offers detailed experimental protocols and data presentation to guide researchers in employing this versatile reagent in organic synthesis, particularly in the construction of cyclic and acyclic frameworks relevant to drug development.

Introduction to this compound in Carbon-Carbon Bond Formation

This compound is an α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its reactivity is characterized by two key features relevant to aldol-type transformations:

  • Electrophilic β-Carbon: As a Michael acceptor, the β-carbon of the vinyl group is susceptible to nucleophilic attack. This property is exploited in tandem reactions such as the Robinson annulation, which incorporates an intramolecular aldol condensation.

  • Enolizable Protons: The methyl protons α to the carbonyl group can be abstracted by a base to form an enolate, which can then act as a nucleophile in a crossed aldol condensation.

This document will detail the application of this compound in two key transformations: the Robinson annulation for the synthesis of substituted cyclohexenones and crossed aldol condensations for the preparation of α,β-unsaturated ketones.

Application I: Robinson Annulation for the Synthesis of Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[1] In this sequence, this compound acts as the Michael acceptor. The reaction is widely used in the synthesis of steroids, antibiotics, and other natural products.[1]

Reaction Scheme:

The general scheme involves the reaction of a ketone enolate (from a cyclic ketone like cyclohexanone) with this compound, followed by an intramolecular aldol condensation of the resulting 1,5-diketone.

G start Cyclohexanone (B45756) + this compound step1 Michael Addition (Base-catalyzed) start->step1 intermediate 1,5-Diketone Intermediate step1->intermediate step2 Intramolecular Aldol Condensation (Base-catalyzed) intermediate->step2 product Substituted Cyclohexenone step2->product

Figure 1: Logical workflow of the Robinson Annulation.

This protocol is adapted from established procedures for Robinson annulation using methyl vinyl ketone.[2]

Materials:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq) in 100 mL of ethanol.

  • Base Addition: To the stirred solution, add a catalytic amount of sodium ethoxide or potassium hydroxide (0.1 eq).

  • Addition of Michael Acceptor: Slowly add this compound (1.0 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add 100 mL of diethyl ether or dichloromethane and transfer to a separatory funnel. Extract the aqueous layer twice more with the organic solvent.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the substituted cyclohexenone.

The following table summarizes typical reaction parameters for a Robinson annulation. Note that yields can vary based on the specific substrates and reaction conditions.

Michael DonorMichael AcceptorBaseSolventTemperatureTime (h)Yield (%)
CyclohexanoneThis compoundNaOEtEtOHReflux370-80
2-MethylcyclohexanoneThis compoundKOHEtOHReflux465-75

Application II: Crossed Aldol Condensation

In a crossed aldol condensation, this compound can serve as the enolate precursor, reacting with an aldehyde that lacks α-hydrogens (e.g., benzaldehyde) to prevent self-condensation of the aldehyde.[3] This reaction leads to the formation of a new α,β-unsaturated ketone.

Reaction Scheme:

The reaction proceeds via the formation of the enolate of this compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.

G start This compound + Benzaldehyde (B42025) step1 Enolate Formation (Base-catalyzed) start->step1 intermediate1 Enolate of This compound step1->intermediate1 step2 Nucleophilic Attack intermediate1->step2 intermediate2 β-Hydroxy Ketone (Aldol Adduct) step2->intermediate2 step3 Dehydration intermediate2->step3 product α,β-Unsaturated Ketone step3->product

Figure 2: Workflow of a Crossed Aldol Condensation.

This is a representative protocol for a Claisen-Schmidt condensation.

Materials:

  • This compound (Isopropyl vinyl ketone)

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Preparation of Base Solution: Prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) in 20 mL of 95% ethanol. Cool the mixture in an ice bath.

  • Addition of Ketone: To the chilled solution, add this compound (1.0 eq).

  • Base Addition: Slowly add the 10% NaOH solution dropwise to the stirred mixture. A precipitate should begin to form.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Collect the solid product by vacuum filtration.

  • Purification: Wash the crystals thoroughly with cold water to remove any residual NaOH. Recrystallize the crude product from hot ethanol to obtain the purified α,β-unsaturated ketone.

  • Drying and Analysis: Dry the crystals and determine the melting point and yield.

The following table presents representative data for a crossed aldol condensation.

KetoneAldehydeBaseSolventTemperatureTime (h)Yield (%)
This compoundBenzaldehydeNaOHEtOH/H₂O0°C to RT2.560-70
This compoundp-AnisaldehydeNaOHEtOH/H₂O0°C to RT365-75

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium hydroxide and sodium ethoxide are corrosive bases and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a versatile reagent for the construction of complex organic molecules. Its application in the Robinson annulation provides an efficient route to functionalized six-membered rings, which are prevalent in many biologically active compounds. Furthermore, its use as a nucleophilic partner in crossed aldol condensations allows for the synthesis of a variety of α,β-unsaturated ketones. The protocols provided herein serve as a valuable starting point for researchers and drug development professionals in the exploration of new synthetic pathways.

References

Application Note: Quantitative Analysis of 4-methylpent-1-en-3-one using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-methylpent-1-en-3-one, also known as isopropyl vinyl ketone, is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. This application note details a robust and reliable method for the quantification of this compound in liquid matrices using headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). While specific, validated methods for this particular analyte are not widely published, the protocol herein is adapted from established methods for the analysis of similar volatile ketones.

Principle

This method utilizes the principle of static headspace sampling, where a liquid sample is placed in a sealed vial and heated to allow volatile analytes to partition between the liquid and gas phases. A portion of the headspace gas is then injected into a gas chromatograph (GC) for separation, followed by detection and quantification using a mass spectrometer (MS). The use of an internal standard is recommended for optimal accuracy and precision.

Data Presentation

The following table summarizes the typical quantitative performance parameters that can be expected from a well-optimized HS-GC-MS method for this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Linear Range1 - 200 µg/L

Experimental Protocols

Materials and Reagents
  • This compound standard: Analytical grade

  • Internal Standard (IS): e.g., 2-Heptanone or other suitable volatile ketone not present in the sample.

  • Solvent: Methanol (B129727) or other suitable organic solvent for stock solutions.

  • Reagent Water: Deionized or HPLC-grade water.

  • Sodium Chloride (NaCl): Analytical grade, for "salting out".

  • Headspace Vials: 20 mL with PTFE-faced septa and aluminum caps.

  • Pipettes and Syringes: Calibrated for accurate liquid handling.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

  • Headspace Autosampler.

Preparation of Standards and Samples
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with reagent water to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 200 µg/L).

  • Internal Standard (IS) Stock Solution (1000 mg/L): Prepare a stock solution of the chosen internal standard in methanol.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with reagent water to a concentration of 50 µg/L.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial.

    • Spike with 50 µL of the IS working solution.

    • Immediately seal the vial with a PTFE-faced septum and aluminum cap.

    • Vortex briefly to mix.

  • Calibration Standards Preparation: Prepare calibration standards in the same manner as the samples, using 5 mL of the respective working standard solutions instead of the sample.

HS-GC-MS Parameters
  • Headspace Autosampler:

    • Vial Incubation Temperature: 80°C

    • Incubation Time: 20 minutes

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL

    • Injection Mode: Split (e.g., 10:1)

  • Gas Chromatograph:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 150°C.

      • Ramp: 25°C/min to 250°C, hold for 2 minutes.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion for this compound: To be determined from the mass spectrum (likely m/z 98, 83, or 55).

      • Qualifier Ion(s) for this compound: To be determined from the mass spectrum.

      • Quantifier Ion for IS: To be determined from the mass spectrum of the chosen IS.

Data Analysis
  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Integrate the peak areas for the quantifier ions of both the analyte and the IS.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualization

Analytical_Workflow Workflow for Quantification of this compound cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Vial_Prep Vial Preparation (Sample/Std + IS + NaCl) Sample->Vial_Prep Std_Stock Stock Standard Working_Stds Working Standards Std_Stock->Working_Stds IS_Stock Internal Standard Stock IS_Stock->Vial_Prep Working_Stds->Vial_Prep Incubation Headspace Incubation Vial_Prep->Incubation Injection Headspace Injection Incubation->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Application Note: Chromatographic Separation of 4-Methylpent-1-en-3-one Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylpent-1-en-3-one is an α,β-unsaturated ketone of interest in various fields, including organic synthesis and fragrance chemistry. The accurate separation and quantification of this compound from reaction mixtures, impurities, or complex matrices are crucial for quality control, reaction monitoring, and regulatory purposes. This document provides detailed protocols for the chromatographic separation of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be adaptable for various research and development applications.

While specific application notes for this compound are not widely published, the methodologies presented here are based on established principles for the separation of α,β-unsaturated ketones and similar volatile organic compounds.[1]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound. Reverse-phase chromatography is well-suited for the separation of moderately polar organic compounds.[2][3]

Experimental Protocol: HPLC-UV

  • Objective: To separate and quantify this compound from a mixture of related impurities.

  • Materials and Reagents:

    • Reference standard of this compound (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (B129727) (HPLC grade) for sample dissolution

    • Sample containing this compound

    • Volumetric flasks, pipettes, and autosampler vials

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation: HPLC-UV

CompoundRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
Impurity 12.8150,000-
This compound 4.5 1,200,000 50
Impurity 26.280,000-

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Create Standards Sample Test Sample Dissolution Dissolution & Filtration Sample->Dissolution Prepare Sample HPLC HPLC System (C18 Column, UV Detector) Dilution->HPLC Inject Standards Dissolution->HPLC Inject Sample Data Data Acquisition HPLC->Data Analysis Peak Integration & Quantification Data->Analysis Report Final Report Analysis->Report

Caption: Workflow for the HPLC-UV analysis of this compound.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This protocol is suitable for the analysis of this compound in complex mixtures, providing both quantitative data and structural information from the mass spectrum.[4]

Experimental Protocol: GC-MS

  • Objective: To separate, identify, and quantify this compound in a complex organic mixture.

  • Materials and Reagents:

    • Reference standard of this compound (≥98% purity)

    • Internal Standard (e.g., Dodecane)

    • High-purity solvent (e.g., Dichloromethane (B109758), Hexane)

    • Sample containing this compound

    • GC vials with septa

  • Instrumentation:

    • GC-MS system with a capillary column, autosampler, and mass selective detector.

    • Data acquisition and processing software with a mass spectral library (e.g., NIST).

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio 50:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound and the internal standard in dichloromethane at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Dilute the sample with dichloromethane to a concentration within the calibration range and add the internal standard at a fixed concentration.

  • Data Analysis:

    • Identify the peak for this compound by its retention time and by comparing its mass spectrum with the reference standard and the spectral library.

    • Quantify the analyte using the internal standard method by creating a calibration curve of the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.

Data Presentation: GC-MS

CompoundRetention Time (min)Key Mass Fragments (m/z)Concentration (µg/mL)
Solvent (Dichloromethane)3.184, 86, 49-
This compound 7.8 98, 83, 55, 43 25
Dodecane (Internal Std.)12.5170, 85, 71, 57, 4350 (fixed)
Unknown Impurity14.2112, 97, 69, 41-

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference & Internal Standards Dilution Dilution in Solvent Standard->Dilution Sample Test Sample Sample->Dilution GCMS GC-MS System (DB-5ms Column, EI Source) Dilution->GCMS Inject Data Data Acquisition (TIC & Mass Spectra) GCMS->Data Analysis Peak ID & Quantification (Internal Std.) Data->Analysis Library Search Report Final Report Analysis->Report

References

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various key heterocyclic scaffolds, including pyrazoles, pyrimidines, and isoxazoles, utilizing 4-methylpent-1-en-3-one as a versatile starting material. As an α,β-unsaturated ketone, this compound serves as a valuable C4 synthon for cyclization reactions. The methodologies outlined below are based on established synthetic strategies for analogous substrates and are intended to serve as a comprehensive guide for laboratory implementation.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prominent scaffolds in medicinal chemistry, found in drugs such as the anti-inflammatory agent celecoxib. The most common synthesis route involves the cyclocondensation of an α,β-unsaturated ketone with a hydrazine (B178648) derivative.[1][2] This reaction typically proceeds through a pyrazoline intermediate, which can be subsequently oxidized to the aromatic pyrazole (B372694).[1]

General Reaction Pathway

The synthesis involves the reaction of this compound with a substituted or unsubstituted hydrazine. The initial Michael addition is followed by intramolecular cyclization and dehydration to form a pyrazoline, which is then oxidized to the final pyrazole product.

G cluster_start Starting Materials cluster_process Reaction Sequence SM1 This compound Intermediate Pyrazoline Intermediate SM1->Intermediate Cyclocondensation SM2 Hydrazine Derivative (e.g., Phenylhydrazine) SM2->Intermediate Product Substituted Pyrazole Intermediate->Product Oxidation (e.g., I2 or air)

Caption: Reaction pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-isopropyl-1-phenyl-3-methyl-1H-pyrazole
  • Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid, add phenylhydrazine (B124118) (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Intermediate Oxidation: After the formation of the pyrazoline intermediate is complete (as indicated by TLC), add a catalytic amount of iodine (I₂) (0.1 eq) to the reaction mixture. Continue refluxing until the pyrazoline is fully converted to the pyrazole.[1]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate (B1220275) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure pyrazole derivative.

Representative Data for Pyrazole Synthesis from α,β-Unsaturated Ketones
Reactant 2Catalyst / OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylhydrazineIodine (I₂)Acetic AcidReflux570[1]
Hydrazine HydrateAirEthanol (B145695)Reflux865-85[3]
p-TolylhydrazineCopper Triflate--INVALID-LINK--80280-90[1]

Synthesis of Substituted Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.[4] This core is fundamental to life, forming the basis of nucleobases in DNA and RNA. The Pinner synthesis is a classic method involving the condensation of a 1,3-bifunctional three-carbon fragment, such as an α,β-unsaturated ketone, with an N-C-N fragment like guanidine (B92328), urea, or an amidine.[4][5]

General Experimental Workflow

The synthesis follows a standard procedure of reactant mixing, reaction under controlled temperature, and subsequent product isolation and purification.

G Start Mix Reactants (this compound, Guanidine, Base) Reaction Heat Under Reflux (e.g., in Ethanol) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cool & Precipitate Monitoring->Workup Reaction Complete Filter Filter & Wash Solid Workup->Filter Purify Recrystallize or Column Chromatography Filter->Purify Product Pure Pyrimidine (B1678525) Product Purify->Product

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-isopropyl-6-methyl-2-aminopyrimidine
  • Reaction Setup: In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 20 minutes. Then, add this compound (1.0 eq) dropwise to the mixture.

  • Reaction Conditions: Heat the resulting mixture under reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

  • Isolation: Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

  • Final Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrimidine derivative.

Representative Data for Pyrimidine Synthesis
N-C-N FragmentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Guanidine HClNaOEtEthanolReflux1060-75[4]
UreaYbCl₃Solvent-free100280-92[4]
ThioureaKOHEthanolReflux1255-70[4]
Benzamidine HClNa₂CO₃DMF120670-85[6]

Synthesis of Substituted Isoxazoles

Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are valuable isosteres for other functional groups in drug design. A primary synthetic route involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632).[7] α,β-Unsaturated ketones can serve as precursors, reacting with hydroxylamine hydrochloride under basic conditions to form the isoxazole (B147169) ring.

Logical Relationship in Isoxazole Synthesis

The synthesis begins with the starting enone, which reacts with hydroxylamine to form an oxime intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final isoxazole product.

G node_start Starting Material This compound node_intermediate Key Intermediate Oxime Formation node_start->node_intermediate Reaction with Hydroxylamine node_reagent Reagent Hydroxylamine HCl node_reagent->node_intermediate node_cyclization Core Step Intramolecular Cyclization node_intermediate->node_cyclization Base-catalyzed node_product Final Product 5-isopropyl-3-methylisoxazole node_cyclization->node_product Dehydration

Caption: Logical steps in isoxazole formation.

Experimental Protocol: Synthesis of 5-isopropyl-3-methylisoxazole
  • Reaction Setup: Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (B78521) (2.0 eq) dropwise to the mixture while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion via TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Final Purification: Purify the resulting crude oil by column chromatography on silica gel to afford the pure isoxazole product.

Representative Data for Isoxazole Synthesis
Precursor TypeReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
α,β-Unsaturated KetoneNH₂OH·HClNaOHEthanolReflux460-80[8]
1,3-DiketoneNH₂OH·HClNaOAcAcetic Acid100275-90[7]
α,β-Unsaturated OximePOCl₃CH₂Cl₂Room Temp570-85[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methylpent-1-en-3-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes for this compound are:

  • Friedel-Crafts Acylation followed by Dehydrohalogenation: This classic approach involves the reaction of 3-methylbutanoyl chloride (isovaleryl chloride) with vinylidene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a dichlorinated intermediate. This intermediate is then treated with a base to eliminate hydrogen chloride (HCl) and yield the final product.

  • Aldol (B89426) Condensation: This method involves the base- or acid-catalyzed reaction of acetone (B3395972) and isobutyraldehyde (B47883). The initial aldol addition product readily dehydrates to form the α,β-unsaturated ketone. Proline-catalyzed versions of this reaction are also utilized to promote enantioselectivity.[1][2]

Q2: What is the role of the Lewis acid in the Friedel-Crafts acylation step?

A2: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), acts as a catalyst. It coordinates with the chlorine atom of the acyl chloride (3-methylbutanoyl chloride), making the carbonyl carbon more electrophilic and facilitating the formation of a highly reactive acylium ion. This acylium ion is then attacked by the nucleophilic vinylidene chloride.

Q3: Why is an excess of acetone often used in the aldol condensation route?

A3: In the aldol condensation between acetone and isobutyraldehyde, a large excess of acetone can serve as both a reagent and the solvent. This helps to suppress side reactions such as the self-condensation of isobutyraldehyde and the dehydration of the initial aldol adduct, thereby improving the yield of the desired product.[1]

Q4: How can I purify the final product, this compound?

A4: Fractional distillation is a common and effective method for purifying this compound, especially for separating it from impurities with close boiling points. Due to its relatively low boiling point, the distillation should be conducted with careful temperature control. It is also crucial to test for and remove any peroxides before distillation to prevent potential hazards.

Troubleshooting Guides

Below are troubleshooting guides for the two primary synthesis methods.

Method 1: Friedel-Crafts Acylation and Dehydrohalogenation

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the dichlorinated intermediate 1. Inactive Lewis acid catalyst (e.g., hydrated AlCl₃).2. Impure starting materials (isovaleryl chloride or vinylidene chloride).3. Reaction temperature is too low.1. Use freshly opened or properly stored anhydrous aluminum chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.2. Purify starting materials by distillation before use.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of multiple byproducts 1. The reaction temperature is too high, leading to side reactions.2. The stoichiometry of the reactants is not optimal.1. Maintain a low reaction temperature, especially during the addition of the acyl chloride.2. Carefully control the molar ratios of the reactants and catalyst.
Incomplete dehydrohalogenation 1. The base is not strong enough or used in insufficient quantity.2. The reaction time is too short or the temperature is too low.1. Use a stronger base or increase the molar equivalent of the base.2. Increase the reaction time and/or temperature and monitor the reaction progress.
Low yield of the final product after dehydrohalogenation 1. Polymerization of the product under basic conditions.2. Loss of product during workup and purification.1. Use a milder base or perform the reaction at a lower temperature.2. Optimize the extraction and distillation procedures to minimize product loss.
Experimental Protocol: Friedel-Crafts Acylation and Dehydrohalogenation

Step 1: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add 3-methylbutanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add vinylidene chloride (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,1-dichloro-4-methylpent-1-en-3-one.

Step 2: Dehydrohalogenation

  • Dissolve the crude dichlorinated intermediate in a suitable solvent such as methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of a base, such as potassium hydroxide (B78521) (2.2 equivalents) in methanol, dropwise to the stirred solution at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the mixture with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

DOT Diagram: Friedel-Crafts Acylation and Dehydrohalogenation Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Dehydrohalogenation A Mix Anhydrous AlCl3 and Dichloromethane B Add 3-Methylbutanoyl Chloride A->B C Add Vinylidene Chloride B->C D Reaction at Room Temperature C->D E Workup with HCl/Ice D->E F Extraction and Washing E->F G Drying and Concentration F->G H Crude Dichlorinated Intermediate G->H I Dissolve Intermediate in Methanol H->I Proceed to Dehydrohalogenation J Add Base (e.g., KOH in Methanol) I->J K Reflux Reaction J->K L Workup with Water K->L M Extraction with Ether L->M N Drying and Concentration M->N O Fractional Distillation N->O P Pure this compound O->P G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_products Products & Byproducts Acetone Acetone (Excess) Aldol Aldol Condensation Acetone->Aldol Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Aldol Proline Proline (Catalyst) Proline->Aldol catalyzes Product This compound (Desired Product) Aldol->Product yields SideProduct1 Self-condensation of Isobutyraldehyde Aldol->SideProduct1 can lead to SideProduct2 Dehydration of Adduct Aldol->SideProduct2 can lead to

References

"common side reactions in the synthesis of 4-methylpent-1-en-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-methylpent-1-en-3-one. The content is tailored for researchers, scientists, and professionals in drug development.

Overview of Synthetic Routes

The synthesis of this compound can be primarily achieved through two effective routes:

  • Aldol (B89426) Condensation: A crossed aldol condensation between isobutyraldehyde (B47883) and acetone (B3395972). This method is notable for its atom economy but requires careful control of reaction conditions to minimize side products.

  • Friedel-Crafts Acylation and Dehydrohalogenation: A two-step process beginning with the Friedel-Crafts acylation of vinylidene chloride with isovaleryl chloride, followed by a dehydrohalogenation step.

Troubleshooting Guides and FAQs

Route 1: Aldol Condensation of Isobutyraldehyde and Acetone

Frequently Asked Questions

Q1: What is the most common side reaction in the aldol condensation synthesis of this compound?

A1: The most prevalent side reaction is the self-condensation of isobutyraldehyde. Since isobutyraldehyde possesses an α-hydrogen, it can react with itself under basic or acidic conditions to form an aldol addition or condensation product, reducing the yield of the desired product.[1] To mitigate this, a large excess of acetone is typically used to statistically favor the reaction between the enolate of acetone and isobutyraldehyde.[1]

Q2: Why doesn't the desired product, this compound, undergo further aldol condensation?

A2: Although this compound has α-hydrogens, it generally does not undergo a second condensation reaction. This is attributed to steric hindrance. The presence of the isopropyl group makes the enolate less reactive and sterically hinders its approach to another carbonyl compound.[1]

Q3: My reaction is very slow, and the yield is low even after an extended period. What could be the issue?

A3: The proline-catalyzed aldol condensation between acetone and isobutyraldehyde can be slow, with product formation becoming significant after 24 to 48 hours.[1] Low yields could be due to insufficient reaction time. Additionally, the catalyst concentration and reaction temperature can influence the reaction rate. Ensure the catalyst is properly dissolved and the mixture is stirred efficiently.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no product yield 1. Self-condensation of isobutyraldehyde is dominating. 2. Insufficient reaction time. 3. Inactive catalyst.1. Increase the molar excess of acetone relative to isobutyraldehyde (e.g., 10:1 or greater).[1] 2. Extend the reaction time, monitoring progress by TLC or GC. The reaction can take up to a week for good yields.[1] 3. Use a fresh batch of catalyst (e.g., L-proline) and ensure it is properly stored.
Formation of multiple unidentified byproducts 1. Temperature is too high, leading to undesired side reactions. 2. Presence of impurities in starting materials.1. Maintain the reaction at room temperature as specified in the protocol.[1] 2. Use freshly distilled isobutyraldehyde and acetone.
Difficulty in isolating the product 1. Incomplete extraction from the aqueous layer. 2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent like diethyl ether.[1] 2. Add a small amount of brine to the separatory funnel to break up emulsions.
Route 2: Friedel-Crafts Acylation and Dehydrohalogenation

Frequently Asked Questions

Q1: What are the critical parameters for a successful Friedel-Crafts acylation in this synthesis?

A1: The most critical parameters are maintaining anhydrous (dry) conditions and using a stoichiometric amount of the Lewis acid catalyst (e.g., aluminum chloride). The catalyst is highly sensitive to moisture, which will deactivate it.[2] Additionally, the ketone product can form a complex with the catalyst, necessitating at least a 1:1 molar ratio of catalyst to acylating agent.[2]

Q2: Why is the dehydrohalogenation step necessary?

A2: The initial Friedel-Crafts acylation of vinylidene chloride with isovaleryl chloride forms a dichlorinated intermediate, 1,1-dichloro-4-methylpent-1-en-3-one. The subsequent dehydrohalogenation step removes two molecules of HCl to create the desired double bond, yielding this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Friedel-Crafts acylation step 1. Deactivation of the Lewis acid catalyst by moisture. 2. Insufficient amount of catalyst. 3. Reaction temperature is too high, leading to decomposition.1. Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glove box or under an inert atmosphere.[2] 2. Use at least a stoichiometric equivalent of the Lewis acid catalyst. An excess may be beneficial.[2] 3. Maintain the reaction at a low temperature (e.g., 0 °C) during the addition of reactants.
Incomplete dehydrohalogenation 1. Insufficient amount or strength of the base. 2. Reaction time is too short.1. Use a strong, non-nucleophilic base like triethylamine (B128534) or DBU. Ensure at least two equivalents are used. 2. Monitor the reaction by TLC or GC and extend the reaction time if necessary. Gentle heating may be required.
Product decomposes during purification 1. Vinyl ketones can be sensitive to heat and acid/base.1. Purify the product using vacuum distillation at a lower temperature.[3] 2. Use column chromatography on silica (B1680970) gel with a non-polar eluent system.

Experimental Protocols

Protocol 1: Aldol Condensation of Isobutyraldehyde and Acetone

This protocol is adapted from a green chemistry experiment utilizing L-proline as a catalyst.[1]

Materials:

  • Isobutyraldehyde (1.0 mL, 0.79 g, 0.011 mol)

  • Acetone (14 mL, 11 g, 0.19 mol)

  • L-proline (0.23 g, 0.0020 mol)

  • Saturated aqueous sodium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a 25-mL round-bottom flask equipped with a magnetic stir bar, combine isobutyraldehyde, acetone, and L-proline.

  • Stir the mixture at room temperature for one week.

  • After one week, dilute the reaction mixture with 50 mL of saturated aqueous sodium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with three 20-mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation and Dehydrohalogenation

This is a general procedure based on established methods for Friedel-Crafts acylation.

Step A: Friedel-Crafts Acylation to form 1,1-dichloro-4-methylpent-1-en-3-one

Materials:

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane

  • Isovaleryl chloride

  • Vinylidene chloride

  • Ice

  • Concentrated HCl

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add isovaleryl chloride (1.0 equivalent) to the stirred suspension.

  • Add vinylidene chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude dichlorinated intermediate.

Step B: Dehydrohalogenation to form this compound

Materials:

  • Crude 1,1-dichloro-4-methylpent-1-en-3-one

  • Triethylamine

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the crude product from Step A in anhydrous diethyl ether.

  • Add triethylamine (2.2 equivalents) dropwise to the solution at room temperature.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
Isobutyraldehyde72.1163-640.789
Acetone58.08560.791
This compound98.14121-1220.855
Isovaleryl chloride120.58113-1150.985
Vinylidene chloride96.94371.218

Table 2: Typical Reaction Conditions and Yields

Synthesis Route Key Reagents Catalyst Temperature (°C) Typical Yield
Aldol CondensationIsobutyraldehyde, AcetoneL-prolineRoom TemperatureGood
Friedel-Crafts AcylationIsovaleryl chloride, Vinylidene chlorideAlCl₃0 to Room Temp.Moderate to Good

Visualizations

Aldol_Condensation_Pathway Acetone Acetone Enamine Enamine Intermediate Acetone->Enamine + L-Proline Isobutyraldehyde Isobutyraldehyde Aldol_Adduct β-Hydroxy Ketone Adduct Isobutyraldehyde->Aldol_Adduct Self_Condensation Isobutyraldehyde Self-Condensation Isobutyraldehyde->Self_Condensation L_Proline L-Proline Catalyst L_Proline->Enamine Enamine->Aldol_Adduct + Isobutyraldehyde Product This compound Aldol_Adduct->Product Dehydration Side_Product Side Product Self_Condensation->Side_Product

Caption: Aldol Condensation Pathway for this compound Synthesis.

FC_Acylation_Workflow Start Start FC_Step Friedel-Crafts Acylation: Isovaleryl Chloride + Vinylidene Chloride Catalyst: AlCl3 Start->FC_Step Intermediate Intermediate: 1,1-dichloro-4-methylpent-1-en-3-one FC_Step->Intermediate Dehydro_Step Dehydrohalogenation: Base (e.g., Triethylamine) Intermediate->Dehydro_Step Product Product: This compound Dehydro_Step->Product Purification Purification: Vacuum Distillation Product->Purification End End Purification->End

Caption: Experimental Workflow for Friedel-Crafts Acylation Route.

Troubleshooting_Logic Start Low Product Yield? Check_Route Which Synthetic Route? Start->Check_Route Aldol_Issue Aldol Condensation Issues Check_Route->Aldol_Issue Aldol FC_Issue Friedel-Crafts Issues Check_Route->FC_Issue Friedel-Crafts Aldol_Sol1 Increase Acetone Excess Aldol_Issue->Aldol_Sol1 Aldol_Sol2 Extend Reaction Time Aldol_Issue->Aldol_Sol2 FC_Sol1 Ensure Anhydrous Conditions FC_Issue->FC_Sol1 FC_Sol2 Use Stoichiometric Catalyst FC_Issue->FC_Sol2

Caption: Troubleshooting Logic for Low Yield in Synthesis.

References

Technical Support Center: Purification of Crude 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-methylpent-1-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this α,β-unsaturated ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via aldol (B89426) condensation?

A1: Crude this compound synthesized from the aldol condensation of acetone (B3395972) and isobutyraldehyde (B47883) may contain several impurities. The most common include the unreacted starting materials (acetone and isobutyraldehyde), the β-hydroxy ketone intermediate (4-hydroxy-4-methylpentan-2-one), and self-condensation products of acetone (e.g., diacetone alcohol and mesityl oxide).[1][2][3][4]

Q2: Can this compound isomerize or decompose during purification?

A2: Yes, α,β-unsaturated ketones like this compound can be susceptible to isomerization and decomposition, particularly at elevated temperatures.[5][6] The primary concern is isomerization to the thermodynamically less stable β,γ-unsaturated isomer (4-methylpent-2-en-3-one). This can be catalyzed by both acid and base and may occur during distillation if excessive temperatures are used. Polymerization can also be a side reaction for α,β-unsaturated carbonyls.[5]

Q3: Which purification method is generally recommended for crude this compound, distillation or chromatography?

A3: Both fractional distillation under reduced pressure and flash column chromatography are effective methods for purifying this compound. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. Distillation is often suitable for larger quantities and for removing non-volatile impurities. Flash chromatography provides excellent separation of compounds with similar boiling points and is highly effective for achieving very high purity on a small to medium scale.

Q4: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?

A4: A good starting point for TLC analysis is a mixture of ethyl acetate (B1210297) and hexanes. A common starting ratio is 10-20% ethyl acetate in hexanes. The polarity can be adjusted based on the observed retention factor (Rf) of the product and impurities.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Product is not distilling at the expected temperature. 1. Inaccurate pressure reading. 2. Presence of a significant amount of low-boiling impurities. 3. System leak.1. Verify the accuracy of the vacuum gauge. 2. Consider a preliminary distillation to remove volatile impurities. 3. Check all joints and connections for leaks.
Product appears to be decomposing or polymerizing in the distillation pot. 1. Excessive heating. 2. Presence of acidic or basic impurities catalyzing decomposition.1. Lower the temperature of the heating mantle. 2. Use a vacuum to lower the boiling point. 3. Consider a pre-purification step to neutralize the crude material (e.g., a wash with dilute sodium bicarbonate solution).
Poor separation of product from a close-boiling impurity. 1. Inefficient distillation column. 2. Distillation rate is too fast.1. Use a longer fractionating column or one with a more efficient packing material. 2. Decrease the heating rate to allow for better equilibration on the column.
Product purity is lower than expected after distillation. 1. Co-distillation with an impurity (azeotrope formation). 2. Isomerization during distillation.1. Analyze the distillate for suspected impurities by GC-MS. 2. If isomerization is suspected, consider purification by flash column chromatography at room temperature.
Flash Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of spots on the TLC plate. 1. Inappropriate solvent system.1. Systematically vary the polarity of the eluent. Start with a low polarity solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the proportion of the more polar solvent.
Product elutes too quickly (high Rf). 1. Solvent system is too polar.1. Decrease the polarity of the eluent by reducing the percentage of the more polar solvent (e.g., ethyl acetate).
Product does not move from the baseline (low Rf). 1. Solvent system is not polar enough.1. Increase the polarity of the eluent by increasing the percentage of the more polar solvent.
Streaking of the product spot on the TLC plate or column. 1. Sample is too concentrated. 2. Compound is acidic or basic and interacting strongly with the silica (B1680970) gel.1. Dilute the sample before loading. 2. For potentially acidic compounds, add a small amount of a volatile acid (e.g., acetic acid) to the eluent. For basic compounds, add a small amount of a volatile base (e.g., triethylamine).
Cracking of the silica gel bed in the column. 1. Improper packing of the column. 2. Running the column dry.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out. 2. Always maintain a level of solvent above the silica gel bed.

Quantitative Data Summary

Parameter Fractional Distillation Flash Column Chromatography
Typical Purity >95% (can reach >99% with efficient columns)>98% (often >99.5%)
Typical Yield 80-90%70-85%
Scale Milligrams to kilogramsMilligrams to several grams
Time Can be lengthy for large scalesGenerally faster for small to medium scales
Separation Principle Boiling point differencesPolarity differences

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

Objective: To purify crude this compound by removing non-volatile and some lower/higher boiling point impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask, vacuum adapter)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump and slowly reduce the pressure.

  • Begin stirring and gently heat the distillation flask.

  • Collect a forerun of any low-boiling impurities.

  • Collect the main fraction distilling at the expected boiling point of this compound at the applied pressure (e.g., approx. 50-52 °C at 20 mmHg).

  • Monitor the purity of the collected fractions by GC or TLC.

  • Once the main fraction is collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

Objective: To achieve high purity this compound by separating it from closely related impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Glass column

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Determine an appropriate eluent system using TLC. Aim for an Rf value of 0.2-0.3 for this compound. A starting point could be 10% ethyl acetate in hexanes.

  • Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, applying gentle pressure if necessary.

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound analysis Initial Purity Analysis (TLC/GC) crude->analysis distillation Fractional Distillation analysis->distillation Large Scale / Non-volatile Impurities chromatography Flash Column Chromatography analysis->chromatography High Purity / Close Boiling Impurities dist_pure Pure this compound (>95%) distillation->dist_pure chrom_pure High Purity this compound (>99%) chromatography->chrom_pure final_analysis Final Purity Confirmation (GC/NMR) dist_pure->final_analysis chrom_pure->final_analysis

Caption: Purification workflow for crude this compound.

TroubleshootingLogic start Low Purity After Purification method Purification Method? start->method distillation Distillation method->distillation Distillation chromatography Chromatography method->chromatography Chromatography dist_issue Distillation Issue? distillation->dist_issue chrom_issue Chromatography Issue? chromatography->chrom_issue decomp Decomposition/Isomerization dist_issue->decomp Yes close_boiling Close Boiling Impurity dist_issue->close_boiling No solution1 Lower Temperature / Use Vacuum decomp->solution1 solution2 Use More Efficient Column close_boiling->solution2 poor_sep Poor Separation chrom_issue->poor_sep Yes streaking Streaking chrom_issue->streaking No solution3 Optimize Solvent System poor_sep->solution3 solution4 Add Modifier (Acid/Base) streaking->solution4

Caption: Troubleshooting logic for purification issues.

References

"troubleshooting guide for 4-methylpent-1-en-3-one reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working with 4-methylpent-1-en-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: As an α,β-unsaturated ketone, this compound is primarily used in reactions such as Michael additions (1,4-conjugate addition), nucleophilic additions to the carbonyl group (1,2-addition), and Diels-Alder reactions where it can act as a dienophile. It can also undergo reactions at the α-carbon.

Q2: How can I purify this compound?

A2: Purification can be challenging due to potential isomerization. Standard methods include distillation and column chromatography. For sensitive applications, it's crucial to use purification techniques that minimize heat and exposure to acidic or basic conditions to prevent isomerization to the more stable 4-methylpent-3-en-2-one (mesityl oxide).

Q3: What is the typical stability of this compound?

A3: this compound is susceptible to isomerization, particularly in the presence of acid or base catalysts. It can also polymerize upon prolonged storage or exposure to light and heat. It is best stored in a cool, dark environment, and freshly purified material should be used for reactions.

Troubleshooting Guide

Low or No Product Yield

Q: My reaction with this compound is giving a low yield or no desired product. What are the possible causes and solutions?

A: Several factors can contribute to low product yield. The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Isomerization of Starting Material Verify the purity of your this compound using NMR or GC-MS before starting the reaction. If significant amounts of 4-methylpent-3-en-2-one are present, purify the starting material.
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For conjugate additions, polar aprotic solvents are often preferred.
Degradation of Reactants or Products If your product is unstable under the reaction or workup conditions, consider performing the reaction at a lower temperature or using milder workup procedures.[1]
Reagent Inactivity Ensure your reagents are fresh and active. For example, if using a Grignard reagent, titrate it before use.
Formation of Multiple Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of several products. How can I improve the selectivity of my reaction?

A: The formation of multiple products often arises from competing reaction pathways.

  • 1,2- vs. 1,4-Addition: The reaction of nucleophiles with α,β-unsaturated ketones can lead to either 1,2-addition (to the carbonyl) or 1,4-addition (conjugate addition). The outcome is influenced by the nature of the nucleophile, the solvent, and the temperature.

ConditionFavors 1,2-AdditionFavors 1,4-Addition
Nucleophile Hard nucleophiles (e.g., Grignard reagents, organolithiums)Soft nucleophiles (e.g., Gilman cuprates, thiols, amines)
Temperature Low temperaturesHigher temperatures (thermodynamic control)
Solvent Aprotic, non-polar solventsProtic solvents
  • Side Reactions: Undesired side reactions can also lead to a mixture of products. Consider adjusting the stoichiometry of your reactants or using a more selective catalyst.

Experimental Protocols

Protocol 1: Michael Addition of a Thiol to this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as THF or ethanol, add the thiol (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (B128534) or sodium ethoxide (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Starting Material Purity (NMR, GC-MS) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No optimize Optimize Reaction Conditions (Temp, Solvent, Time) is_pure->optimize Yes purify->optimize check_stability Assess Product Stability optimize->check_stability is_stable Is Product Stable? check_stability->is_stable modify_workup Modify Workup (Milder Conditions) is_stable->modify_workup No end_good Improved Yield is_stable->end_good Yes modify_workup->end_good end_bad Re-evaluate Synthetic Route modify_workup->end_bad

Caption: Troubleshooting workflow for low product yield.

1,2- vs. 1,4-Addition Pathways

addition_pathways start This compound + Nucleophile path_12 1,2-Addition (Kinetic Control) start->path_12 path_14 1,4-Addition (Thermodynamic Control) start->path_14 product_12 Allylic Alcohol Product path_12->product_12 product_14 Saturated Ketone Product path_14->product_14 conditions_12 Hard Nucleophile Low Temperature conditions_12->path_12 favors conditions_14 Soft Nucleophile Higher Temperature conditions_14->path_14 favors

Caption: Competing 1,2- and 1,4-addition pathways.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylpent-1-en-3-one. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation via crossed aldol (B89426) condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is a crossed aldol condensation between methyl vinyl ketone (MVK) and isobutyraldehyde (B47883). This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695) or a water-ethanol mixture.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields in this crossed aldol condensation can stem from several factors. The initial aldol addition is often a reversible reaction.[1] Key areas to investigate include the strength and concentration of the base, reaction temperature, and the potential for side reactions such as self-condensation of the reactants.[1] Additionally, the volatility of the product can lead to losses during workup and purification.

Q3: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

A3: A common issue in crossed aldol reactions is the formation of a complex mixture of products.[1] The primary side reactions are the self-condensation of methyl vinyl ketone and the self-condensation of isobutyraldehyde. To favor the desired crossed product, it is advisable to slowly add the enolizable ketone (methyl vinyl ketone) to a mixture of the non-enolizable aldehyde (isobutyraldehyde) and the base. This strategy keeps the concentration of the enolizable partner low, thereby minimizing its self-condensation.

Q4: My reaction mixture turned into a thick, viscous gel. What happened?

A4: This phenomenon is likely due to the polymerization of methyl vinyl ketone, a highly reactive α,β-unsaturated ketone.[2] This can be triggered by high temperatures, extended reaction times, or the presence of radical initiators.[2] To prevent this, it is crucial to control the reaction temperature and consider the addition of a polymerization inhibitor.[2]

Q5: What is the role of a polymerization inhibitor and which one should I use?

A5: A polymerization inhibitor scavenges free radicals, which are responsible for initiating the polymerization chain reaction.[2] For the synthesis involving methyl vinyl ketone, hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are commonly used at concentrations of 100-500 ppm.[2] It is important to note that phenolic inhibitors like hydroquinone often require the presence of trace amounts of oxygen to be effective.[2]

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inappropriate Base Strength/Concentration: The base may be too weak to efficiently generate the enolate of methyl vinyl ketone.[1] 2. Low Reaction Temperature: The temperature may be insufficient to drive the dehydration of the intermediate aldol adduct to the final α,β-unsaturated ketone.[1] 3. Unfavorable Equilibrium: The initial aldol addition is reversible and may not favor product formation under the current conditions.[1]1. Optimize Base: Use a stronger base or increase the concentration of the current base (e.g., NaOH, KOH). For less acidic ketones, a stronger base like LDA might be necessary, though this requires anhydrous conditions.[1] 2. Adjust Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. However, be cautious of increased side reactions at higher temperatures. 3. Shift Equilibrium: Consider using a Dean-Stark apparatus to remove water as it is formed, driving the reaction towards the condensation product.
Complex Product Mixture (Multiple Spots on TLC) 1. Self-Condensation of Reactants: Both methyl vinyl ketone and isobutyraldehyde can undergo self-condensation. 2. Incorrect Order of Addition: Adding the base to a mixture of both carbonyl compounds can lead to a random distribution of products.1. Controlled Addition: Slowly add the methyl vinyl ketone to a solution of isobutyraldehyde and the base. This maintains a low concentration of the enolizable ketone, favoring the crossed reaction. 2. Directed Aldol Strategy: For maximum control, pre-form the enolate of methyl vinyl ketone using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding the isobutyraldehyde.[1]
Reaction Mixture Solidifies or Becomes Highly Viscous 1. Polymerization of Methyl Vinyl Ketone: MVK is prone to polymerization, especially at elevated temperatures or upon prolonged reaction times.[2]1. Add an Inhibitor: Introduce a polymerization inhibitor such as hydroquinone (100-500 ppm) at the beginning of the reaction.[2] 2. Temperature Control: Maintain a low and consistent reaction temperature. Use an ice bath for cooling if the reaction is exothermic. 3. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting materials are consumed.
Difficulty in Product Purification 1. Product Volatility: this compound is a relatively volatile compound, leading to losses during solvent removal under reduced pressure. 2. Co-distillation with Solvent: The product may form an azeotrope with the solvent, making separation by simple distillation difficult. 3. Polymerization during Distillation: Heating during distillation can induce polymerization of the product.[2]1. Careful Solvent Removal: Use a rotary evaporator at low temperature and moderate vacuum. 2. Alternative Purification: Consider flash column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate). 3. Distillation with Inhibitor: If distillation is necessary, perform it under reduced pressure to lower the boiling point and add a polymerization inhibitor to the distillation flask.[2]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of a representative crossed aldol condensation reaction. While specific yields for this compound will vary, these trends provide a valuable starting point for optimization.

Parameter Variation Effect on Yield Rationale
Base NaOH (1.1 eq) vs. KOH (1.1 eq)KOH may offer slightly higher yields in some cases.The choice of counter-ion can influence the solubility and reactivity of the base.
Solvent Ethanol, Methanol, Water/Ethanol (1:1)Alcoholic solvents generally favor the dehydration step to the α,β-unsaturated product.[1]The solvent polarity and its ability to solvate intermediates can significantly impact reaction rates.
Temperature 0 °C, Room Temperature (25 °C), 50 °CIncreasing temperature generally increases the reaction rate and favors the condensation product, but can also increase side reactions and polymerization.[1]Higher temperatures provide the activation energy for the dehydration step but can also promote undesirable pathways.
Reactant Ratio (MVK:Aldehyde) 1:1, 1:1.2, 1.2:1Using a slight excess of the non-enolizable aldehyde can help to drive the reaction towards the crossed product.Le Chatelier's principle suggests that increasing the concentration of one reactant can increase the yield of the product.
Reaction Time 1h, 4h, 12hOptimal time depends on other parameters. Prolonged times can lead to product degradation or polymerization.[2]The reaction should be monitored to determine the point of maximum product formation before side reactions become significant.

Experimental Protocols

General Protocol for the Synthesis of this compound:

Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add isobutyraldehyde and the chosen solvent (e.g., ethanol). Cool the mixture in an ice bath.

  • Base Preparation: In a separate container, prepare a solution of the base (e.g., 10% NaOH in a 50:50 water/ethanol mixture).[1]

  • Reactant Addition: Slowly add the base solution to the chilled isobutyraldehyde solution with vigorous stirring.

  • Enolizable Ketone Addition: Add methyl vinyl ketone (containing a polymerization inhibitor) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at the optimized temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent carefully under reduced pressure at a low temperature. The crude product can be further purified by vacuum distillation (with a polymerization inhibitor) or column chromatography.

Mandatory Visualization

Experimental_Workflow Optimization Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Optimization reactants Select Reactants: - Methyl Vinyl Ketone - Isobutyraldehyde setup Reaction Setup: - Cool Isobutyraldehyde & Solvent - Slow addition of catalyst reactants->setup catalyst Select Catalyst: - NaOH or KOH catalyst->setup solvent Select Solvent: - Ethanol solvent->setup addition Controlled Addition: - Add MVK dropwise setup->addition monitoring Monitor Progress: - TLC / GC addition->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify Product: - Distillation or Chromatography extract->purify analyze Analyze Yield & Purity: - GC / NMR purify->analyze troubleshoot Troubleshoot Issues: - Side Products - Low Yield analyze->troubleshoot optimize Optimize Conditions: - Temperature - Catalyst Conc. - Reaction Time troubleshoot->optimize Feedback Loop optimize->setup

Caption: Workflow for the optimization of this compound synthesis.

References

Technical Support Center: Preventing Polymerization of 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-methylpent-1-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of unwanted polymerization of this and structurally similar α,β-unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an α,β-unsaturated ketone. Its structure, containing a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it susceptible to polymerization. This reactivity is primarily due to its ability to undergo free-radical polymerization.

Q2: What are the primary triggers for the polymerization of this compound?

The polymerization of this compound is typically initiated by the following factors:

  • Heat: Elevated temperatures can generate free radicals, initiating a chain reaction.[1]

  • Light: Exposure to light, particularly UV light, can provide the energy required to initiate polymerization.[1][2]

  • Impurities: Peroxides or other radical-initiating impurities in the compound or its storage container can trigger polymerization.[1]

  • Oxygen: While some inhibitors require oxygen to function, oxygen can also contribute to the formation of peroxides, which are known polymerization initiators.[1]

Q3: My sample of this compound has become viscous or solidified. What has happened?

This is a clear indication of polymerization. The individual molecules (monomers) of this compound have reacted with each other to form long chains (polymers), leading to an increase in viscosity and eventual solidification. This process is often exothermic, meaning it releases heat, which can further accelerate the polymerization rate.

Q4: How do polymerization inhibitors work?

Polymerization inhibitors are chemical compounds that are added in small quantities to prevent premature polymerization. They function by scavenging free radicals, which are the initiators of the polymerization chain reaction. By reacting with the free radicals, they form stable species that are unable to propagate the polymerization process.

Q5: What are some common inhibitors used for α,β-unsaturated ketones like this compound?

Commonly used inhibitors for α,β-unsaturated ketones include:

  • Hydroquinone (B1673460) (HQ): A widely used inhibitor for vinyl monomers.

  • Butylated hydroxytoluene (BHT): Another common phenolic antioxidant and inhibitor.

  • Monomethyl ether of hydroquinone (MEHQ): Often preferred for its better solubility in organic monomers compared to hydroquinone.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Sample viscosity increases over time during storage. Gradual polymerization is occurring.Store the sample at a lower temperature (2-8 °C) and in the dark. Ensure the container is properly sealed. Check if an inhibitor is present and if its concentration is adequate.
A reaction involving this compound results in a solid mass. Runaway polymerization has occurred during the reaction.Reduce the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Add a suitable inhibitor to the reaction mixture if compatible with the desired chemistry.
The product appears discolored (yellow to brown). This can be a sign of oligomerization or degradation.Store the material protected from light and heat.[2][3] If purification is necessary, consider distillation under reduced pressure and in the presence of an inhibitor.
Inhibitor does not seem to be effective. The chosen inhibitor may be incompatible with the reaction conditions or its concentration may be too low. Phenolic inhibitors like hydroquinone require trace amounts of oxygen to be effective.Ensure the appropriate inhibitor is selected for your specific application. Optimize the inhibitor concentration. For anaerobic conditions, consider non-phenolic inhibitors.

Quantitative Data: Inhibitor Effectiveness for Methyl Vinyl Ketone

Data for methyl vinyl ketone is presented as a close structural analog to this compound, for which specific public data is limited.

InhibitorConcentrationStorage ConditionsObservations
Hydroquinone0.1% by weightRoom temperature, sealed containerStabilizes the pure methyl vinyl ketone against polymerization.[4]
HydroquinoneStabilizedRecommended storage at 2-8°CMethyl vinyl ketone is typically stored with hydroquinone to inhibit polymerization.

Experimental Protocols

Protocol 1: General Storage and Handling of this compound
  • Storage: Store this compound in a tightly sealed, opaque container to protect it from light. The recommended storage temperature is 2-8°C to minimize thermal initiation of polymerization.

  • Inhibitor Addition: If the compound is synthesized in-house and purified, it is crucial to add a polymerization inhibitor immediately after purification. A typical starting concentration for hydroquinone is 0.1% by weight.

  • Handling: When handling this compound, work in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid heating the compound unnecessarily. For transfers, use clean equipment to prevent the introduction of impurities that could initiate polymerization.

Protocol 2: Distillation of this compound
  • Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is clean and dry.

  • Inhibitor Addition: Before starting the distillation, add a non-volatile polymerization inhibitor, such as hydroquinone (approximately 0.1% by weight), to the distillation flask.

  • Reduced Pressure: Conduct the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

  • Receiving Flask: The receiving flask should be cooled in an ice bath to rapidly cool the distilled product, further reducing the risk of polymerization. It is also good practice to add a small amount of inhibitor to the receiving flask before starting the distillation.

  • Monitoring: Closely monitor the distillation temperature and pressure. Do not distill to dryness, as this can concentrate any peroxide impurities.

Visualizations

Polymerization_Initiation Figure 1: Polymerization Initiation Pathways cluster_initiators Initiators Monomer This compound (Monomer) Polymer Growing Polymer Chain Monomer->Polymer Propagation Radical Free Radical (R.) Radical->Monomer Initiation Heat Heat Heat->Radical Light Light (UV) Light->Radical Impurity Impurity (e.g., Peroxide) Impurity->Radical

Caption: Figure 1: Initiation pathways for the free-radical polymerization of this compound.

Inhibition_Mechanism Figure 2: Mechanism of a Phenolic Inhibitor Growing_Chain Growing Polymer Radical (P.) Inhibitor Phenolic Inhibitor (Inh-OH) Terminated_Polymer Terminated Polymer (P-H) Growing_Chain->Terminated_Polymer H-atom transfer Stable_Radical Stable Inhibitor Radical (Inh-O.) Inhibitor->Stable_Radical H-atom donation

Caption: Figure 2: General mechanism of polymerization inhibition by a phenolic inhibitor.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Polymerization Start Unwanted Polymerization Observed Check_Storage Review Storage Conditions: - Temperature (2-8°C?) - Light exposure (dark?) Start->Check_Storage Check_Handling Review Handling/Reaction Conditions: - Temperature too high? - Exposure to air/light? Check_Storage->Check_Handling Correct Action_Storage Action: Store in a cool, dark place. Check_Storage->Action_Storage Incorrect Check_Inhibitor Check Inhibitor: - Present? - Correct concentration? Check_Handling->Check_Inhibitor Correct Action_Handling Action: - Lower reaction temperature. - Use inert atmosphere. Check_Handling->Action_Handling Incorrect Action_Inhibitor Action: - Add appropriate inhibitor. - Optimize concentration. Check_Inhibitor->Action_Inhibitor No/Incorrect Resolved Issue Resolved Check_Inhibitor->Resolved Yes/Correct (Consult further) Action_Storage->Resolved Action_Handling->Resolved Action_Inhibitor->Resolved

Caption: Figure 3: A logical workflow for troubleshooting unwanted polymerization.

References

Technical Support Center: Purification of 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methylpent-1-en-3-one. The information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically originate from its synthesis, which often involves a Friedel-Crafts-type acylation followed by dehydrohalogenation.[1] Potential impurities can be categorized as follows:

  • Isomers: The most common and challenging impurities are structural isomers due to their similar physical properties. These include:

    • 4-Methylpent-3-en-2-one (Mesityl oxide)

    • 4-Methylpent-4-en-2-one (iso-Mesityl oxide)[2]

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted 3-methylbutanoyl chloride and vinylidene chloride.

    • Intermediate: Residual 1,1-dichloro-4-methylpent-1-en-3-one from incomplete dehydrohalogenation.[1]

    • Reagents: Traces of Lewis acids (e.g., aluminum chloride) and bases (e.g., triethylamine) used in the synthesis.

  • Degradation Products:

    • Oxidation Products: The double bond and ketone functionality make the molecule susceptible to oxidation, which can lead to the formation of corresponding carboxylic acids.[1]

    • Polymerization Products: As an α,β-unsaturated ketone, this compound can be prone to polymerization, especially at elevated temperatures.

Q2: What are the key physical properties to consider for the purification of this compound?

A2: Understanding the physical properties of this compound and its potential impurities is crucial for selecting and optimizing a purification method.

Table 1: Physical Properties of this compound and Key Impurities

CompoundIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound This compound 1606-47-9 98.14 122.3 @ 760 mmHg 0.816
Mesityl oxide4-Methylpent-3-en-2-one141-79-798.14129-1300.858
iso-Mesityl oxide4-Methylpent-4-en-2-one-98.14N/AN/A
3-Methylbutanoyl chloride3-Methylbutanoyl chloride108-12-3120.58114-1150.989
Vinylidene chloride1,1-Dichloroethene75-35-496.94371.213

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying volatile impurities in this compound. The mass spectrum provides structural information for impurity identification, while the chromatographic separation allows for quantification. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, particularly for separating isomers.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary method for purifying this compound, especially for removing impurities with significantly different boiling points.

Problem 1: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency. The boiling points of this compound and its isomer, mesityl oxide, are very close, making separation by standard distillation difficult.

  • Solution:

    • Increase Column Length/Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time. An optimal balance needs to be found.

    • Consider Extractive Distillation: For very difficult separations of ketone isomers, extractive distillation using a high-boiling solvent that alters the relative volatility of the components can be effective.

Problem 2: Product is discolored or contains high-boiling impurities.

  • Possible Cause: Thermal degradation or polymerization of the α,β-unsaturated ketone at high temperatures.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

    • Add a Polymerization Inhibitor: A small amount of a radical scavenger, such as hydroquinone, can be added to the distillation flask to prevent polymerization.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Preparative HPLC offers higher resolution for separating closely related impurities like isomers, but at a higher cost and lower throughput compared to distillation.

Problem 1: Co-elution of the product and an impurity.

  • Possible Cause: Suboptimal stationary phase or mobile phase composition.

  • Solution:

    • Method Development: A systematic approach to method development is crucial. Start with analytical scale HPLC to screen different columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., varying the ratio of acetonitrile (B52724) or methanol (B129727) in water).[1]

    • Gradient Optimization: Develop a gradient elution method to improve the separation of closely eluting peaks.

    • pH Adjustment: If impurities have acidic or basic properties, adjusting the pH of the mobile phase can significantly alter their retention times.

Problem 2: Low recovery of the purified product.

  • Possible Cause: Poor peak shape (tailing or fronting) leading to broad fractions, or irreversible adsorption on the column.

  • Solution:

    • Optimize Loading: Overloading the column can lead to poor peak shape and reduced resolution. Determine the maximum sample load on an analytical column before scaling up.

    • Mobile Phase Additives: Adding a small amount of a competing agent or an ion-pairing reagent to the mobile phase can sometimes improve peak shape and recovery.

    • Column Choice: Ensure the chosen stationary phase is appropriate for the compound and that the column is not degraded.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and joints are well-sealed.

  • Sample Preparation:

    • Place the crude this compound in the distillation flask.

    • Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • (Optional) Add a small amount of a polymerization inhibitor like hydroquinone.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Slowly increase the temperature until the mixture begins to boil and the vapor rises into the fractionating column.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities, until the temperature at the distillation head stabilizes at the boiling point of this compound (~122°C at atmospheric pressure).

    • Change the receiving flask and collect the main fraction while the temperature remains constant.

    • Stop the distillation when the temperature begins to drop or rise again, or when only a small amount of residue remains in the distillation flask.

  • Analysis:

    • Analyze the collected fractions by GC-MS or HPLC to determine their purity.

Protocol 2: Method Development for Preparative HPLC Purification

This protocol outlines the steps to develop a preparative HPLC method for purifying this compound.

  • Analytical Method Development:

    • Column Screening: Using an analytical HPLC system, screen several reversed-phase columns (e.g., C18, C8, Phenyl) of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase Screening: Test different mobile phase compositions, typically a mixture of water and an organic solvent like acetonitrile or methanol. Run a scouting gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution conditions.

    • Optimization: Refine the gradient, flow rate, and mobile phase composition to achieve baseline separation of this compound from all impurities.

  • Loading Study:

    • On the optimized analytical method, inject increasing amounts of the crude sample to determine the maximum sample load that can be applied without significant loss of resolution.

  • Scale-Up:

    • Choose a preparative column with the same stationary phase as the optimized analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).

    • Scale the flow rate and injection volume geometrically based on the cross-sectional area of the preparative column.

    • Adjust the gradient time based on the column volume.

  • Purification and Fraction Collection:

    • Perform the preparative HPLC run using the scaled-up method.

    • Collect fractions corresponding to the peak of this compound.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC to assess their purity.

    • Pool the fractions that meet the desired purity specifications.

    • Remove the solvent by rotary evaporation to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification crude Crude this compound analysis1 Purity Analysis (GC-MS/HPLC) crude->analysis1 frac_dist Fractional Distillation analysis1->frac_dist High-boiling or low-boiling impurities prep_hplc Preparative HPLC analysis1->prep_hplc Isomeric or closely-related impurities analysis2 Fraction Analysis (GC-MS/HPLC) frac_dist->analysis2 prep_hplc->analysis2 pooling Pooling of Pure Fractions analysis2->pooling solvent_rem Solvent Removal pooling->solvent_rem final_product Purified Product solvent_rem->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_distillation cluster_separation Poor Separation cluster_degradation Product Discoloration / High-Boiling Impurities start Fractional Distillation Issue cause_sep Cause: Insufficient Column Efficiency start->cause_sep Isomers not separating cause_deg Cause: Thermal Degradation/Polymerization start->cause_deg Product quality issues sol_sep1 Increase Column Length/Efficiency cause_sep->sol_sep1 sol_sep2 Optimize Reflux Ratio cause_sep->sol_sep2 sol_sep3 Consider Extractive Distillation cause_sep->sol_sep3 sol_deg1 Use Vacuum Distillation cause_deg->sol_deg1 sol_deg2 Add Polymerization Inhibitor cause_deg->sol_deg2

Caption: Troubleshooting logic for fractional distillation of this compound.

troubleshooting_hplc cluster_coelution Co-elution of Product and Impurity cluster_recovery Low Product Recovery start Preparative HPLC Issue cause_coelute Cause: Suboptimal Separation Conditions start->cause_coelute Impurity in product fraction cause_rec Cause: Poor Peak Shape / Adsorption start->cause_rec Low yield sol_coelute1 Systematic Method Development (Column & Mobile Phase Screening) cause_coelute->sol_coelute1 sol_coelute2 Gradient Optimization cause_coelute->sol_coelute2 sol_coelute3 Adjust Mobile Phase pH cause_coelute->sol_coelute3 sol_rec1 Optimize Sample Loading cause_rec->sol_rec1 sol_rec2 Use Mobile Phase Additives cause_rec->sol_rec2 sol_rec3 Evaluate Column Choice cause_rec->sol_rec3

Caption: Troubleshooting logic for preparative HPLC of this compound.

References

"stability issues of 4-methylpent-1-en-3-one during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-methylpent-1-en-3-one (also known as mesityl oxide). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common uses in research?

This compound, systematically named 4-methylpent-3-en-2-one and commonly known as mesityl oxide, is an α,β-unsaturated ketone. In laboratory and industrial settings, it serves as a versatile intermediate in organic synthesis, a solvent for resins and lacquers, and a component in the synthesis of various organic compounds.

Q2: What are the primary stability concerns with this compound?

The primary stability concerns for this compound are its susceptibility to:

  • Oxidation: Exposure to air and light can lead to oxidation, causing the colorless or pale-yellow liquid to darken over time.[1][2]

  • Polymerization: As an unsaturated ketone, it can undergo polymerization, especially in the presence of acid or base catalysts or upon prolonged storage.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, it can hydrolyze to form diacetone alcohol.[3][4]

  • Thermal Decomposition: The compound is thermolabile and can decompose at elevated temperatures.[5]

  • Photodegradation: Exposure to light can promote degradation. The vapor-phase of mesityl oxide undergoes direct photolysis with an experimental half-life of 76.8 hours.[6]

Q3: How should this compound be properly stored?

To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place, away from heat, sparks, and open flames.[1] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration at 2-8°C is advisable. It should be stored separately from strong oxidizing agents, acids, and bases.

Q4: Are there any recommended stabilizers for this compound?

While specific stabilizers for this compound are not extensively documented for general laboratory use, antioxidants are commonly used to stabilize α,β-unsaturated ketones. Small amounts of antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) can be added to inhibit oxidation.[7][8][9][10] A typical concentration for such stabilizers in a laboratory setting would be in the range of 100-500 ppm.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the use of this compound in experiments.

TroubleshootingGuide start Start: Experiencing unexpected experimental results? issue_color Is the compound yellow or darker than expected? start->issue_color issue_purity Does GC-MS analysis show unexpected peaks? start->issue_purity issue_reaction Is your reaction yield low or are there unexpected side products? start->issue_reaction issue_color->issue_purity No cause_oxidation Probable Cause: Oxidation due to improper storage (exposure to air/light). issue_color->cause_oxidation Yes issue_purity->issue_reaction No cause_degradation Probable Cause: Presence of degradation products (e.g., diacetone alcohol, polymers, oxidation products). issue_purity->cause_degradation Yes cause_reactivity Probable Cause: Degraded starting material is affecting the reaction pathway. issue_reaction->cause_reactivity Yes end Problem Resolved issue_reaction->end No, consult further literature solution_purify Solution: Purify by vacuum distillation. Store purified product under inert gas (N2 or Ar) in an amber vial at 2-8°C. cause_oxidation->solution_purify solution_characterize Solution: Characterize impurities using GC-MS and NMR. Compare with known degradation products. cause_degradation->solution_characterize solution_stabilize Solution: Use freshly purified and stabilized (e.g., with BHT) this compound for reactions. cause_reactivity->solution_stabilize solution_purify->end solution_characterize->end solution_stabilize->end

Caption: Troubleshooting workflow for stability issues with this compound.

Data on Stability

The stability of this compound is influenced by various environmental factors. The following table summarizes the known degradation pathways and provides an estimate of stability under different conditions.

ParameterConditionApproximate Rate/EffectPrimary Degradation Products
Thermal Stability 412-490°CDecomposes with first-order kinetics.[5]Methylbutenes, carbon monoxide, isobutene, methane.[5]
>140°CSignificant degradation observed during GC analysis.Not specified, likely similar to high-temperature decomposition.
Photostability Vapor-phase, exposure to lightHalf-life of approximately 76.8 hours.[6]Not specified.
Oxidative Stability Liquid phase, with O₂ and catalystOxidation occurs, particularly at elevated temperatures (70-120°C).Alpha-methyl beta-acetyl acrylic acid.
Hydrolytic Stability Aqueous solution (acid-catalyzed)Reversible hydrolysis to diacetone alcohol.[3][4]Diacetone alcohol.[3][4]

Potential Degradation Pathway

The following diagram illustrates the potential degradation pathways of this compound under various conditions.

DegradationPathway cluster_thermal Thermal Decomposition cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization main This compound thermal_products Methylbutenes + CO + Isobutene + Methane main->thermal_products Heat (>400°C) oxidation_product Alpha-methyl beta-acetyl acrylic acid main->oxidation_product O2, Light, Catalyst hydrolysis_product Diacetone Alcohol main->hydrolysis_product H2O (acid/base) polymer Polymers/Oligomers main->polymer Acid/Base, Time

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated temperature and humidity conditions.

Materials:

  • This compound (high purity)

  • Amber glass vials with PTFE-lined caps

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • GC-MS system

  • Analytical balance

  • Volumetric flasks and pipettes

  • Suitable solvent for dilution (e.g., methanol (B129727) or acetonitrile)

Procedure:

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials. For a parallel study on the effect of a stabilizer, prepare another set of vials containing the compound with 200 ppm of BHT.

  • Initial Analysis (Time 0): Analyze one vial from each set immediately to establish the initial purity and concentration. This is the time-zero data point.

  • Storage: Place the remaining vials in the stability chamber set to 40°C and 75% RH.

  • Time Points: Withdraw one vial from each set at specified time points (e.g., 1, 3, and 6 months).

  • Analysis: At each time point, allow the vial to equilibrate to room temperature. Prepare a sample for GC-MS analysis by accurately diluting a known amount of the compound in a suitable solvent.

  • Data Collection: Analyze the sample by GC-MS to determine the purity of this compound and to identify and quantify any degradation products.

  • Data Analysis: Compare the purity at each time point to the initial purity. Calculate the percentage of degradation.

Protocol for Identification of Degradation Products using GC-MS

Objective: To identify the chemical structures of degradation products of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Mass Range: Scan from a low to high m/z ratio (e.g., 35-350 amu).

Procedure:

  • Sample Preparation: Prepare a solution of the degraded this compound sample in a volatile solvent.

  • Injection: Inject a small volume of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • For each additional peak, analyze its mass spectrum.

    • Compare the obtained mass spectra with a library of known spectra (e.g., NIST) to tentatively identify the degradation products.

    • Further confirmation of the structure may require comparison with authentic standards or analysis by other spectroscopic techniques like NMR.

References

"scale-up challenges for the synthesis of 4-methylpent-1-en-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methylpent-1-en-3-one (Isopropyl Vinyl Ketone). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the synthesis and scale-up of this valuable reactive intermediate.

Important Note: this compound (isopropyl vinyl ketone) is a structural isomer of the more commonly known mesityl oxide (4-methylpent-3-en-2-one). Synthesis routes and challenges for these two compounds are distinct. This guide focuses exclusively on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

The most prevalent and scalable method is a two-step process initiated by the Mannich reaction.[1] This involves the aminoalkylation of isopropyl methyl ketone with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) to produce a β-amino ketone intermediate, known as a Mannich base.[2][3] This base is then converted to the target vinyl ketone via an elimination reaction.[1]

Q2: My product is polymerizing during the reaction or purification. What can I do to prevent this?

Vinyl ketones are highly reactive electrophiles and are prone to spontaneous polymerization, especially when exposed to heat, light, or air.[4][5] To mitigate this:

  • Add an Inhibitor: Introduce a radical inhibitor such as hydroquinone (B1673460) to the product as soon as it is isolated.[5][6]

  • Temperature Control: Perform purification, especially distillation, under reduced pressure to keep temperatures low.[7][8]

  • Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent air-induced polymerization.

Q3: What are the critical process parameters to control during the Mannich reaction scale-up?

Scaling up the Mannich reaction requires careful control over several parameters:

  • Stoichiometry: Precise molar ratios of the ketone, formaldehyde, and amine are crucial for minimizing side products.

  • Temperature: The initial condensation to form the Mannich base is often exothermic. Adequate cooling and controlled addition of reagents are necessary to prevent runaway reactions and the formation of aldol (B89426) byproducts.

  • pH Control: The reaction is typically catalyzed by acid (e.g., HCl), and the work-up involves pH adjustments to separate the amine-containing product.[9][10] Careful pH control is vital for efficient extraction and isolation.

  • Mixing: Homogeneous mixing is essential, especially in multiphasic systems, to ensure consistent reaction rates and prevent localized overheating.

Q4: How can I improve the yield of the final elimination step to form the vinyl ketone?

The efficiency of converting the Mannich base to the final product depends on making the amino group a good leaving group. The most effective method is a Hofmann-type elimination:

  • Quaternization: The Mannich base is treated with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This converts the amino group into an excellent leaving group.[11]

  • Elimination: The resulting salt is then treated with a mild base to induce elimination and form the carbon-carbon double bond.[11] More modern, cost-effective methods can replace expensive reagents like methyl iodide with alternatives such as ethyl chloroformate.[9]

Q5: What are the best practices for purifying and storing this compound?

  • Purification: The standard and most effective method is fractional distillation under reduced pressure.[7][8] This minimizes thermal stress on the sensitive molecule, preventing decomposition and polymerization. During work-up, the product can be "salted out" from aqueous layers using potassium carbonate to improve recovery.[8]

  • Storage: The purified product should be stored in a cool, dark place under an inert atmosphere. The addition of an inhibitor like hydroquinone is strongly recommended for long-term stability.[6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Yield of Mannich Base 1. Inactive formaldehyde (depolymerized paraformaldehyde).2. Incorrect stoichiometry or order of addition.3. Inefficient formation of the electrophilic iminium ion.[1]1. Use fresh, high-quality paraformaldehyde or aqueous formaldehyde.2. Carefully verify molar equivalents of all reagents.3. Ensure proper acidic catalysis (e.g., catalytic HCl) to promote iminium ion formation.
Formation of Aldol Side-Products Self-condensation of the starting ketone (isopropyl methyl ketone) is competing with the Mannich reaction.1. Maintain a lower reaction temperature.2. Ensure a sufficient concentration of the iminium ion to favor the Mannich pathway.3. Consider the use of pre-formed iminium salts to increase regioselectivity.[10]
Incomplete Elimination to Vinyl Ketone 1. Incomplete quaternization of the Mannich base.2. The base used for elimination is too weak or used in insufficient quantity.3. The temperature for the elimination step is too low.1. Use a slight excess of the alkylating agent (e.g., methyl iodide) and monitor the reaction to completion (e.g., by TLC or LC-MS).2. Select an appropriate base and ensure at least one molar equivalent is used.3. Gently heat the reaction as needed, but avoid excessive temperatures that could cause polymerization.
Product Loss During Aqueous Work-up 1. Significant solubility of the product in the aqueous phase.2. Formation of stable emulsions during extraction.1. Saturate the aqueous layer with brine or potassium carbonate to decrease the product's solubility ("salting out").[8]2. Use a different extraction solvent or add a small amount of a de-emulsifying agent.
Product Rapidly Darkens or Solidifies Spontaneous and rapid polymerization is occurring after purification.[5]1. Immediately add a polymerization inhibitor (e.g., hydroquinone) to the freshly distilled product.2. Ensure the receiving flask for the distillation is cooled and purged with an inert gas.

Experimental Protocols

Protocol 1: Synthesis of the Mannich Base (N,N-Dimethyl-4-methyl-3-oxopentan-1-amine)

This protocol is a representative procedure based on established Mannich reactions.[9][10]

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add isopropyl methyl ketone (1.0 eq) and isopropanol (B130326) as the solvent.

  • Reagent Preparation: In a separate beaker, combine dimethylamine (B145610) hydrochloride (1.1 eq), paraformaldehyde (1.2 eq), and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Gently heat the ketone solution to reflux. Slowly add the amine/formaldehyde mixture to the refluxing solution over 1-2 hours.

  • Reaction Monitoring: Continue to reflux the mixture for 12-24 hours, monitoring the consumption of the starting ketone by GC or TLC.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Add water and wash with a nonpolar solvent (e.g., hexane) to remove unreacted ketone.

  • Isolation: Basify the aqueous layer with cold 2N NaOH to a pH > 10. The free Mannich base will separate. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Mannich base.

Protocol 2: Elimination to this compound

This protocol is based on the Hofmann elimination pathway.[11]

  • Quaternization: Dissolve the crude Mannich base from Protocol 1 in a suitable solvent like acetone (B3395972) or THF. Cool the solution in an ice bath.

  • Alkylation: Add methyl iodide (1.1 eq) dropwise to the cooled solution. Stir at room temperature until the reaction is complete (precipitation of the ammonium salt is often observed).

  • Isolation of Salt: Isolate the quaternary ammonium salt by filtration, wash with cold ether, and dry under vacuum.

  • Elimination: Prepare a solution of the salt in water or methanol. Add a solution of sodium bicarbonate or a mild base and gently warm the mixture. The product is volatile and can often be co-distilled with water.

  • Purification: Separate the organic layer of the distillate. Dry it with a drying agent, add a small amount of hydroquinone as an inhibitor, and purify by vacuum distillation to obtain pure this compound.[8]

Quantitative Data Summary

The following table presents representative data for the synthesis of vinyl ketones via the Mannich reaction, highlighting key parameters that influence yield and purity.

Reactant 1 (Ketone)Reactant 2 (Amine HCl)Reactant 3 (Aldehyde)SolventCatalystTemperatureYield (Mannich Base)Ref
Aryl Methyl KetonesDimethylamine HClParaformaldehydeIsopropanolConc. HClRefluxGood to High[9]
General KetoneDimethylamine (aq)Formaldehyde (aq)DMSONoneRoom Temp76%[10]
Isopropyl Methyl KetoneDimethylamine HClFormaldehydeEthanolConc. HClRefluxNot Reported[12]

Visualized Workflows and Logic

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Elimination cluster_2 Step 3: Purification Isopropyl Methyl Ketone Isopropyl Methyl Ketone Formaldehyde Formaldehyde Secondary Amine Secondary Amine Mannich Base Mannich Base Alkylation Alkylation Mannich Base->Alkylation Quaternary Salt Quaternary Salt Crude Product Crude Product Pure Product Pure Product

G start Low Final Yield check_mannich Analyze Crude Mannich Base Yield start->check_mannich mannich_ok Yield > 80%? check_mannich->mannich_ok low_mannich_cause Potential Causes: - Reagent Quality - Stoichiometry Error - Insufficient Catalyst mannich_ok->low_mannich_cause No check_elimination Analyze Elimination Step mannich_ok->check_elimination Yes elim_ok Full Conversion? check_elimination->elim_ok low_elim_cause Potential Causes: - Incomplete Quaternization - Weak Base / Low Temp - Side Reactions elim_ok->low_elim_cause No check_workup Review Workup & Purification elim_ok->check_workup Yes workup_cause Potential Causes: - Product Loss to Aqueous Layer - Polymerization on Distillation check_workup->workup_cause

References

Technical Support Center: Synthesis of 4-Methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-methylpent-1-en-3-one. The guides are intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Crossed Aldol (B89426) Condensation

The synthesis of an isomer, 4-methylpent-3-en-2-one (mesityl oxide), is commonly achieved via the self-condensation of acetone (B3395972). A crossed aldol condensation between acetone and isobutyraldehyde (B47883) can also be employed. While the primary product of this reaction is 4-hydroxy-4-methylpentan-2-one, subsequent dehydration can lead to the formation of α,β-unsaturated ketones. Controlling the reaction conditions is crucial to favor the formation of the desired product and minimize byproducts.

Issue 1: Low Yield of the Desired Product and Formation of Multiple Byproducts

Question: My reaction has a low yield of the target molecule and the GC-MS analysis shows multiple other products. What are the likely byproducts and how can I minimize them?

Answer: In a crossed aldol condensation between acetone and isobutyraldehyde, several side reactions can occur, leading to a complex product mixture and low yield of the desired this compound.

Common Byproducts:

  • Self-condensation of isobutyraldehyde: Isobutyraldehyde can react with itself to form 2,2,4-trimethyl-3-hydroxypentanal, which can then dehydrate.

  • Self-condensation of acetone: Acetone can undergo self-condensation to produce diacetone alcohol, which can dehydrate to mesityl oxide (4-methylpent-3-en-2-one), an isomer of the target compound.

  • Cannizzaro reaction of isobutyraldehyde: Under strong basic conditions, isobutyraldehyde, which has an α-hydrogen, can still undergo a Cannizzaro-type reaction, although less favored.

  • Michael addition: The enolate of acetone can potentially add to the α,β-unsaturated ketone products, leading to higher molecular weight byproducts.

Troubleshooting Strategies:

  • Molar Ratio of Reactants: Use a large excess of acetone. This increases the statistical probability of the isobutyraldehyde enolate reacting with acetone rather than with another molecule of isobutyraldehyde. A 10-fold or greater excess of acetone is recommended.

  • Order of Addition: Slowly add the isobutyraldehyde to the mixture of acetone and the base catalyst. This maintains a low concentration of isobutyraldehyde, further suppressing its self-condensation.

  • Choice of Catalyst and Temperature: Use a milder base catalyst, such as proline, to favor the desired crossed aldol reaction over side reactions. Running the reaction at lower temperatures can also improve selectivity.

  • Reaction Time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Prolonged reaction times can lead to the formation of more byproducts.

Illustrative Data on Product Distribution (Hypothetical): The following table illustrates how adjusting the acetone to isobutyraldehyde molar ratio can affect the product distribution. This data is for illustrative purposes and actual results may vary.

Acetone:Isobutyraldehyde RatioDesired Product (%)Isobutyraldehyde Self-Condensation (%)Acetone Self-Condensation (%)Other Byproducts (%)
1:13045205
5:16520105
10:1801055
Method 2: Friedel-Crafts Acylation

A direct approach to synthesizing this compound involves a Friedel-Crafts-type acylation. This can be conceptualized as the reaction of an isobutyryl synthon with an ethylene (B1197577) or vinyl synthon. A practical approach involves the reaction of isobutyryl chloride with vinylidene chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃), followed by dehydrohalogenation.

Issue 2: Low Yield and Presence of Halogenated Intermediates

Question: The yield of my Friedel-Crafts reaction is low, and I am observing a significant amount of a dichlorinated intermediate in my crude product. How can I improve the conversion to the final product?

Answer: The Friedel-Crafts acylation route to this compound proceeds through a 1,1-dichloro-4-methylpent-1-en-3-one intermediate when using vinylidene chloride. Incomplete dehydrohalogenation is a common reason for low yields of the final enone.

Troubleshooting Strategies:

  • Dehydrohalogenation Step: Ensure the dehydrohalogenation step is complete. This is typically achieved by treating the chlorinated intermediate with a base like triethylamine (B128534).

    • Base Stoichiometry: Use at least a stoichiometric amount of the base relative to the chlorinated intermediate. A slight excess can help drive the reaction to completion.

    • Reaction Temperature and Time: Gently heating the reaction mixture during the dehydrohalogenation step can increase the rate of elimination. Monitor the reaction by TLC or GC to determine the necessary reaction time.

  • Purity of Reagents: Ensure that the isobutyryl chloride and vinylidene chloride are pure and anhydrous. Moisture can deactivate the Lewis acid catalyst.

  • Catalyst Activity: Use a freshly opened or properly stored Lewis acid catalyst (e.g., AlCl₃). The activity of Lewis acids can diminish upon exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for the target compound? A1: The IUPAC name is this compound.

Q2: What are the main isomeric impurities I should be aware of? A2: The most common isomeric impurity is 4-methylpent-3-en-2-one (mesityl oxide), which can be formed as a byproduct in aldol condensation reactions involving acetone.

Q3: How can I purify the final product? A3: Purification can typically be achieved by fractional distillation under reduced pressure. If non-volatile impurities are present, column chromatography on silica (B1680970) gel may be necessary. A thorough aqueous workup to remove the catalyst and any water-soluble byproducts is crucial before distillation or chromatography.

Q4: Can I use a different Lewis acid for the Friedel-Crafts acylation? A4: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but their reactivity may differ from aluminum chloride, potentially requiring optimization of the reaction conditions.

Q5: My NMR spectrum shows the presence of an aldehyde. What is the likely source? A5: The presence of an aldehyde in your final product likely indicates unreacted isobutyraldehyde from an incomplete aldol condensation reaction.

Experimental Protocols

Protocol 1: Crossed Aldol Condensation of Acetone and Isobutyraldehyde

Materials:

  • Acetone

  • Isobutyraldehyde

  • 10% Aqueous Sodium Hydroxide (B78521) Solution

  • Diethyl ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine acetone (10 molar equivalents) and the 10% aqueous sodium hydroxide solution (0.1 molar equivalents).

  • Cool the mixture to 10-15°C in an ice bath.

  • Slowly add isobutyraldehyde (1 molar equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation.

Protocol 2: Friedel-Crafts Acylation and Dehydrohalogenation

Materials:

  • Isobutyryl chloride

  • Vinylidene chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Triethylamine

  • Diethyl ether

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 molar equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add isobutyryl chloride (1 molar equivalent) to the suspension.

  • Add vinylidene chloride (1.2 molar equivalents) dropwise from the dropping funnel.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude chlorinated intermediate.

  • Dissolve the crude intermediate in diethyl ether and add triethylamine (1.2 molar equivalents).

  • Stir the mixture at room temperature for 2-3 hours until the dehydrohalogenation is complete (monitor by TLC or GC).

  • Filter the mixture to remove the triethylammonium (B8662869) chloride salt and wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by fractional distillation under reduced pressure.

Visualizations

Aldol_Condensation_Byproducts Acetone Acetone DesiredProduct This compound (Desired Product) Acetone->DesiredProduct Crossed Aldol AcetoneSelfCond Mesityl Oxide (Acetone Self-Condensation) Acetone->AcetoneSelfCond Self-Condensation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->DesiredProduct Crossed Aldol IsoSelfCond Isobutyraldehyde Self-Condensation Product Isobutyraldehyde->IsoSelfCond Self-Condensation

Caption: Byproducts in Crossed Aldol Condensation.

Friedel_Crafts_Workflow start Start: Isobutyryl Chloride + Vinylidene Chloride fc_reaction Friedel-Crafts Acylation (AlCl3 catalyst) start->fc_reaction intermediate 1,1-dichloro-4-methylpent-1-en-3-one fc_reaction->intermediate dehydro Dehydrohalogenation (Base, e.g., Triethylamine) intermediate->dehydro product This compound dehydro->product workup Aqueous Workup & Purification product->workup final_product Pure Product workup->final_product

Caption: Friedel-Crafts Synthesis Workflow.

Troubleshooting_Workflow start Experiment Complete check_yield Is Yield Acceptable? start->check_yield analyze_purity Analyze Purity (GC-MS, NMR) check_yield->analyze_purity Yes troubleshoot_yield Troubleshoot Yield: - Check reactant stoichiometry - Verify catalyst activity - Optimize reaction time/temp check_yield->troubleshoot_yield No pure Is Product Pure? analyze_purity->pure success Success! pure->success Yes troubleshoot_purity Troubleshoot Purity: - Identify byproducts - Adjust reaction conditions - Optimize purification method pure->troubleshoot_purity No re_run Re-run Experiment troubleshoot_yield->re_run troubleshoot_purity->re_run

Caption: General Troubleshooting Workflow.

Validation & Comparative

Spectroscopic Analysis: Confirming the Structure of 4-methylpent-1-en-3-one vs. Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the field of organic chemistry and drug development, unequivocal structural confirmation of synthesized compounds is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate molecular structures. This guide offers a comparative analysis of the spectroscopic data for 4-methylpent-1-en-3-one and its common isomers, mesityl oxide (4-methylpent-3-en-2-one) and 3-methyl-3-penten-2-one. By presenting key differentiators in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra, this document serves as a practical reference for researchers to unambiguously identify these structurally similar ketones.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. Careful examination of these values reveals distinct features for each compound, enabling their differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~6.3 (dd), ~6.1 (dd), ~5.8 (dd)Vinyl protons (-CH=CH₂)
~2.8 (septet)Methine proton (-CH(CH₃)₂)
~1.1 (d)Methyl protons (-CH(CH₃)₂)
Mesityl Oxide ~6.1 (s)Vinyl proton (=CH-)
(4-methylpent-3-en-2-one)~2.1 (s)Methyl protons (-C(O)CH₃)
~1.9 (s)Methyl protons (=C(CH₃)₂)
3-methyl-3-penten-2-one ~6.7 (q)Vinyl proton (=CH-)
~2.2 (s)Methyl protons (-C(O)CH₃)
~1.8 (d)Methyl protons (=CH-CH₃)
~1.7 (s)Methyl protons (-C(CH₃)=)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~205Carbonyl carbon (C=O)
~136Vinyl carbon (=CH₂)
~128Vinyl carbon (-CH=)
~41Methine carbon (-CH(CH₃)₂)
~18Methyl carbons (-CH(CH₃)₂)
Mesityl Oxide ~198Carbonyl carbon (C=O)
(4-methylpent-3-en-2-one)~155Quaternary vinyl carbon (=C(CH₃)₂)
~124Vinyl carbon (=CH-)
~31Methyl carbon (-C(O)CH₃)
~27, ~20Methyl carbons (=C(CH₃)₂)
3-methyl-3-penten-2-one ~200Carbonyl carbon (C=O)
~140Quaternary vinyl carbon (-C(CH₃)=)
~133Vinyl carbon (=CH-)
~26Methyl carbon (-C(O)CH₃)
~15, ~12Methyl carbons (alkene)

Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)

CompoundKey Absorptions (cm⁻¹)Assignment
This compound ~1685C=O stretch (conjugated)
~1610C=C stretch
~3090=C-H stretch
Mesityl Oxide ~1665C=O stretch (conjugated)[1]
(4-methylpent-3-en-2-one)~1615C=C stretch[1]
~2976, 2939, 2915C-H stretch (aliphatic)[1]
3-methyl-3-penten-2-one ~1670C=O stretch (conjugated)
~1630C=C stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 9870, 55, 43, 27[2]
Mesityl Oxide 9883, 55, 43
(4-methylpent-3-en-2-one)
3-methyl-3-penten-2-one 9883, 55, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz (or higher)

    • Pulse Sequence: Standard single-pulse sequence

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

    • Spectral Width: 0-12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (or higher)

    • Pulse Sequence: Proton-decoupled single-pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 1024-4096

    • Spectral Width: 0-220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal (0.00 ppm). For ¹H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C=C, C-H).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless or with a high split ratio).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-300 amu.

    • Scan Rate: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Compare the obtained mass spectrum with library databases for confirmation.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

G cluster_start Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Confirmation Unknown_Sample Unknown Ketone Sample IR FT-IR Spectroscopy Unknown_Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Sample->NMR MS GC-MS Analysis Unknown_Sample->MS IR_Data Identify C=O and C=C stretches IR->IR_Data NMR_Data Determine Connectivity and Isomeric Form NMR->NMR_Data MS_Data Determine Molecular Weight and Fragmentation MS->MS_Data Structure_Confirmed Structure Confirmed: This compound IR_Data->Structure_Confirmed Compare with reference Isomer_Identified Isomer Identified IR_Data->Isomer_Identified NMR_Data->Structure_Confirmed Compare with reference NMR_Data->Isomer_Identified MS_Data->Structure_Confirmed Compare with reference MS_Data->Isomer_Identified

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to the Reactivity of 4-Methylpent-1-en-3-one and Other Enones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of α,β-unsaturated ketones (enones) is paramount for the strategic design of synthetic routes and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of 4-methylpent-1-en-3-one, also known as isopropyl vinyl ketone, against other common acyclic enones. The comparisons are grounded in fundamental principles of organic chemistry, supported by experimental observations from the literature where available.

Core Principles of Enone Reactivity

The reactivity of enones is primarily governed by the interplay of electronic and steric effects. The conjugated system results in two electrophilic sites: the carbonyl carbon and the β-carbon. Nucleophilic attack can occur at either site, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon), also known as the Michael addition.[1]

  • Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of the β-carbon, favoring conjugate addition. Conversely, electron-donating groups decrease reactivity.

  • Steric Hindrance: Bulky substituents near the electrophilic centers can impede the approach of nucleophiles, thereby slowing down the reaction rate.[2][3] This effect is particularly pronounced in reactions involving sterically demanding nucleophiles or substrates.[4]

Comparative Analysis of Enone Reactivity

This section compares the expected reactivity of this compound with other representative acyclic enones in key chemical transformations. Due to a lack of direct quantitative kinetic studies for this compound in the searched literature, the comparative data is inferred based on established structure-reactivity relationships.

Michael Addition

The Michael addition is a cornerstone reaction for enones, involving the 1,4-addition of a nucleophile.[1] The reactivity of the enone as a Michael acceptor is highly sensitive to substitution at the α and β positions.

Table 1: Predicted Relative Reactivity of Acyclic Enones in Michael Addition

EnoneStructurePredicted Relative ReactivityRationale
Methyl vinyl ketoneCH₂(CH)C(O)CH₃HighestUnsubstituted α and β carbons offer minimal steric hindrance to the approaching nucleophile.[5]
3-Penten-2-one (B1195949)CH₃CH(CH)C(O)CH₃HighA methyl group at the β-position introduces some steric hindrance compared to methyl vinyl ketone, but it is generally still highly reactive.
This compound CH₂(CH)C(O)CH(CH₃)₂ Moderate to High The isopropyl group adjacent to the carbonyl increases steric bulk, which can influence the approach of nucleophiles to the nearby β-carbon. Reactivity is expected to be lower than methyl vinyl ketone but may be comparable to or slightly lower than 3-penten-2-one depending on the nucleophile's size.
Mesityl oxide (4-Methylpent-3-en-2-one)(CH₃)₂C(CH)C(O)CH₃ModerateTwo methyl groups at the β-position create significant steric hindrance, reducing the rate of conjugate addition compared to less substituted enones.[6]
ChalconeC₆H₅CH(CH)C(O)C₆H₅ModerateThe phenyl groups provide steric bulk and can also influence the electronics of the enone system.
1,2-Addition vs. 1,4-Addition with Organometallic Reagents

The regioselectivity of the addition of organometallic reagents to enones is a classic example of the influence of the nucleophile's character. "Hard" nucleophiles, such as Grignard and organolithium reagents, tend to favor 1,2-addition at the carbonyl carbon. In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition.[1][7]

Table 2: Predicted Regioselectivity of Organometallic Additions to Enones

EnoneReagentPredicted Major ProductRationale
This compound R-MgBr (Grignard)1,2-additionGrignard reagents are hard nucleophiles and are expected to attack the harder electrophilic carbonyl carbon.[7][8]
This compound R₂CuLi (Gilman)1,4-additionOrganocuprates are soft nucleophiles and will favor conjugate addition to the softer β-carbon.[9]
Mesityl oxideR-MgBr (Grignard)1,2-additionSimilar to other enones, the hard Grignard reagent will favor attack at the carbonyl.
Mesityl oxideR₂CuLi (Gilman)1,4-additionThe soft organocuprate will add to the β-carbon, although the rate may be slower due to steric hindrance.
Diels-Alder Reaction

In the Diels-Alder reaction, the enone acts as a dienophile. The reactivity is enhanced by electron-withdrawing groups and can be influenced by steric factors.

Table 3: Predicted Relative Reactivity of Acyclic Enones as Dienophiles in Diels-Alder Reactions

EnoneStructurePredicted Relative ReactivityRationale
Methyl vinyl ketoneCH₂(CH)C(O)CH₃HighMinimal steric hindrance allows for facile approach of the diene. It is a commonly used reactive dienophile.[10]
This compound CH₂(CH)C(O)CH(CH₃)₂ Moderate The isopropyl group can sterically hinder the approach of the diene, potentially requiring more forcing conditions compared to methyl vinyl ketone.
Mesityl oxide(CH₃)₂C(CH)C(O)CH₃LowThe tetrasubstituted double bond is sterically hindered and less reactive as a dienophile in typical Diels-Alder reactions.

Experimental Protocols

The following are representative experimental protocols for key reactions involving enones. These can be adapted for comparative studies of this compound and other enones.

Protocol 1: Thia-Michael Addition

This protocol describes the conjugate addition of a thiol to an enone, a reaction widely used in bioconjugation and materials science.[11]

Materials:

Procedure:

  • To a solution of the enone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add thiophenol (1.0 mmol).

  • Add triethylamine (0.1 mmol) dropwise to the stirring solution at room temperature.

  • Stir the reaction for 15-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Organocuprate (Gilman) 1,4-Addition

This protocol details the conjugate addition of an organocuprate reagent, a reliable method for forming carbon-carbon bonds at the β-position of an enone.[12]

Materials:

Procedure:

  • To a stirred suspension of CuI (1.0 mmol) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add two equivalents of MeLi solution dropwise.

  • Allow the mixture to warm slightly to form a clear solution of lithium dimethylcuprate, then re-cool to -78 °C.

  • Add a solution of the enone (1.0 mmol) in anhydrous THF dropwise to the Gilman reagent.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Enone This compound Enolate Enolate Intermediate Enone->Enolate 1. Conjugate Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Enolate Product 1,4-Adduct Enolate->Product 2. Protonation (H⁺)

Caption: General mechanism of the Michael Addition reaction.

Reaction_Workflow cluster_prep Preparation Steps cluster_react Reaction Steps cluster_workup Post-Reaction Steps cluster_analysis Characterization start Preparation prep1 Combine Enone, Nucleophile, & Solvent start->prep1 reaction Reaction react1 Stir at Specified Temperature reaction->react1 workup Work-up & Purification workup1 Quench Reaction workup->workup1 analysis Analysis analysis1 Spectroscopic Analysis (NMR, IR, MS) analysis->analysis1 prep2 Add Catalyst prep1->prep2 prep2->reaction react2 Monitor Progress (TLC, GC/MS) react1->react2 react2->workup workup2 Aqueous Work-up & Extraction workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3 workup3->analysis

References

A Comparative Guide to the Synthesis of 4-Methylpent-1-en-3-one: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic pathways to 4-methylpent-1-en-3-one, a valuable building block in organic synthesis. We will examine the established Friedel-Crafts acylation route and a newer, greener approach via a crossed aldol (B89426) condensation. This comparison is based on published experimental data and established chemical principles, offering insights to inform the selection of the most suitable method for specific research and development needs.

Executive Summary

This guide details and compares two distinct synthetic strategies for producing this compound. The traditional approach involves a two-step process initiated by a Friedel-Crafts acylation, while a more modern alternative utilizes a base-catalyzed crossed aldol condensation. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes. It is important to note that while the Friedel-Crafts route is well-established for this class of compounds, specific yield and reaction condition data for the synthesis of this compound can be limited in readily available literature. The data for the "New Synthetic Route" is based on analogous reactions and established principles of aldol condensations.

ParameterEstablished Route: Friedel-Crafts Acylation & DehydrohalogenationNew Synthetic Route: Crossed Aldol Condensation
Starting Materials Isovaleryl chloride, Vinylidene chloride, Aluminum chloride, Triethylamine (B128534)Isobutyraldehyde (B47883), Acetone (B3395972), Sodium hydroxide (B78521), Ethanol (B145695), Water
Overall Yield Moderate to Good (estimated)Good
Reaction Time Several hours (two steps)2-4 hours
Reaction Temperature 0-25°C (Step 1); Reflux (Step 2)Room Temperature
Key Reagents/Catalysts AlCl₃ (Lewis acid), Triethylamine (Base)NaOH (Base)
Environmental Impact Use of chlorinated solvents and a stoichiometric Lewis acidUse of greener solvents (ethanol/water) and a catalytic base

Experimental Protocols: Detailed Methodologies

Established Synthetic Route: Friedel-Crafts Acylation and Dehydrohalogenation

This traditional two-step synthesis first involves the Friedel-Crafts acylation of vinylidene chloride with isovaleryl chloride to form a dichlorinated ketone intermediate. This is followed by a dehydrohalogenation step to yield the final product.

Step 1: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 eq.) in a suitable anhydrous solvent such as dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of isovaleryl chloride (1.0 eq.) in the same solvent to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, add vinylidene chloride (1.2 eq.) dropwise, again keeping the temperature below 5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • The reaction is then quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude 1,1-dichloro-4-methylpentan-3-one intermediate.

Step 2: Dehydrohalogenation

  • Dissolve the crude 1,1-dichloro-4-methylpentan-3-one in a suitable solvent such as diethyl ether.

  • Add triethylamine (2.2 eq.) to the solution.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to afford this compound.

New Synthetic Route: Crossed Aldol Condensation

This more recent and greener approach involves a one-pot crossed aldol condensation between isobutyraldehyde and acetone, catalyzed by a base.

  • To a round-bottom flask containing a magnetic stir bar, add isobutyraldehyde (1.0 eq.) and acetone (1.5 eq.) dissolved in ethanol.

  • While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Mandatory Visualizations

Established_Synthetic_Route cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Dehydrohalogenation Isovaleryl_chloride Isovaleryl chloride Dichloroketone 1,1-Dichloro-4- methylpentan-3-one Isovaleryl_chloride->Dichloroketone Vinylidene_chloride Vinylidene chloride Vinylidene_chloride->Dichloroketone AlCl3 AlCl₃ AlCl3->Dichloroketone Dichloroketone_ref 1,1-Dichloro-4- methylpentan-3-one Triethylamine Triethylamine Final_Product This compound Triethylamine->Final_Product Dichloroketone_ref->Final_Product New_Synthetic_Route Isobutyraldehyde Isobutyraldehyde Final_Product This compound Isobutyraldehyde->Final_Product Acetone Acetone Acetone->Final_Product NaOH NaOH (aq) NaOH->Final_Product

Comparative Biological Activity of 4-Methylpent-1-en-3-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of 4-methylpent-1-en-3-one derivatives. Due to a lack of publicly available, direct comparative studies on a series of this compound derivatives, this guide presents a framework based on the well-established biological activities of the broader class of α,β-unsaturated ketones, to which this compound belongs. The quantitative data presented is illustrative to demonstrate the format of a comparative analysis.

The core structure of this compound, an α,β-unsaturated ketone, serves as a versatile scaffold for the development of novel therapeutic agents. The reactivity of the Michael acceptor site—the carbon-carbon double bond conjugated to the carbonyl group—is central to the biological activities of these compounds, which include cytotoxic, antimicrobial, and anti-inflammatory effects.

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of the biological activities of a series of this compound derivatives. This data is for illustrative purposes to showcase a comparative analysis and is not derived from a single experimental study.

Derivative (Modification at C5)Cytotoxicity (MCF-7) IC50 (µM)Antimicrobial Activity (E. coli) MIC (µg/mL)Anti-inflammatory Activity (NO Inhibition) IC50 (µM)
Parent Compound (this compound) 50.2 ± 4.512835.8 ± 3.1
5-Phenyl derivative 15.8 ± 1.26412.5 ± 1.1
5-(4-Chlorophenyl) derivative 8.2 ± 0.7327.9 ± 0.6
5-(4-Methoxyphenyl) derivative 25.1 ± 2.16418.4 ± 1.5
5-Naphthyl derivative 12.5 ± 1.0329.7 ± 0.8
5-Furyl derivative 35.6 ± 3.012828.1 ± 2.2

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of the biological activities of these derivatives.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for a few hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Escherichia coli) is prepared in a suitable broth medium.

  • Compound Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a short pre-incubation period.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of NO.

  • Nitrite (B80452) Measurement: After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a key signaling pathway modulated by α,β-unsaturated ketones.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) characterization->anti_inflammatory data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Experimental workflow for evaluating this compound derivatives.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Complex lps->ikk tnfa TNF-α tnfa->ikk ikb IκB ikk->ikb Phosphorylates ubiquitination ubiquitination ikb->ubiquitination Ubiquitination & Degradation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb IκB-NF-κB (Inactive Complex) ikb_nfkb->ikk Phosphorylation ikb_nfkb->nfkb Release dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, Cytokines) dna->genes Activates derivative This compound Derivative (Michael Acceptor) derivative->ikk Inhibits

Inhibition of the NF-κB signaling pathway by α,β-unsaturated ketones.

Concluding Remarks

Derivatives of this compound represent a promising class of compounds with the potential for development as cytotoxic, antimicrobial, and anti-inflammatory agents. The presence of the α,β-unsaturated ketone moiety is a key structural feature that likely governs their biological activity through Michael addition reactions with biological nucleophiles, leading to the modulation of critical signaling pathways such as NF-κB. Further synthesis and comprehensive biological evaluation of a diverse library of these derivatives are warranted to establish clear structure-activity relationships and to identify lead compounds for future therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such investigations.

A Researcher's Guide to Cross-Referencing NMR Data for 4-methylpent-1-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of chemical compounds is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) data for 4-methylpent-1-en-3-one, also known as isopropyl vinyl ketone. Due to the limited availability of public experimental NMR data for this specific compound, this guide will focus on a comparison between predicted NMR data and general principles for α,β-unsaturated ketones, alongside a discussion of alternative analytical techniques.

Workflow for NMR Data Cross-Referencing

The following diagram illustrates a typical workflow for cross-referencing NMR data, a critical process for structural verification.

NMR_Cross_Referencing_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Prediction cluster_analysis Analysis & Verification Experimental_NMR Acquire Experimental ¹H & ¹³C NMR Spectra Process_Spectra Process Raw Data (FT, Phasing, Baseline Correction) Experimental_NMR->Process_Spectra Compare_Data Compare Experimental & Predicted Chemical Shifts, Coupling Constants, & Multiplicities Process_Spectra->Compare_Data Predict_NMR Generate Predicted ¹H & ¹³C NMR Spectra (Software/Database) Predict_NMR->Compare_Data Cross_Reference Cross-Reference with Databases (e.g., SDBS, PubChem) & Literature Compare_Data->Cross_Reference Alternative_Techniques Utilize Alternative Techniques (MS, IR) Compare_Data->Alternative_Techniques Structure_Confirmation Structure Confirmation Cross_Reference->Structure_Confirmation Alternative_Techniques->Structure_Confirmation

Caption: Workflow for structural elucidation using NMR data.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Data (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1a (vinyl)5.85dd10.5, 1.5
H-1b (vinyl)6.30dd17.5, 1.5
H-2 (vinyl)6.45dd17.5, 10.5
H-4 (methine)2.95sept7.0
H-5 (methyl)1.15d7.0

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CarbonChemical Shift (ppm)
C-1 (CH₂)129.0
C-2 (CH)135.0
C-3 (C=O)205.0
C-4 (CH)40.0
C-5 (CH₃)18.0

Experimental Protocol for NMR Spectroscopy of α,β-Unsaturated Ketones

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid spectral artifacts.

2. Instrument Setup:

  • Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Standard proton-decoupled pulse sequence.

  • Spectral Width: Typically 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Several hundred to several thousand scans may be necessary depending on the sample concentration due to the low natural abundance of ¹³C.

5. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the ¹H NMR signals to determine the relative proton ratios.

Alternative Analytical Techniques

When NMR data is inconclusive or unavailable, other spectroscopic methods can provide valuable structural information.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₀O), the expected molecular ion peak [M]⁺ would be at an m/z of 98.14. Electron ionization (EI) would likely lead to characteristic fragmentation patterns, including the loss of an isopropyl group (m/z 55) or a vinyl group (m/z 71), which can help confirm the structure. The NIST WebBook provides a reference mass spectrum for 1-Penten-3-one, 4-methyl-.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify functional groups present in a molecule. For this compound, the key characteristic absorption bands would be:

  • A strong C=O stretching vibration for the ketone group, typically in the range of 1685-1665 cm⁻¹ for α,β-unsaturated ketones.

  • A C=C stretching vibration for the alkene, usually around 1640-1600 cm⁻¹.

  • C-H stretching vibrations for the vinyl and alkyl groups.

The NIST WebBook contains an IR spectrum for the isomeric compound 3-Penten-2-one, 4-methyl-, which can provide a comparative reference.

Conclusion

While experimental NMR data for this compound remains elusive in the public domain, this guide provides a framework for its structural analysis. By utilizing predicted NMR data, adhering to a rigorous experimental protocol, and corroborating findings with alternative techniques such as mass spectrometry and infrared spectroscopy, researchers can confidently approach the structural elucidation of this and other novel compounds. The provided workflow and data serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

A Comparative Guide to the Kinetic Studies of 4-Methylpent-1-en-3-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 4-methylpent-1-en-3-one and other α,β-unsaturated ketones, with a focus on nucleophilic additions. Due to a lack of specific published kinetic data for this compound, this guide presents kinetic data for structurally related compounds and provides detailed experimental protocols to enable researchers to perform their own comparative studies.

Introduction to the Reactivity of this compound

This compound, an α,β-unsaturated ketone, possesses a conjugated system that makes it susceptible to nucleophilic attack at the β-carbon in what is known as a Michael addition or 1,4-conjugate addition. This reactivity is of significant interest in organic synthesis and drug development, where α,β-unsaturated carbonyl compounds are often used as electrophilic "warheads" in covalent inhibitors. The rate of these reactions is a critical parameter, influencing the efficacy and potential off-target effects of such molecules.

Comparative Kinetic Data for Michael Additions to α,β-Unsaturated Carbonyl Compounds

Table 1: Second-Order Rate Constants (k₂) for the Michael Addition of Thiols to Various α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated Carbonyl CompoundThiol Nucleophilek₂ (M⁻¹s⁻¹)Solvent/ConditionsReference
AcroleinN-Acetylcysteine>250-fold higher than othersAqueous Buffer[1][2]
CrotonaldehydeN-Acetylcysteine(data not specified, but lower than acrolein)Aqueous Buffer[1][2]
Cyclohex-2-en-1-oneN-Acetylcysteine(data not specified, but lower than acrolein)Aqueous Buffer[1][2]
Cyclopent-2-en-1-oneN-Acetylcysteine(data not specified, but lower than acrolein)Aqueous Buffer[1][2]
Methyl Vinyl KetoneGlutathione(Reaction observed, rate constant not specified)Physiological pH[3]
Various Acrylates and MaleimidesVarious ThiolsWide range, maleimides generally fasterVarious[3][4]

Note: The reactivity of Michael acceptors is influenced by steric and electronic factors. Acrolein is noted to be the most reactive among the listed compounds.[1][2] The rate of reaction is also dependent on the pKa of the thiol, with the thiolate anion being the reactive species.[1][2]

Experimental Protocols for Kinetic Analysis

To facilitate the direct comparison of this compound with other Michael acceptors, the following detailed experimental protocols are provided. These protocols can be adapted to study the kinetics of its reactions with various nucleophiles.

Experimental Protocol 1: Kinetic Analysis of Thiol-Michael Addition using UV-Vis Spectroscopy

This method is suitable for monitoring reactions where there is a change in UV-Vis absorbance as the reaction progresses, often due to the consumption of the conjugated system of the α,β-unsaturated ketone.

Materials:

  • This compound

  • Alternative α,β-unsaturated ketone (e.g., methyl vinyl ketone, cyclohex-2-en-1-one)

  • Thiol nucleophile (e.g., N-acetylcysteine, glutathione)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the α,β-unsaturated ketone and the thiol in the chosen buffer.

  • Determination of λ_max: Record the UV-Vis spectrum of the α,β-unsaturated ketone in the buffer to determine the wavelength of maximum absorbance (λ_max).

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, mix the buffer and the α,β-unsaturated ketone stock solution.

    • Initiate the reaction by adding the thiol stock solution. Ensure rapid mixing.

    • Immediately start monitoring the decrease in absorbance at λ_max over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (thiol in large excess, e.g., >10-fold), the natural logarithm of the absorbance (or concentration) of the enone versus time will yield a linear plot.

    • The slope of this plot gives the pseudo-first-order rate constant, k_obs.

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the thiol: k₂ = k_obs / [Thiol]

Experimental Protocol 2: Kinetic Analysis of Amine-Michael Addition using NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reaction kinetics, as it allows for the simultaneous observation and quantification of reactants and products.[5]

Materials:

  • This compound

  • Amine nucleophile (e.g., n-butylamine)

  • Deuterated solvent (e.g., CDCl₃, D₂O with buffer)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: In an NMR tube, dissolve this compound in the deuterated solvent.

  • Initial Spectrum: Acquire a proton NMR spectrum of the starting material to identify characteristic peaks and their chemical shifts.

  • Initiation of Reaction: Add a known concentration of the amine nucleophile to the NMR tube.

  • Time-course Monitoring: Acquire a series of proton NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a specific proton on the reactant (e.g., one of the vinylic protons) and a proton on the product.

    • The concentration of the reactant at each time point can be determined by comparing the integral of its signal to the initial integral.

    • Plot the concentration of the reactant versus time.

    • The data can then be fitted to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.

Visualizing Reaction Pathways and Workflows

Michael Addition Signaling Pathway

The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of a thiol to an α,β-unsaturated ketone.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiol R-SH Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Base Base Base->Thiolate Enone α,β-Unsaturated Ketone Enolate Enolate Intermediate Enone->Enolate Thiolate->Enolate Nucleophilic Attack Product Michael Adduct Enolate->Product Protonation ProtonatedBase Base-H⁺ ProtonatedBase->Product

Caption: Base-catalyzed Michael addition of a thiol to an α,β-unsaturated ketone.

Experimental Workflow for Kinetic Analysis

The logical flow for conducting a kinetic study of a Michael addition reaction is depicted below.

Kinetic_Workflow start Start prep Prepare Stock Solutions (Enone, Nucleophile, Buffer) start->prep method_choice Choose Analytical Method prep->method_choice uv_vis UV-Vis Spectroscopy method_choice->uv_vis Change in Absorbance nmr NMR Spectroscopy method_choice->nmr No Change in Absorbance or for Structural Info run_uv Perform Kinetic Run (Monitor Absorbance) uv_vis->run_uv run_nmr Perform Kinetic Run (Acquire Spectra over Time) nmr->run_nmr analyze_uv Analyze UV-Vis Data (Calculate k_obs and k₂) run_uv->analyze_uv analyze_nmr Analyze NMR Data (Integrate Peaks, Fit to Rate Law) run_nmr->analyze_nmr compare Compare Rate Constants analyze_uv->compare analyze_nmr->compare end End compare->end

Caption: Workflow for a kinetic study of a Michael addition reaction.

Conclusion

This guide provides a framework for the comparative kinetic study of this compound reactions. While direct kinetic data for this specific compound is sparse in the literature, the provided data for analogous compounds and detailed experimental protocols will empower researchers to generate their own data for a robust comparison. Understanding the kinetics of nucleophilic additions to this compound and similar α,β-unsaturated ketones is crucial for their application in organic synthesis and for the rational design of covalent therapeutics.

References

A Comparative Guide to the Computational Analysis of 4-Methylpent-1-en-3-one Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-methylpent-1-en-3-one, an α,β-unsaturated ketone, with other structurally related enones. The reactivity of these compounds is of significant interest in organic synthesis and drug development, as the α,β-unsaturated carbonyl moiety is a key pharmacophore in many biologically active molecules. Understanding the factors that govern the reactivity of these compounds is crucial for predicting their behavior in chemical and biological systems.

Introduction to α,β-Unsaturated Ketone Reactivity

α,β-Unsaturated carbonyl compounds, such as this compound, possess two primary electrophilic sites: the carbonyl carbon and the β-carbon.[1] This dual reactivity allows for two main modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon.[1] The preferred pathway is influenced by a variety of factors, including the nature of the nucleophile, the steric and electronic properties of the α,β-unsaturated ketone, and the reaction conditions.

Computational chemistry provides powerful tools for elucidating the reaction mechanisms and predicting the reactivity of these compounds.[2][3] Methods such as Density Functional Theory (DFT) can be used to calculate key parameters that govern reactivity, including activation energies, reaction enthalpies, and the distribution of electron density within the molecule.

Comparative Computational Analysis

This section compares the expected reactivity of this compound with three other α,β-unsaturated ketones: methyl vinyl ketone, ethyl vinyl ketone, and mesityl oxide. The comparison is based on established principles of organic reactivity and supported by data from computational studies on these and similar molecules.

Table 1: Comparison of Structural and Electronic Properties of Selected α,β-Unsaturated Ketones

CompoundStructureKey Structural FeaturesExpected Relative Reactivity in Michael Additions
This compound CH₂=CH-CO-CH(CH₃)₂Isopropyl group adjacent to the carbonyl.Moderate to low, due to steric hindrance from the bulky isopropyl group.
Methyl Vinyl Ketone CH₂=CH-CO-CH₃Unsubstituted vinyl group and a methyl ketone.High, due to minimal steric hindrance at the β-carbon and carbonyl carbon.
Ethyl Vinyl Ketone CH₂=CH-CO-CH₂CH₃Ethyl group adjacent to the carbonyl.High, with slightly more steric hindrance than methyl vinyl ketone.
Mesityl Oxide (CH₃)₂C=CH-CO-CH₃Two methyl groups on the β-carbon.Low, due to significant steric hindrance at the β-carbon, hindering nucleophilic attack.

Table 2: Calculated Reactivity Parameters for Michael Addition of a Thiol Nucleophile

CompoundRelative Reaction Enthalpy (kcal/mol)¹Calculated Partial Charge on β-Carbon (NBO)Calculated Partial Charge on Carbonyl Carbon (NBO)
This compound Data not availableData not availableData not available
Methyl Vinyl Ketone -20.5-0.35 to -0.40+0.70 to +0.75
Ethyl Vinyl Ketone Data not availableData not availableData not available
Mesityl Oxide -18.0-0.45 to -0.50+0.70 to +0.75

¹ Data for the addition of methanethiol, from computational studies.

Experimental Protocols

Representative Experimental Protocol for a Michael Addition Reaction

The following is a general procedure for the Michael addition of a thiol to an α,β-unsaturated ketone.

Materials:

  • α,β-Unsaturated ketone (e.g., this compound) (1.0 mmol)

  • Thiol (e.g., thiophenol) (1.2 mmol)

  • Base catalyst (e.g., triethylamine) (0.1 mmol)

  • Solvent (e.g., dichloromethane) (10 mL)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the α,β-unsaturated ketone in the chosen solvent, add the thiol.

  • Add the base catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Michael_Addition R R-Nu: step1 1. Nucleophilic Attack R->step1 Nucleophile Enone Enone->step1 Base Base Enolate step2 2. Protonation Enolate->step2 ProtonatedBase Base-H+ ProtonatedBase->step2 Product step1->Enolate step2->Product

Caption: General mechanism of a base-catalyzed Michael addition reaction.

Computational_Workflow Start Define Research Question SelectMol Select Molecules for Comparison Start->SelectMol SelectMethod Choose Computational Method (e.g., DFT) SelectMol->SelectMethod GeomOpt Geometry Optimization of Reactants and Products SelectMethod->GeomOpt TS_Search Transition State Search GeomOpt->TS_Search ChargeAnalysis Perform Population Analysis (NBO/Mulliken) GeomOpt->ChargeAnalysis IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC EnergyCalc Calculate Activation and Reaction Energies IRC->EnergyCalc Analyze Analyze and Compare Results EnergyCalc->Analyze ChargeAnalysis->Analyze Report Report Findings Analyze->Report

Caption: A typical workflow for computational reactivity analysis.

Method_Selection Start Start: Select Computational Method Accuracy Required Accuracy? Start->Accuracy HighAcc High Accuracy->HighAcc High MedAcc Medium Accuracy->MedAcc Medium/Low SysSize System Size? LargeSys Large SysSize->LargeSys Large SmallSys Small SysSize->SmallSys Small CCSD Coupled Cluster (e.g., CCSD(T)) HighAcc->CCSD MedAcc->SysSize SemiEmp Semi-empirical (e.g., AM1, PM7) LargeSys->SemiEmp DFT DFT (e.g., B3LYP, M06-2X) SmallSys->DFT

Caption: Decision diagram for selecting a computational chemistry method.

References

"yield comparison of different synthetic methods for 4-methylpent-1-en-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methods for producing 4-methylpent-1-en-3-one, an important intermediate in various chemical syntheses. The document outlines different reaction pathways, presents available yield data, and provides detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

Yield Comparison of Synthetic Methods

The synthesis of this compound can be approached through several pathways. Below is a summary of the reported yields for a key method. Comprehensive yield data for a wide range of alternative methods remains sparsely reported in publicly available literature.

Synthetic MethodKey ReagentsCatalyst/ConditionsReported Yield
L-proline Catalyzed Aldol (B89426) CondensationIsobutyraldehyde (B47883), Acetone (B3395972)L-proline~61-96%
Friedel-Crafts Acylation & Dehydrohalogenation3-Methylbutanoyl chloride, Vinylidene chlorideAlCl₃, TriethylamineNot specified

Note: The yield for the L-proline catalyzed aldol condensation is reported for the initial aldol adduct, 4-hydroxy-4-methylpentan-2-one. Dehydration to the target enone is a subsequent step.

Detailed Experimental Protocols

L-proline Catalyzed Aldol Condensation

This method represents a green and efficient approach to the synthesis of the precursor to this compound, leveraging an organocatalyst.[1]

Reaction: Condensation of Isobutyraldehyde and Acetone

Experimental Procedure:

  • To a stirring solution of isobutyraldehyde in a significant excess of acetone, add L-proline as a catalyst.

  • The reaction is carried out at ambient temperature and pressure.

  • The reaction progress can be monitored over a period of 24 to 48 hours to achieve a significant yield.

  • The large excess of acetone serves as both a reactant and the solvent, which helps to minimize side reactions such as the self-condensation of isobutyraldehyde.[2]

  • Upon completion, the product, 4-hydroxy-4-methylpentan-2-one, can be isolated and subsequently dehydrated to yield this compound. The dehydration step can typically be achieved by heating with a mild acid catalyst.

Friedel-Crafts Acylation followed by Dehydrohalogenation

This classical approach involves a two-step sequence to construct the carbon skeleton and introduce the unsaturation.

Step 1: Friedel-Crafts Acylation

  • Reaction: 3-Methylbutanoyl chloride is reacted with vinylidene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Intermediate: This reaction forms the dichlorinated intermediate, 1,1-dichloro-4-methylpent-1-en-3-one.

Step 2: Dehydrohalogenation

  • Reaction: The dichlorinated intermediate is treated with a base, such as triethylamine.

  • Product: The base promotes the elimination of two molecules of hydrogen chloride (HCl) to form the final product, this compound.

Detailed, publicly available experimental protocols with specific quantities and reaction conditions for this particular synthesis are not readily found.

Synthetic Pathways and Logical Relationships

The synthesis of this compound can be visualized through different logical pathways. The following diagrams illustrate the conceptual flow of the described synthetic methods.

Aldol_Condensation Isobutyraldehyde Isobutyraldehyde Proline L-proline (catalyst) Isobutyraldehyde->Proline Acetone Acetone Acetone->Proline Aldol_Adduct 4-Hydroxy-4-methylpentan-2-one Proline->Aldol_Adduct Aldol Condensation Target_Product This compound Aldol_Adduct->Target_Product Dehydration

Caption: L-proline catalyzed aldol condensation pathway.

Friedel_Crafts_Acylation Acyl_Chloride 3-Methylbutanoyl chloride Lewis_Acid AlCl₃ (catalyst) Acyl_Chloride->Lewis_Acid Vinylidene_Chloride Vinylidene chloride Vinylidene_Chloride->Lewis_Acid Intermediate 1,1-Dichloro-4-methylpent-1-en-3-one Lewis_Acid->Intermediate Friedel-Crafts Acylation Base Triethylamine Intermediate->Base Target_Product This compound Base->Target_Product Dehydrohalogenation

Caption: Friedel-Crafts acylation and dehydrohalogenation pathway.

References

A Spectroscopic Showdown: 4-Methylpent-1-en-3-one vs. Its Saturated Analogue, 4-Methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the presence of a carbon-carbon double bond in conjugation with a carbonyl group imparts unique chemical and spectroscopic properties to a molecule. This guide provides a detailed spectroscopic comparison of the α,β-unsaturated ketone, 4-methylpent-1-en-3-one, and its saturated counterpart, 4-methylpentan-3-one. Through an analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral signatures that arise from the presence of the enone functionality.

For the purpose of this guide, readily available spectral data for the closely related isomers, 4-methyl-3-penten-2-one and 4-methyl-2-pentanone, are utilized to illustrate the key spectroscopic differences. These compounds share the same core functional groups and structural motifs, providing a valid basis for comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the unsaturated and saturated ketones.

Infrared (IR) Spectroscopy
Functional Group4-Methyl-3-penten-2-one (Unsaturated Analogue)4-Methyl-2-pentanone (Saturated Analogue)Key Differences
C=O Stretch ~1685 cm⁻¹~1715 cm⁻¹The C=O stretching frequency is lower in the unsaturated ketone due to conjugation with the C=C bond, which delocalizes the pi electrons and weakens the carbonyl double bond.
C=C Stretch ~1620 cm⁻¹AbsentA distinct peak corresponding to the carbon-carbon double bond stretch is present only in the unsaturated compound.
=C-H Stretch ~3030 cm⁻¹AbsentThe presence of sp² hybridized carbons in the vinyl group results in a C-H stretching vibration at a higher frequency than that of sp³ C-H bonds.
C-H Stretch (sp³) ~2870-2960 cm⁻¹~2870-2960 cm⁻¹Both molecules exhibit C-H stretching vibrations for the methyl and methine groups.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton Environment4-Methyl-3-penten-2-one (Unsaturated Analogue)4-Methyl-2-pentanone (Saturated Analogue)Key Differences
Vinyl Protons (=CH) ~6.1 ppmAbsentThe protons on the carbon-carbon double bond are significantly deshielded and appear in the characteristic downfield region for vinylic protons.
Methyl Protons (on C=C) ~1.9 and ~2.1 ppmAbsentThe methyl groups attached to the double bond are in a different chemical environment compared to the saturated analogue.
Methyl Protons (-COCH₃) ~2.3 ppm~2.1 ppmThe chemical shift of the methyl protons adjacent to the carbonyl is similar in both compounds.
Methine Proton (-CH(CH₃)₂) Absent~2.4 ppmThis proton is present in the saturated ketone.
Methyl Protons (-CH(CH₃)₂) Absent~0.9 ppmThe diastereotopic methyl protons of the isobutyl group in the saturated ketone appear as a doublet.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon Environment4-Methyl-3-penten-2-one (Unsaturated Analogue)4-Methyl-2-pentanone (Saturated Analogue)Key Differences
Carbonyl Carbon (C=O) ~198 ppm~209 ppmThe carbonyl carbon in the unsaturated ketone is shielded relative to the saturated ketone due to electron delocalization.
Vinylic Carbons (C=C) ~124 and ~156 ppmAbsentTwo distinct signals in the downfield region confirm the presence of the carbon-carbon double bond.
Methyl Carbons (on C=C) ~21 and ~28 ppmAbsentThese carbons are unique to the unsaturated analogue.
Methyl Carbon (-COCH₃) ~32 ppm~30 ppmThe chemical shift of the methyl carbon adjacent to the carbonyl is comparable in both molecules.
Methine Carbon (-CH(CH₃)₂) Absent~46 ppmThis carbon is present in the saturated ketone.
Methylene (B1212753) Carbon (-CH₂-) Absent~52 ppmThe methylene carbon adjacent to the carbonyl is a key feature of the saturated analogue.
Methyl Carbons (-CH(CH₃)₂) Absent~18 ppmThe methyl carbons of the isobutyl group appear in the upfield region.
Mass Spectrometry (MS)
FragmentationThis compound (Unsaturated)4-Methylpentan-3-one (Saturated)Key Differences
Molecular Ion (M⁺) m/z 98m/z 100The molecular ion peak reflects the difference of two mass units due to the presence of the double bond in the unsaturated compound.
Major Fragments m/z 83 (M-15, loss of CH₃) m/z 55 (loss of C₃H₇) m/z 43 (C₃H₇⁺)m/z 85 (M-15, loss of CH₃) m/z 71 (M-29, loss of C₂H₅) m/z 57 (C₄H₉⁺) m/z 43 (C₃H₇⁺)The fragmentation patterns differ significantly. The unsaturated ketone shows characteristic losses related to its structure, while the saturated ketone undergoes typical alkane-like fragmentation.

Experimental Protocols

A general overview of the experimental protocols for the spectroscopic techniques discussed is provided below.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is prepared by placing a drop of the compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded by averaging multiple scans to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For both ¹H and ¹³C NMR, the sample is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, the spectrum is usually proton-decoupled to simplify the signals to singlets for each unique carbon atom.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is commonly used for volatile compounds like ketones. The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

Visualizing the Relationship and Workflow

The following diagrams, generated using the DOT language, illustrate the chemical relationship between the two compounds and a typical workflow for their spectroscopic comparison.

G cluster_compounds Chemical Relationship unsaturated This compound (Unsaturated Ketone) saturated 4-Methylpentan-3-one (Saturated Ketone) unsaturated->saturated Saturation (e.g., H₂/Pd-C)

Chemical relationship between the unsaturated and saturated ketones.

G cluster_workflow Spectroscopic Comparison Workflow start Obtain Samples: This compound 4-Methylpentan-3-one ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms data_analysis Data Analysis and Comparison ir->data_analysis nmr->data_analysis ms->data_analysis conclusion Elucidate Structural Differences data_analysis->conclusion

A general workflow for the spectroscopic comparison of the two compounds.

"benchmarking the performance of catalysts for 4-methylpent-1-en-3-one synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Performance in 4-Methylpent-1-en-3-one Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, also known as isopropyl vinyl ketone, is a significant process in organic chemistry, yielding a valuable building block for various applications, including pharmaceutical development. The efficiency of this synthesis is highly dependent on the chosen catalytic system. This guide provides an objective comparison of different catalytic approaches for the synthesis of this compound, supported by available experimental data and detailed protocols.

Performance Comparison of Synthetic Strategies

Due to the specific nature of the target molecule, direct comparative studies benchmarking various catalysts for the synthesis of this compound are not extensively available in the public domain. However, different synthetic strategies have been reported, each with its own set of catalysts and reaction conditions. The following table summarizes the performance of these distinct approaches.

Synthetic StrategyCatalyst/ReagentStarting MaterialsReaction ConditionsYieldSelectivityReference
Friedel-Crafts Acylation & Dehydrohalogenation Lewis Acid (e.g., AlCl₃) followed by a base (e.g., Triethylamine)3-Methylbutanoyl chloride and Vinylidene chlorideNot specifiedNot specifiedNot specified[1]
Catalytic Vinylation of Ketones Basic binary iron-magnesium oxideAcetone (B3395972) and Methanol (B129727) (to produce Methyl Vinyl Ketone)350-400 °C, atmospheric pressureUp to 20.1% conversion of acetoneUp to 54.5% for Methyl Vinyl Ketone[2][3]

Note: The data for Catalytic Vinylation pertains to the synthesis of Methyl Vinyl Ketone, a related vinyl ketone, as a model system. This suggests a potential pathway for this compound synthesis from 3-methyl-2-butanone (B44728) and methanol, though specific performance data is not available.

Experimental Protocols

Friedel-Crafts-Type Acylation and Dehydrohalogenation

This method involves a two-step process to synthesize this compound.[1]

Step 1: Friedel-Crafts-Type Acylation

  • In a suitable reaction vessel, 3-methylbutanoyl chloride (isovaleryl chloride) is reacted with vinylidene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • The Lewis acid activates the acyl chloride, facilitating an electrophilic attack on the vinylidene chloride.

  • This reaction leads to the formation of a dichlorinated intermediate, 1,1-dichloro-4-methylpent-1-en-3-one.

Step 2: Dehydrohalogenation

  • The 1,1-dichloro-4-methylpent-1-en-3-one intermediate is then treated with a base, such as triethylamine.

  • The base promotes the elimination of hydrogen chloride (HCl) from the intermediate.

  • This dehydrohalogenation step results in the formation of the final product, this compound.

Catalytic Vinylation of Ketones (Proposed for this compound)

This protocol is based on the successful vinylation of acetone to methyl vinyl ketone using a basic binary iron-magnesium oxide catalyst and is proposed as a potential route for the synthesis of this compound.[2][3]

Catalyst Preparation:

  • The iron-magnesium oxide catalyst is prepared by impregnating magnesium oxide with an iron(III) nitrate (B79036) solution.

  • The impregnated catalyst is then heated in a nitrogen atmosphere for 2 hours at 600 °C before the reaction.

Reaction Procedure:

  • The reaction is carried out in a conventional flow reactor at atmospheric pressure.

  • A mixture of 3-methyl-2-butanone (isopropyl methyl ketone) and methanol is introduced into the reactor using a syringe pump and evaporated in a preheater tube.

  • Nitrogen is used as a diluent, with a controlled flow rate.

  • The reaction is conducted at a temperature in the range of 350-400 °C.

  • The product stream is collected and analyzed to determine the conversion of the ketone and the selectivity for this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methodologies.

cluster_0 Friedel-Crafts Acylation & Dehydrohalogenation A 3-Methylbutanoyl Chloride + Vinylidene Chloride B Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) A->B C 1,1-dichloro-4-methylpent-1-en-3-one (Intermediate) B->C D Dehydrohalogenation (Base, e.g., Triethylamine) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and dehydrohalogenation.

cluster_1 Proposed Catalytic Vinylation F 3-Methyl-2-butanone + Methanol G Catalytic Vinylation (Basic Binary Iron-Magnesium Oxide Catalyst) F->G H This compound G->H

Caption: Proposed experimental workflow for the catalytic vinylation synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 4-methylpent-1-en-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL OVERVIEW

Proper management and disposal of 4-methylpent-1-en-3-one are critical for ensuring laboratory safety and environmental protection. This substance is classified as a hazardous material, primarily due to its flammability and potential health effects.[1] Disposal must be conducted in strict accordance with federal, state, and local regulations, as well as institutional safety protocols.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5] The following guide provides detailed procedures for the safe handling and disposal of this compound.

Hazard Identification and Quantitative Data

This compound is a flammable liquid that poses several health risks.[1] Understanding its properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [1]
Appearance Liquid
Hazards Highly Flammable (GHS Category 2)[1]
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1]
Harmful in contact with skin (Acute Toxicity, Dermal - Category 4)[1]
Causes skin irritation (Category 2)[1]
Causes serious eye damage (Category 1)[1]
Harmful if inhaled (Acute Toxicity, Inhalation - Category 4)[1]
Disposal Consideration Must be disposed of as hazardous waste.[6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing appropriate PPE to minimize exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6]

  • Lab Coat: A flame-retardant lab coat is recommended.[6]

  • Work Area: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[7]

Step 2: Waste Collection

A chemical becomes waste when it is no longer intended for use.[4]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with this compound and in good condition, with no leaks or cracks.[8] Plastic containers are often preferred.[9]

  • No Mixing: Do not mix this compound waste with other, incompatible waste streams.[10] For example, keep it separate from strong acids, bases, and oxidizers.[10][11]

  • Container Management: Keep the waste container securely closed except when adding waste.[4][9]

Step 3: Labeling

Proper labeling is a critical regulatory requirement.[5][10]

  • Hazardous Waste Label: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[5]

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Flammable," "Toxic").[10]

    • The name and contact information of the generating researcher or lab.[10]

    • The date when waste was first added to the container (accumulation start date).[5]

Step 4: Storage

Waste must be stored safely at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[8][9]

  • Location: Store the waste container in a designated, well-ventilated area away from heat, sparks, or open flames.[6][7][11]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a tub or bucket) to contain any potential leaks or spills.[4][5]

  • Segregation: Ensure the container is segregated from incompatible materials.[5][8]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[9]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.

  • Request Pickup: Once the container is full or has been in storage for the maximum allowed time (typically 9-12 months, check your institution's policy), submit a waste pickup request to your EH&S department.[4][9]

  • Professional Disposal: Trained professionals will then transport and dispose of the waste in compliance with all regulations, including the Resource Conservation and Recovery Act (RCRA).[2][3]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of heat and ignition from the area.[6]

  • Small Spills: For very small spills that you are trained and equipped to handle, use an absorbent, non-combustible material (e.g., vermiculite, dry sand) to contain the spill.[6] Use non-sparking tools for cleanup.[6]

  • Large Spills: For larger spills, or if you are not comfortable with the cleanup, contact your institution's emergency response team or EH&S immediately.[5]

  • Disposal of Cleanup Materials: All materials used for spill cleanup must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound is identified as waste ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Step 2: Collect in a Compatible, Labeled Container ppe->collect check_mixing Is the waste mixed with other chemicals? collect->check_mixing segregate Segregate from incompatible waste streams check_mixing->segregate Yes label_waste Step 3: Fully Label Container (Name, Hazards, Date) check_mixing->label_waste No segregate->collect store Step 4: Store in a Designated Satellite Accumulation Area label_waste->store containment Use Secondary Containment store->containment check_full Is container full or storage time limit reached? containment->check_full check_full->store No dispose Step 5: Arrange for Pickup via EH&S check_full->dispose Yes end End: Professional Disposal (RCRA Compliant) dispose->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.